Product packaging for APN-PEG36-tetrazine(Cat. No.:CAS No. 1392487-51-2)

APN-PEG36-tetrazine

Cat. No.: B607582
CAS No.: 1392487-51-2
M. Wt: 412.3 g/mol
InChI Key: QTOCPACSSHFGOY-ZCCHDVMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

G protein-coupled estrogen receptor (GPER), or GPR30, specifically binds natural and man-made estrogens. It is thought to be involved in estrogen-sensitive cancers. GPER knockout mice are fertile, although they exhibit thymic atrophy, impaired glucose tolerance, and altered bone growth. G-36 is a cell-permeable non-steroidal antagonist of GPER, inhibiting activation by either 17β-estradiol or the GPER-selective agonist G-1 (IC50 = 112 and 165 nM, respectively). It has no detectable binding activity to either ERα or ERβ.3 G-36 blocks the activation of PI3K or calcium mobilization triggered by estrogen through GPER and it suppresses ERK activation by estrogen or G-1 but not by EGF. G-36 can be used in combination with GPER-selective agonists, like G-1, to distinguish the roles of GPER from those of ERα and ERβ in complex biological systems.>G-36 is a selective G protein-coupled estrogen receptor (GPER) agonist.>G-36, also known as GRB-G36, is a cell-permeable non-steroidal antagonist of GPER.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22BrNO2 B607582 APN-PEG36-tetrazine CAS No. 1392487-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOCPACSSHFGOY-ZCCHDVMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343315
Record name rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392487-51-2
Record name rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a close structural analog of the well-researched G protein-coupled estrogen receptor (GPER) agonist, LNS8801, and its racemic form, G-1. Currently, there is a lack of specific published data for the 8-propan-2-yl derivative. Therefore, this guide infers its mechanism of action based on the extensive research conducted on LNS8801 and G-1. The core chemical scaffold is identical, with the variation lying in the substituent at the 8-position of the quinoline ring system. LNS8801 possesses an acetyl group at this position. It is presumed that the mechanism of action is highly conserved.

Executive Summary

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is projected to function as a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. Its mechanism of action, particularly in an oncology context, is centered on the activation of GPER-mediated signaling cascades that lead to the suppression of key oncogenes and immunomodulatory proteins. This results in direct anti-proliferative effects on tumor cells and enhancement of anti-tumor immunity.

Core Mechanism of Action: GPER Agonism

The primary molecular target of this compound class is the G Protein-Coupled Estrogen Receptor (GPER).[1][2][3][4] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor predominantly located in the endoplasmic reticulum and plasma membrane.[5] Upon binding, the agonist induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.

Key Signaling Pathways

Activation of GPER by agonists like LNS8801 triggers multiple downstream pathways:

  • Suppression of c-Myc and PD-L1: This is a critical pathway for the compound's anti-cancer activity. GPER activation leads to the degradation of the c-Myc oncoprotein, a key driver of cellular proliferation.[6] The reduction in c-Myc levels, in turn, causes a decrease in the expression of Programmed Death-Ligand 1 (PD-L1).[6][7] PD-L1 is an immune checkpoint protein that tumor cells use to evade the host immune system. Its downregulation makes the tumor more susceptible to immune attack.[6]

  • PI3K/Akt Pathway: GPER activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism.[8][9][10]

  • cAMP Production: The compound is expected to stimulate the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[4][10][11]

  • Calcium Mobilization: GPER activation has been shown to induce the rapid mobilization of intracellular calcium, another important second messenger that influences a wide range of cellular functions.[8]

  • Mitotic Arrest: In some cancer cell types, such as uveal melanoma, LNS8801 has been shown to induce cell cycle arrest in the G2-M phase and disrupt the mitotic spindle apparatus, leading to apoptosis.[12]

The following diagram illustrates the primary signaling pathway implicated in the anti-tumor effects.

GPER_Signaling cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Compound (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline GPER GPER Compound->GPER Binds and Activates G_Protein G Protein Activation GPER->G_Protein Downstream Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_Protein->Downstream Proteasome Proteasomal Degradation Downstream->Proteasome Promotes cMyc c-Myc Downstream->cMyc Leads to Proliferation Decreased Tumor Cell Proliferation Proteasome->Proliferation Contributes to cMyc->Proteasome Targeted for PDL1_Gene PD-L1 Gene Transcription cMyc->PDL1_Gene Promotes Transcription PDL1_Expression Decreased PD-L1 Surface Expression PDL1_Gene->PDL1_Expression Results in Immunity Enhanced Anti-Tumor Immunity PDL1_Expression->Immunity No longer inhibits

Caption: GPER-mediated anti-cancer signaling pathway.

Quantitative Data

As data for the specific 8-propan-2-yl derivative is unavailable, the following table summarizes the reported bioactivity for the closely related racemic compound, G-1. This data provides a benchmark for the expected potency.

CompoundTargetAssay TypeValueUnitReference
G-1GPERRadioligand Binding Assay (Ki)11nM[4]
G-1GPERFunctional Assay (EC50)~10-100nMInferred from multiple studies

Note: EC50 values can vary depending on the specific cell line and endpoint measured.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the mechanism of action of GPER agonists.

GPER Competitive Binding Assay

This assay is designed to determine the binding affinity (Ki) of the test compound for the GPER.

Objective: To measure the ability of the test compound to displace a known radiolabeled ligand from the GPER.

Materials:

  • Cell membranes prepared from cells overexpressing GPER (e.g., Sf9 or HEK293 cells).

  • Radioligand: Typically [³H]estradiol or another suitable high-affinity GPER ligand.

  • Test Compound: (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, dissolved in DMSO.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the unlabeled test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known GPER ligand like G-1).

  • Add the GPER-containing cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for this protocol.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - GPER Membranes - Radioligand - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup: Add Radioligand, Test Compound, and Control Ligands to 96-well Plate prep_reagents->plate_setup add_membranes Add GPER Membranes to Initiate Binding plate_setup->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Rapid Filtration and Washing to Separate Bound from Unbound Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve counting->analysis results Determine IC50 and Ki Values analysis->results

Caption: Workflow for a GPER competitive binding assay.
Western Blot for c-Myc and PD-L1 Downregulation

Objective: To qualitatively and quantitatively assess the effect of the compound on the protein levels of c-Myc and PD-L1 in cancer cells.

Materials:

  • Cancer cell line known to express GPER (e.g., melanoma, pancreatic cancer cell lines).

  • Cell culture reagents.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against c-Myc, PD-L1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Culture the selected cancer cells to an appropriate confluency.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

  • Harvest the cells and lyse them to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody for c-Myc or PD-L1 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and normalize the levels of c-Myc and PD-L1 to the loading control.

Conclusion

The mechanism of action for (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is strongly predicted to be centered on its role as a GPER agonist. By activating GPER, it initiates signaling cascades that suppress the oncogenic transcription factor c-Myc, leading to a reduction in PD-L1 expression. This dual action inhibits tumor cell proliferation and enhances the ability of the immune system to recognize and eliminate cancer cells. Further preclinical and clinical studies on this specific analog are necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

G-1 Compound: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The G-1 compound, scientifically known as 1-[4-(6-Bromobenzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a pioneering molecule in the study of non-classical estrogen signaling. Its discovery as the first selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has been instrumental in elucidating the receptor's physiological and pathological roles independent of the classical nuclear estrogen receptors (ERα and ERβ). This technical guide provides an in-depth overview of the G-1 compound, covering its history, synthesis, biological activity, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced field of estrogen receptor biology and its therapeutic potential.

Discovery and History

The journey to understanding GPER-mediated signaling was significantly advanced by a combined virtual and biomolecular screening effort that identified G-1 as a selective agonist for this receptor. Prior to the discovery of G-1, the specific functions of GPER were challenging to distinguish from those of ERα and ERβ due to the overlapping ligand specificity of 17β-estradiol. G-1's ability to activate GPER without engaging the classical estrogen receptors provided a critical tool to dissect these distinct signaling pathways. This breakthrough has spurred a wave of research into GPER's involvement in a wide array of physiological processes, including cardiovascular function, neuroprotection, and cancer progression.

Quantitative Data Summary

The following table summarizes key quantitative data for the G-1 compound, providing a comparative overview of its binding affinity and functional potency.

ParameterValueCell Line/SystemReference
Ki 11 nM
EC50 2 nM
IC50 (Migration) 0.7 nMSKBr3 cells
IC50 (Migration) 1.6 nMMCF-7 cells

Note: Ki (inhibitor constant) reflects the binding affinity of G-1 to GPER. EC50 (half maximal effective concentration) indicates the concentration of G-1 required to elicit a half-maximal response. IC50 (half maximal inhibitory concentration) represents the concentration of G-1 needed to inhibit a specific biological process by 50%.

Experimental Protocols

Chemical Synthesis of G-1

The synthesis of G-1 is achieved through a highly efficient, diastereoselective Sc(III)-catalyzed aza-Diels-Alder cyclization. Two primary methods, a multicomponent approach and a stepwise procedure, have been described.

Method B: Stepwise Cyclization (General Procedure)

  • Imine Formation: Aniline (1 mmol) and aldehyde (1 mmol) are dissolved in methanol (2 cm³). The solvent is then removed in vacuo to yield a viscous oil. This oil is heated at 170–180 °C under an argon atmosphere for 5 minutes to form the corresponding imine.

  • Cyclization: The resulting imine is dissolved in a specified solvent (4 cm³). To this solution, cyclopentadiene (0.330 g, 5.0 mmol) and a solution of scandium triflate (0.049 g, 0.1 mmol) in the solvent (0.5 mL) are added.

  • Reaction: The reaction mixture is stirred at a specified temperature for 2–15 hours.

  • Purification: The volatile components are removed in vacuo. The residue is then purified by preparative silica gel column chromatography.

Synthesis of 1-((3aS,4R,9bR)-4-(6-bromobenzo[d]dioxol-5-yl)-3a,4,5, 9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone (G-1)

Following Method B, the imine 2 (0.346 g, 1 mmol) and cyclopentadiene (0.330 g, 5.0 mmol) are mixed in DCM (4 cm³). A catalytic amount of Sc(OTf)₃ (0.049 g, 0.1 mmol) in DCM (0.2 cm³) is added, and the mixture is stirred at 0 °C for 4.0 hours. After removal of volatiles, the residue is purified by preparative silica gel column chromatography using ethyl acetate/hexanes (10:90) to yield G-1 as a white solid (0.390 g, 95% yield, endo:exo = 98:02).

In Vitro and In Vivo Experimental Approaches

The characterization of G-1's biological activity involves a range of in vitro and in vivo assays. While specific, detailed protocols are often method- and lab-dependent, the general approaches are outlined below.

In Vitro Studies:

  • Binding Assays: To determine the binding affinity (Ki) of G-1 to GPER, competitive binding assays are typically performed using radiolabeled ligands.

  • Signaling Assays: To measure the functional potency (EC50), various assays are employed to detect downstream signaling events upon GPER activation. A common method involves measuring the increase in intracellular calcium concentration ([Ca²⁺]c) using fluorescent calcium indicators like Fluo-4.

  • Cell Migration Assays: The inhibitory effect of G-1 on cancer cell migration (IC50) can be assessed using Boyden chamber assays or wound-healing assays.

  • Cell Cycle Analysis: The impact of G-1 on cell cycle progression is analyzed by flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.

In Vivo Studies:

  • Animal Models: To evaluate the therapeutic potential of G-1, various animal models of diseases such as multiple sclerosis and cancer are utilized.

Signaling Pathways

Activation of GPER by G-1 initiates a cascade of intracellular signaling events that are distinct from the genomic actions of classical estrogen receptors. One of the well-characterized pathways involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Upon G-1 binding, GPER activates a Gs-coupled pathway, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. This is often accompanied by a rapid increase in intracellular calcium, mobilized from endoplasmic reticulum stores. A key event in GPER signaling is the involvement of Src, a non-receptor tyrosine kinase. Activated Src can cleave matrix metalloproteinases (MMPs), which in turn release heparin-binding EGF-like growth factor (HB-EGF). The released HB-EGF then binds to and activates EGFR, leading to the activation of downstream pathways such as the ERK1/2 signaling cascade. This complex signaling network ultimately influences a variety of cellular processes, including proliferation, migration, and apoptosis.

Mandatory Visualizations

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs Ca_release Intracellular Ca²⁺ Release GPER->Ca_release Src Src GPER->Src AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) cAMP->Cellular_Responses Ca_release->Cellular_Responses MMPs MMPs Src->MMPs HBEGF HB-EGF MMPs->HBEGF cleavage pro_HBEGF pro-HB-EGF EGFR EGFR HBEGF->EGFR ERK ERK1/2 EGFR->ERK ERK->Cellular_Responses

Caption: GPER signaling pathway initiated by G-1.

G1_Characterization_Workflow Synthesis Chemical Synthesis of G-1 In_Vitro In Vitro Characterization Synthesis->In_Vitro Binding Binding Assays (Ki) In_Vitro->Binding Signaling Signaling Assays (EC50) In_Vitro->Signaling Functional Functional Assays (Migration, Cell Cycle - IC50) In_Vitro->Functional In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Animal_Models Disease Models In_Vivo->Animal_Models PK_Studies Pharmacokinetic Studies (ADME) In_Vivo->PK_Studies Therapeutic_Potential Assessment of Therapeutic Potential Animal_Models->Therapeutic_Potential PK_Studies->Therapeutic_Potential

Caption: Experimental workflow for G-1 characterization.

The Structure and Function of G-1: A Selective GPER Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling, playing a significant role in a myriad of physiological and pathological processes. Its selective activation by agonists, such as the non-steroidal compound G-1, has opened new avenues for therapeutic intervention in various diseases, including cancer, cardiovascular disorders, and metabolic syndromes. This guide provides a comprehensive overview of the structure of the G-1 agonist, its interaction with GPER, the downstream signaling cascades it initiates, and the experimental protocols used for its characterization.

The Core Structure of G-1

G-1, with the chemical name 1-[4-(6-bromobenzo[1]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a potent and selective GPER agonist. Its core structure is a tetrahydro-3H-cyclopenta[c]quinoline scaffold. This central motif provides the rigid framework necessary for high-affinity binding to the GPER receptor.

Key structural features of G-1 that are crucial for its agonist activity include:

  • Tetrahydro-3H-cyclopenta[c]quinoline Scaffold: This rigid, multi-cyclic system is the foundational element of G-1 and related GPER modulators.

  • Ethanone Moiety: The acetyl group at the 8-position of the quinoline ring is a critical determinant of G-1's agonist properties. Its absence, as seen in the related compound G15, results in an antagonistic effect at the GPER. This suggests that the ethanone group is involved in a key interaction within the receptor's binding pocket that stabilizes the active conformation.

  • 6-Bromobenzo[1]dioxol-5-yl Group: This bulky, lipophilic group at the 4-position of the quinoline ring contributes to the high binding affinity of G-1. The bromine atom and the dioxole ring likely engage in specific hydrophobic and halogen bonding interactions within the GPER binding site.

  • Stereochemistry: The specific stereoisomeric configuration of the chiral centers within the tetrahydro-3H-cyclopenta[c]quinoline scaffold is important for optimal binding and activation of GPER. The (±)-1-[(3aR,4S,9bS*)...] designation indicates a specific relative stereochemistry that is preferred for GPER agonism.

Quantitative Data for G-1 and Related Compounds

The following table summarizes key quantitative data for G-1 and other relevant GPER ligands, providing a comparative overview of their binding affinities and functional potencies.

CompoundTargetAssay TypeValueUnitsReference
G-1 GPERKi11nM
G-1 GPEREC502nM
G-1 SKBr3 cell migrationIC500.7nM
G-1 MCF-7 cell migrationIC501.6nM
G15 (Antagonist) GPERKi20nM
17β-Estradiol GPERKi6nM

GPER Signaling Pathways Activated by G-1

Upon binding of G-1, GPER undergoes a conformational change that triggers a cascade of intracellular signaling events. These pathways are complex and can vary depending on the cell type and context. The primary signaling axes initiated by G-1 binding to GPER are depicted in the diagram below.

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 Agonist GPER GPER G1->GPER Binds G_alpha Gαs/i GPER->G_alpha G_betagamma Gβγ GPER->G_betagamma AC Adenylyl Cyclase G_alpha->AC Src Src G_betagamma->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Transactivates PI3K PI3K EGFR->PI3K PLC PLC EGFR->PLC Akt Akt PI3K->Akt ERK ERK Akt->ERK IP3 IP3 PLC->IP3 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Gene_expression Gene Expression CREB->Gene_expression ERK->Gene_expression

Caption: GPER signaling pathways activated by G-1.

Experimental Protocols

The characterization of G-1 and other GPER agonists relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for GPER by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay start Start prep Prepare cell membranes expressing GPER start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-Estradiol) and varying concentrations of G-1 prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate wash Wash filters to remove non-specifically bound radioligand separate->wash quantify Quantify radioactivity on filters using scintillation counting wash->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells endogenously or recombinantly expressing GPER (e.g., SKBR3, HEK293-GPER).

    • Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., 1-2 nM [³H]-Estradiol).

    • Add increasing concentrations of the unlabeled competitor (G-1).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation in many cell types.

Calcium_Assay start Start plate_cells Plate GPER-expressing cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells add_agonist Add varying concentrations of G-1 and measure fluorescence intensity over time wash_cells->add_agonist analyze Analyze the change in fluorescence to determine EC₅₀ add_agonist->analyze end End analyze->end

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

  • Cell Preparation:

    • Plate GPER-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells with assay buffer to remove excess extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject varying concentrations of G-1 into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the G-1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay

This assay quantifies the change in intracellular cyclic AMP (cAMP) levels in response to G-1, which can either increase or decrease depending on the G protein subtype (Gαs or Gαi) to which GPER is coupled in a particular cell type.

Detailed Methodology:

  • Cell Stimulation:

    • Seed GPER-expressing cells in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with varying concentrations of G-1 for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the G-1 concentration and fit to a dose-response curve to determine the EC50.

Conclusion

G-1 has proven to be an invaluable tool for elucidating the physiological and pathological roles of GPER. Its well-defined chemical structure, characterized by a tetrahydro-3H-cyclopenta[c]quinoline scaffold and a critical ethanone moiety, provides a foundation for the rational design of novel GPER-targeted therapeutics. The detailed experimental protocols and an understanding of the intricate signaling pathways activated by G-1 are essential for researchers and drug development professionals seeking to harness the therapeutic potential of GPER modulation. As research in this field continues to advance, the insights gained from studying G-1 will undoubtedly pave the way for the development of innovative treatments for a wide range of diseases.

References

G-1 Compound: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Selective GPER Agonist

Abstract

The G-1 compound, a novel non-steroidal small molecule, has emerged as a critical tool in cellular and molecular biology research. Its high selectivity as an agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30, has enabled significant advancements in understanding the non-genomic signaling pathways of estrogens. This technical guide provides a comprehensive overview of the G-1 compound, including its chemical identity, mechanism of action, and detailed experimental protocols for its application in research. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPER signaling and its physiological and pathological implications.

Chemical Identity and Synonyms

The G-1 compound is a well-characterized synthetic molecule with a specific chemical structure. Its systematic IUPAC name and various synonyms are provided below.

IdentifierValue
IUPAC Name (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone[1]
Synonyms G-1, LNS 8801
CAS Number 881639-98-1[1][2]
Molecular Formula C₂₁H₁₈BrNO₃[2]
Molecular Weight 412.28 g/mol [2]

Quantitative Data

The G-1 compound exhibits high affinity and selectivity for GPER. The following table summarizes key quantitative data regarding its biological activity.

ParameterCell Line/SystemValueReference
Ki (Binding Affinity) GPR3011 nM[1][2][3][4]
EC₅₀ (Potency) GPER2 nM[1][2]
IC₅₀ (Migration Inhibition) SKBr3 cells0.7 nM[1][2][5]
IC₅₀ (Migration Inhibition) MCF-7 cells1.6 nM[1][2][5]
IC₅₀ (Cell Proliferation) A549 cells20 µM (at 72h)[3]

Mechanism of Action and Signaling Pathways

G-1 exerts its biological effects by selectively binding to and activating GPER, a seven-transmembrane receptor. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily localized to the cell membrane and endoplasmic reticulum, mediating rapid, non-genomic estrogenic responses.[6]

Upon activation by G-1, GPER initiates a cascade of intracellular signaling events. This complex network of pathways ultimately dictates the cellular response, which can include regulation of proliferation, apoptosis, migration, and calcium mobilization.[4][5]

The primary signaling pathways activated by the G-1/GPER complex include:

  • Adenylate Cyclase/cAMP/PKA Pathway: GPER activation can lead to the stimulation of adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][3]

  • EGFR Transactivation: A key mechanism of GPER signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs through the activation of Src, a non-receptor tyrosine kinase, which leads to the cleavage of membrane-bound pro-heparin-binding EGF-like growth factor (pro-HB-EGF) by matrix metalloproteinases (MMPs). The released HB-EGF then binds to and activates EGFR.[2][3]

  • MAPK/ERK Pathway: Transactivation of EGFR by the GPER signaling cascade subsequently activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation and survival.[2][3]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial downstream effector of GPER activation. This pathway is essential for cell survival, growth, and proliferation.[2][3]

  • Calcium Mobilization: G-1 binding to GPER can trigger a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[4][7] This is mediated through the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Below is a diagram illustrating the major signaling pathways activated by the G-1 compound through GPER.

G1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_alpha GPER->G_alpha activates G_betagamma Gβγ GPER->G_betagamma activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces EGFR EGFR PI3K PI3K EGFR->PI3K activates RAF RAF EGFR->RAF activates proHBEGF pro-HB-EGF HBEGF HB-EGF proHBEGF->HBEGF releases HBEGF->EGFR activates MMPs MMPs MMPs->proHBEGF cleaves G_alpha->AC activates Src Src G_betagamma->Src activates PLC PLC G_betagamma->PLC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Src->MMPs activates Akt Akt PI3K->Akt activates Gene Gene Expression Akt->Gene influences MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Gene influences IP3 IP3 PLC->IP3 produces Ca2_ER ER Ca2+ IP3->Ca2_ER releases Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->Gene influences CREB->Gene

G-1/GPER Signaling Pathways

Detailed Experimental Protocols

The following protocols provide a general framework for common in vitro and in vivo experiments utilizing the G-1 compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of G-1 Stock Solutions
  • Materials: G-1 compound, Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a high-concentration stock solution of G-1 (e.g., 10 mM) by dissolving the appropriate amount of G-1 powder in high-quality, anhydrous DMSO.

    • Gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[5]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C for long-term storage.

Cell Viability Assay (Resazurin-based)
  • Materials: Cells of interest, complete culture medium, 96-well plates, G-1 compound, Resazurin-based assay kit.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of G-1 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Replace the culture medium with the medium containing different concentrations of G-1 or vehicle control (DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

    • Add the resazurin reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Materials: Cells of interest, complete culture medium, 6-well plates, sterile p200 pipette tip or a specialized scratch tool, G-1 compound.

  • Procedure:

    • Seed cells in a 6-well plate and grow them to a confluent monolayer.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the medium with fresh medium containing the desired concentration of G-1 or vehicle control.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure to quantify cell migration.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Materials: Cells of interest, complete culture medium, 6-well plates, G-1 compound, PBS, ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A).

  • Procedure:

    • Seed cells in 6-well plates and treat them with G-1 or vehicle control for the desired duration.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis
  • Materials: Cells of interest, complete culture medium, G-1 compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary and secondary antibodies, ECL detection reagents.

  • Procedure:

    • Treat cells with G-1 or vehicle control as required.

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Studies in Rodent Models
  • Materials: Animal model (e.g., mice, rats), G-1 compound, appropriate vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline).

  • Procedure:

    • Prepare the G-1 formulation for in vivo administration. A common formulation involves dissolving G-1 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The final concentration should be adjusted based on the desired dosage and the animal's weight.

    • Administer G-1 to the animals via the desired route (e.g., intraperitoneal injection, oral gavage).

    • Monitor the animals for the duration of the experiment, assessing relevant physiological or pathological parameters.

    • At the end of the study, collect tissues or blood samples for further analysis (e.g., histology, western blotting, ELISA). Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of the G-1 compound on a specific cellular process.

G1_Experimental_Workflow cluster_assays In Vitro Assays start Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture g1_prep G-1 Stock Preparation cell_culture->g1_prep treatment Cell Treatment with G-1 cell_culture->treatment g1_prep->treatment viability Cell Viability Assay treatment->viability migration Cell Migration Assay treatment->migration cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis migration->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

G-1 Experimental Workflow

Conclusion

The G-1 compound is an invaluable pharmacological tool for elucidating the complex signaling pathways mediated by GPER. Its high selectivity allows for the specific interrogation of non-genomic estrogenic responses in a wide range of biological systems. This technical guide provides a foundational resource for researchers utilizing G-1, offering detailed information on its properties, mechanism of action, and standardized experimental protocols. Adherence to these guidelines will facilitate reproducible and robust experimental outcomes, contributing to a deeper understanding of GPER's role in health and disease.

References

An In-depth Technical Guide to G-1 GPER Agonist Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. G-1, a selective GPER agonist, has become an invaluable tool for elucidating the intricate downstream signaling cascades initiated by this receptor. This technical guide provides a comprehensive overview of the core signaling pathways activated by G-1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Core Signaling Pathways Activated by G-1

Upon binding of G-1, GPER initiates a rapid and complex network of intracellular signaling events. These cascades are highly cell-type specific but generally converge on several key pathways that regulate a wide array of cellular processes, including proliferation, migration, and apoptosis. The primary signaling axes are detailed below.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A pivotal and rapid signaling event following G-1 mediated GPER activation is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process serves as a major hub, connecting GPER to downstream mitogenic signaling.

  • Mechanism: GPER activation by G-1 leads to the activation of Gβγ subunits of heterotrimeric G proteins. This triggers the activation of Src, a non-receptor tyrosine kinase. Activated Src then promotes the activity of matrix metalloproteinases (MMPs), which cleave membrane-anchored heparin-binding EGF (HB-EGF), releasing soluble HB-EGF into the extracellular space. Soluble HB-EGF then binds to and activates EGFR, initiating its downstream signaling cascades.

  • Key Downstream Effectors: The primary consequence of EGFR transactivation is the activation of the MAPK/ERK and PI3K/Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that is frequently activated by G-1 through GPER, playing a crucial role in cell proliferation and survival.

  • Mechanism: Following EGFR transactivation, the activated EGFR recruits adaptor proteins such as Grb2 and Sos, which in turn activate the small GTPase Ras. Ras then initiates a phosphorylation cascade, activating Raf, which then phosphorylates and activates MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2 (also known as p44/42 MAPK).

  • Cellular Outcomes: Activated ERK1/2 translocates to the nucleus and phosphorylates a variety of transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway

The PI3K/Akt pathway is another critical downstream effector of G-1/GPER signaling, primarily involved in promoting cell survival and inhibiting apoptosis.

  • Mechanism: Activated EGFR, following its transactivation by GPER, can directly activate the p85 regulatory subunit of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt.

  • Cellular Outcomes: Activated Akt phosphorylates a wide range of substrates that promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and activating anti-apoptotic factors.

Adenylyl Cyclase / cAMP / Protein Kinase A (PKA) Pathway

G-1 can also modulate intracellular levels of cyclic adenosine monophosphate (cAMP) through the adenylyl cyclase pathway, which can have varied effects depending on the cellular context.

  • Mechanism: GPER can couple to Gs alpha subunits of heterotrimeric G proteins. Upon G-1 binding, the activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Cellular Outcomes: PKA can phosphorylate numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in a variety of cellular processes. In some contexts, this pathway can lead to cell proliferation.

Intracellular Calcium Mobilization

Rapid increases in intracellular calcium concentration ([Ca2+]i) are a hallmark of G-1-mediated GPER activation.

  • Mechanism: GPER activation can lead to the activation of phospholipase C (PLC), which cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

  • Cellular Outcomes: The rise in intracellular calcium can activate various calcium-dependent enzymes, such as protein kinase C (PKC) and calmodulin-dependent kinases, which in turn modulate a diverse range of cellular functions.

Quantitative Data for G-1

The following tables summarize key quantitative parameters for the GPER-selective agonist G-1 across various cell lines and assays.

Table 1: Binding Affinity and Potency of G-1

ParameterCell Line/SystemValueReference
KiGPER-transfected COS7 cells11 nM
EC50 (Calcium Mobilization)GPER-transfected COS7 cells2 nM
IC50 (Migration Inhibition)SKBr3 cells0.7 nM
IC50 (Migration Inhibition)MCF-7 cells1.6 nM
IC50 (Cell Viability)OV90 cells1.06 µM
IC50 (Cell Viability)OVCAR420 cells6.97 µM
IC50 (Cell Viability)FT190 cells2.58 µM

Table 2: Effective Concentrations of G-1 in Functional Assays

AssayCell LineG-1 ConcentrationObserved EffectReference
ERK PhosphorylationHCCLM3 cells1 µMIncreased phosphorylation
Akt PhosphorylationHCCLM3 cells1 µMIncreased phosphorylation
Cell Cycle ArrestMCF-1 cellsNot specifiedG1 phase arrest
ApoptosisJurkat cells> 500 nMInduction of apoptosis
cAMP ProductionNeuronsDose-dependentIncreased cAMP levels
Calcium MobilizationJurkat cells1 µMRapid increase in cytosolic Ca2+

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of G-1's signaling pathways.

Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours prior to treatment. Treat cells with G-1 at the desired concentrations for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate in microcentrifuge tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

cAMP Immunoassay

This protocol describes the measurement of intracellular cAMP levels.

  • Cell Culture and Treatment: Plate cells in a 96-well plate and grow to near confluency. Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • G-1 Stimulation: Add G-1 at various concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP immunoassay kit.

  • cAMP Measurement: Perform the cAMP measurement according to the manufacturer's instructions for the chosen kit (e.g., a competitive ELISA-based assay). This typically involves the incubation of the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated plate.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cAMP concentration based on a standard curve.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium levels.

  • Cell Preparation: Plate cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with the buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader with kinetic reading capabilities.

  • G-1 Stimulation: Add G-1 to the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).

Visualizing G-1 Downstream Signaling

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by the G-1 GPER agonist.

GPER_Signaling_Overview cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein G Protein (Gβγ, Gsα) GPER->G_protein activates EGFR EGFR PI3K PI3K EGFR->PI3K activates Raf Raf EGFR->Raf activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC PLC IP3 IP3 PLC->IP3 produces G_protein->AC activates (Gsα) G_protein->PLC activates Src Src G_protein->Src activates (Gβγ) MMP MMP Src->MMP activates HB_EGF pro-HB-EGF MMP->HB_EGF cleaves soluble_HB_EGF soluble HB-EGF HB_EGF->soluble_HB_EGF soluble_HB_EGF->EGFR binds Akt Akt PI3K->Akt activates Transcription Gene Transcription Akt->Transcription regulates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Transcription regulates PKA PKA cAMP->PKA activates PKA->Transcription regulates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers

Caption: Overview of G-1 GPER agonist downstream signaling pathways.

EGFR_Transactivation G1 G-1 GPER GPER G1->GPER G_betagamma Gβγ GPER->G_betagamma activates Src Src G_betagamma->Src activates MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves s_HBEGF soluble HB-EGF pro_HBEGF->s_HBEGF EGFR EGFR s_HBEGF->EGFR activates Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) EGFR->Downstream

Caption: EGFR transactivation pathway initiated by G-1.

MAPK_PI3K_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway EGFR Activated EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: MAPK/ERK and PI3K/Akt signaling downstream of EGFR.

cAMP_Calcium_Pathways cluster_cAMP cAMP Pathway cluster_Calcium Calcium Pathway GPER Activated GPER Gs Gsα GPER->Gs Gq Gq GPER->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression1 Gene Expression CREB->Gene_Expression1 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca [Ca²⁺]i ↑ ER->Ca PKC PKC Ca->PKC Cellular_Response Cellular Response PKC->Cellular_Response

Caption: cAMP and Calcium signaling pathways.

Conclusion

The GPER-selective agonist G-1 activates a multifaceted network of downstream signaling pathways, with EGFR transactivation serving as a central node leading to the activation of the MAPK/ERK and PI3K/Akt cascades. Concurrently, G-1 can modulate intracellular cAMP levels and trigger the release of calcium from intracellular stores. The specific cellular outcomes of GPER activation are highly context-dependent, reflecting the complexity of its signaling network. This guide provides a foundational understanding of these pathways, supported by quantitative data and experimental protocols, to aid researchers in the ongoing exploration of GPER as a therapeutic target.

The G-1 Compound: A Targeted Approach in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the efficacy of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, across various cancer types. Preclinical evidence demonstrates its potential as an anti-neoplastic agent through mechanisms including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways. This document summarizes the quantitative data on G-1's effectiveness, provides detailed experimental protocols for key assays, and visualizes the intricate signaling networks it influences.

Efficacy of G-1 Across Various Cancer Types

G-1 has demonstrated anti-tumor effects in a range of cancer cell lines and in vivo models. Its efficacy is often linked to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis. The following tables summarize the quantitative data available on the effects of G-1.

In Vitro Cytotoxicity of G-1
Cancer TypeCell LineIC50 (µM)AssayCitation
Adrenocortical CarcinomaH295R~1Cell Viability Assay[1]
Breast CancerMDA-MB-231Not explicitly stated, effective at 1 µMCell Proliferation Assay[2]
Mantle Cell LymphomaJeko-1, MinoEffective at 0.4 - 8 µMCCK-8 Assay[2][3]
T-cell Acute Lymphoblastic LeukemiaJurkat≥0.5Resazurin-based metabolic assay
G-1 Induced Cell Cycle Arrest
Cancer TypeCell LinePhase of ArrestKey Protein ChangesCitation
Adrenocortical CarcinomaH295RG2↓ Cyclin E, ↑ Cyclin B1
Mantle Cell LymphomaJeko-1, Rec-1, MinoG2/MNot explicitly stated[2]
Ovarian CancerA2780G2/MNot explicitly stated[4]
Breast CancerMCF-7G2/MNot explicitly stated[5]
G-1 Induced Apoptosis
Cancer TypeCell LinePercentage of Apoptotic CellsKey Protein ChangesCitation
Adrenocortical CarcinomaH295R~40% after 48hNot explicitly stated
Breast CancerMDA-MB-231, MCF7Not explicitly quantified↑ Cleaved Caspase-3, ↑ Cleaved PARP[2]
Mantle Cell LymphomaJeko-1, MinoNot explicitly quantifiedActivation of caspases[2]
In Vivo Tumor Growth Inhibition by G-1
Cancer TypeAnimal ModelG-1 TreatmentTumor Growth InhibitionCitation
Adrenocortical CarcinomaH295R Xenograft (mice)Not specifiedSignificant reduction in tumor volume
Mantle Cell LymphomaMino-SCID Xenograft (mice)Not specifiedSignificantly reduced tumor size[2][3]

Key Signaling Pathways Modulated by G-1

G-1's anti-cancer effects are mediated through the modulation of several critical signaling pathways. These can be both GPER-dependent and independent.

GPER-Dependent Signaling

Activation of GPER by G-1 can initiate a cascade of downstream signaling events. In many cancer types, this leads to the activation of the MAPK/ERK pathway and the PI3K/AKT pathway, which can have context-dependent effects on cell proliferation and survival.

GPER_Dependent_Signaling G1 G-1 GPER GPER G1->GPER G_protein G Protein GPER->G_protein AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC Src Src G_protein->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Proliferation/Apoptosis) CREB->Gene_Expression IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Ca2_release->PKC EGFR EGFR Src->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival/ Proliferation AKT->Cell_Survival mTOR->Cell_Survival

GPER-Dependent Signaling Pathways.
PI3K/AKT/mTOR Pathway

In breast cancer, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. G-1 has been shown to inhibit this pathway, contributing to its anti-proliferative effects.[6][7][8]

PI3K_AKT_mTOR_Pathway cluster_inhibition Inhibition G1 G-1 GPER GPER G1->GPER PI3K PI3K GPER->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of PI3K/AKT/mTOR Pathway by G-1.
MAPK/ERK Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. In prostate cancer, G-1 has been shown to modulate this pathway, leading to anti-tumor effects.[9][10][11]

MAPK_ERK_Pathway G1 G-1 GPER GPER G1->GPER Ras Ras GPER->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression

Modulation of MAPK/ERK Pathway by G-1.
NF-κB Pathway in Mantle Cell Lymphoma

In mantle cell lymphoma, G-1 has been shown to down-regulate the NF-κB pathway, which is crucial for the survival and proliferation of these cancer cells.[1][2][3]

NFkB_Pathway_MCL cluster_inhibition Inhibition cluster_nucleus G1 G-1 IKK IKK Complex G1->IKK inhibits phosphorylation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative)

G-1 Mediated Inhibition of the NF-κB Pathway in MCL.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of G-1 on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • G-1 compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of G-1 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after G-1 treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • G-1 compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with G-1 at the desired concentration and time points.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of G-1 on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • G-1 compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with G-1.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To analyze the expression of specific proteins (e.g., cyclins, apoptosis markers, signaling proteins) after G-1 treatment.

Materials:

  • G-1 treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, anti-p-ERK, anti-p-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of cell lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of G-1.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • G-1 compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomly assign mice to treatment and control groups.

  • Administer G-1 (at a predetermined dose and schedule, e.g., intraperitoneal injection daily or several times a week) or vehicle control to the respective groups.

  • Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).

  • Calculate the percentage of tumor growth inhibition.

Conclusion

The G-1 compound exhibits significant anti-cancer activity across a spectrum of malignancies in preclinical models. Its ability to induce cell cycle arrest and apoptosis, coupled with its modulation of key oncogenic signaling pathways, underscores its potential as a therapeutic agent. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of G-1 in oncology. This guide provides a comprehensive overview of the current understanding of G-1's efficacy and mechanisms of action, serving as a valuable resource for the scientific and drug development communities.

References

G-1: A Novel Therapeutic Avenue for Obesity – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity has reached epidemic proportions globally, creating an urgent need for novel and effective therapeutic interventions. The G protein-coupled estrogen receptor (GPER), a seven-transmembrane receptor, has emerged as a promising target for metabolic diseases. G-1, a selective GPER agonist, has demonstrated significant potential as an anti-obesity agent in preclinical studies. This technical guide provides a comprehensive overview of the current state of research on G-1 as a potential therapeutic agent for obesity, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.

Introduction: G-1 and the G Protein-Coupled Estrogen Receptor (GPER)

G-1 is a synthetic, non-steroidal, small molecule that acts as a selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily located in the endoplasmic reticulum and plasma membrane, mediating rapid, non-genomic estrogenic signaling.[1][2][3][4][5] GPER is expressed in various tissues critical for metabolic regulation, including adipose tissue, skeletal muscle, liver, and the pancreas. Its activation has been shown to influence glucose homeostasis, lipid metabolism, and energy expenditure, making it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action: GPER Signaling in Metabolic Regulation

The therapeutic effects of G-1 in the context of obesity are mediated through the activation of GPER and its downstream signaling cascades. Upon binding of G-1, GPER initiates a series of intracellular events that collectively contribute to improved metabolic health.

GPER Signaling Pathways

Activation of GPER by G-1 leads to the stimulation of multiple signaling pathways that can vary depending on the cell type. Key pathways implicated in the metabolic effects of G-1 include:

  • cAMP/PKA Pathway: GPER activation can lead to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). This pathway is known to play a role in regulating lipolysis in adipocytes and glucose metabolism.

  • ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is another downstream target of GPER signaling. Activation of ERK1/2 can influence cell proliferation, differentiation, and metabolism.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of glucose uptake and metabolism. GPER activation has been shown to engage this pathway, contributing to improved insulin sensitivity.

  • eNOS Activation: GPER signaling can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO has various metabolic benefits, including improved insulin signaling and mitochondrial biogenesis.

GPER_Signaling_Metabolism cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Outcomes G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC Gαs PLC Phospholipase C GPER->PLC Gαq PI3K PI3K GPER->PI3K Gβγ ERK ERK GPER->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Lipolysis ↑ Lipolysis PKA->Lipolysis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Glucose_Uptake ↑ Glucose Uptake Akt->Glucose_Uptake Gene_Expression Gene Expression (e.g., UCP1, PGC-1α) ERK->Gene_Expression NO NO eNOS->NO Mito_Biogenesis ↑ Mitochondrial Biogenesis NO->Mito_Biogenesis CREB->Gene_Expression Energy_Expenditure ↑ Energy Expenditure Gene_Expression->Energy_Expenditure

GPER Signaling Pathways in Metabolism

Preclinical Efficacy of G-1 in Obesity Models

The anti-obesity effects of G-1 have been primarily investigated in mouse models of diet-induced obesity (DIO) and postmenopausal obesity (ovariectomized mice). These studies have consistently demonstrated the potential of G-1 to improve metabolic parameters.

Effects on Body Weight and Composition

Treatment with G-1 has been shown to reduce body weight and fat mass in female mouse models of obesity. In ovariectomized (OVX) female mice, G-1 treatment leads to a significant reduction in body weight and fat mass compared to vehicle-treated controls.[1][2][3][4][5] Similarly, in diet-induced obese (DIO) female mice, G-1 administration results in weight loss. Interestingly, in DIO male mice, G-1 does not induce weight loss but prevents further weight gain.[1][2][3][4][5]

Table 1: Effect of G-1 on Body Weight and Fat Mass in Preclinical Models

ModelTreatmentDurationChange in Body WeightChange in Fat MassReference
Ovariectomized (OVX) C57BL/6J Female MiceG-1 (8 mg/kg/day)4 weeks↓ ~15% vs. vehicle↓ ~25% vs. vehicle[1][2][3][4][5]
Diet-Induced Obese (DIO) C57BL/6J Female MiceG-1 (8 mg/kg/day)4 weeks↓ ~10% vs. vehicle↓ ~20% vs. vehicle[1][5]
Diet-Induced Obese (DIO) C57BL/6J Male MiceG-1 (8 mg/kg/day)4 weeksPrevented further gainNot reported[1][2][3][4][5]
Effects on Energy Expenditure

A key mechanism underlying the anti-obesity effects of G-1 is the enhancement of energy expenditure. Studies using indirect calorimetry have shown that G-1 treatment increases oxygen consumption (VO2) and energy expenditure in OVX female mice, without significantly altering food intake or locomotor activity.[1][2][3][4][5]

Table 2: Effect of G-1 on Energy Expenditure and Metabolic Parameters

ModelParameterG-1 TreatmentVehicle Controlp-valueReference
OVX C57BL/6J Female MiceVO2 (ml/kg/hr)~2500~2200<0.05[1][2][3][4][5]
Energy Expenditure (kcal/day/kg)~12~10.5<0.05[1][2][3][4][5]
RER (VCO2/VO2)No significant changeNo significant changeNS[1][2][3][4][5]
Effects on Glucose Homeostasis and Insulin Sensitivity

G-1 has demonstrated beneficial effects on glucose metabolism. In both OVX and DIO mouse models, G-1 treatment improves glucose tolerance, as assessed by oral glucose tolerance tests (OGTT).[1][2][3][4][5] Furthermore, G-1 has been shown to lower fasting blood glucose and insulin levels, suggesting improved insulin sensitivity.

Table 3: Effect of G-1 on Glucose Homeostasis

ModelParameterG-1 TreatmentVehicle Controlp-valueReference
OVX C57BL/6J Female MiceFasting Glucose (mg/dL)~100~125<0.05[1][2][3][4][5]
Fasting Insulin (ng/mL)~0.5~1.0<0.05[1][2][3][4][5]
OGTT AUCSignificantly lowerHigher<0.05[1][2][3][4][5]
DIO C57BL/6J Male MiceOGTT AUCSignificantly lowerHigher<0.05[1][2][3][4][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of G-1.

Animal Models and G-1 Administration
  • Animals: C57BL/6J mice are commonly used. For diet-induced obesity models, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity. For postmenopausal obesity models, female mice undergo bilateral ovariectomy.

  • G-1 Administration: G-1 is typically dissolved in a vehicle such as DMSO and then diluted in saline or corn oil. Administration is often via subcutaneous or intraperitoneal injection at a specified dose (e.g., 8 mg/kg/day).

experimental_workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis start C57BL/6J Mice dio High-Fat Diet (12-16 weeks) start->dio ovx Ovariectomy start->ovx dio_mice DIO Mice dio->dio_mice ovx_mice OVX Mice ovx->ovx_mice treatment_g1 G-1 Administration (e.g., 8 mg/kg/day, s.c.) dio_mice->treatment_g1 treatment_vehicle Vehicle Administration dio_mice->treatment_vehicle ovx_mice->treatment_g1 ovx_mice->treatment_vehicle body_weight Body Weight & Composition treatment_g1->body_weight energy_expenditure Indirect Calorimetry treatment_g1->energy_expenditure glucose_tolerance Oral Glucose Tolerance Test treatment_g1->glucose_tolerance tissue_analysis Adipose Tissue Histology treatment_g1->tissue_analysis biochemical_assays Blood Chemistry treatment_g1->biochemical_assays treatment_vehicle->body_weight treatment_vehicle->energy_expenditure treatment_vehicle->glucose_tolerance treatment_vehicle->tissue_analysis treatment_vehicle->biochemical_assays

Experimental Workflow for Preclinical Evaluation of G-1
Oral Glucose Tolerance Test (OGTT)

  • Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.

  • Glucose Administration: A solution of D-glucose (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

  • Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Indirect Calorimetry
  • Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for at least 24 hours.

  • Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours) using an open-circuit indirect calorimetry system.

  • Data Analysis: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the VO2 and VCO2 data. Locomotor activity is also monitored simultaneously.

Histological Analysis of Adipose Tissue
  • Tissue Collection and Fixation: Adipose tissue depots (e.g., gonadal, inguinal) are dissected, weighed, and fixed in 10% neutral buffered formalin.

  • Processing and Embedding: Tissues are dehydrated through a series of ethanol grades, cleared with xylene, and embedded in paraffin.

  • Sectioning and Staining: 5-µm sections are cut and stained with hematoxylin and eosin (H&E).

  • Imaging and Analysis: Stained sections are imaged using a light microscope. Adipocyte size and number can be quantified using image analysis software.

Clinical Development and Future Directions

To date, the investigation of G-1 as a therapeutic agent for obesity has been limited to preclinical studies. There is currently no publicly available information on completed or ongoing clinical trials of G-1 for the treatment of obesity in humans. The promising results from animal models, however, provide a strong rationale for advancing G-1 or other GPER-selective agonists into clinical development.

Future research should focus on:

  • Clinical Trials: Phase I clinical trials are necessary to establish the safety, tolerability, and pharmacokinetic profile of G-1 in humans. Subsequent trials will be needed to evaluate its efficacy in promoting weight loss and improving metabolic parameters in individuals with obesity.

  • Long-term Safety: The long-term effects of chronic GPER activation need to be thoroughly investigated.

  • Combination Therapies: Exploring the potential of G-1 in combination with other anti-obesity medications could lead to enhanced efficacy.

  • Translational Studies: Further research is needed to understand the expression and function of GPER in human adipose tissue and its relevance to obesity pathogenesis.

Conclusion

The GPER-selective agonist G-1 has emerged as a promising preclinical candidate for the treatment of obesity. Its ability to reduce body weight and fat mass, increase energy expenditure, and improve glucose homeostasis, without the feminizing effects of traditional estrogen therapies, highlights its therapeutic potential. The detailed experimental protocols and signaling pathways described in this guide provide a framework for further research and development in this area. While clinical data is currently lacking, the robust preclinical evidence warrants the continued investigation of G-1 and the GPER pathway as a novel strategy to combat the global obesity epidemic.

References

Methodological & Application

Application Notes and Protocols for G-1 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, for use in in vitro experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Introduction

G-1 is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It is a valuable tool for studying GPER-mediated signaling pathways and their roles in various physiological and pathological processes. Due to its hydrophobic nature, proper solubilization is critical for its use in aqueous cell culture environments.

Data Presentation

Quantitative Data Summary
ParameterValueSolvent/ConditionsSource(s)
Ki for GPER 11 nMCell-free assay[1]
Solubility in DMSO 20 mg/mL[2]
82 mg/mL (198.89 mM)Use fresh DMSO to avoid moisture absorption which reduces solubility.[1]
50 mg/mL (121.28 mM)Sonication is recommended.[3]
Solubility in DMF 30 mg/mL[2]
Solubility in Ethanol 1 mg/mL[2]
Solubility in DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]
Solubility in Water Insoluble[1]
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5%To avoid cytotoxicity. A DMSO-only control should always be included.[4][5][6]
Example In Vitro Working Concentrations 10 µM - 100 µMReduces cell proliferation in H295R cells.[3]
20 µMInduces apoptosis in A549 cells.[3]

Experimental Protocols

Protocol for Dissolving G-1 for In Vitro Cell Culture Experiments

Materials:

  • G-1 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Cell culture medium appropriate for your cell line

Procedure for Preparing a Concentrated Stock Solution (e.g., 10 mM):

  • Calculate the required mass of G-1:

    • The molecular weight of G-1 is 412.28 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 412.28 g/mol = 0.0041228 g = 4.12 mg

  • Weighing G-1:

    • Carefully weigh out the calculated amount of G-1 powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the appropriate volume of sterile, anhydrous DMSO to the G-1 powder. For a 10 mM stock, add 1 mL of DMSO to 4.12 mg of G-1.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the G-1 does not fully dissolve, sonicate the solution for 5-10 minutes.[3]

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended as it may lead to loss of the compound.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Procedure for Preparing a Working Solution for Cell Treatment:

  • Determine the final desired concentration of G-1 in your cell culture medium.

  • Calculate the required volume of the stock solution. For example, to prepare 1 mL of cell culture medium with a final G-1 concentration of 10 µM from a 10 mM stock solution:

    • Use the formula: C1V1 = C2V2

      • (10 mM) x V1 = (0.01 mM) x (1 mL)

      • V1 = 0.001 mL = 1 µL

  • Dilution into Culture Medium:

    • Aspirate the calculated volume of the G-1 stock solution (1 µL in this example).

    • Dispense the stock solution directly into the pre-warmed cell culture medium (1 mL in this example).

    • Immediately mix the solution thoroughly by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.

  • Final DMSO Concentration Check:

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[4][5][6] In the example above, the final DMSO concentration would be 0.1%, which is well within the recommended safe limit.

  • Control Group:

    • Crucially, prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without G-1. This will account for any potential effects of the solvent on the cells.

Mandatory Visualization

G-1 Signaling Pathway

G1_Signaling_Pathway G1 G-1 GPER GPER (GPR30) G1->GPER binds to G_protein G Proteins (Gβγ) GPER->G_protein activates SRC SRC G_protein->SRC activates MMP Metalloprotease SRC->MMP activates EGFR_ligand EGFR Ligands MMP->EGFR_ligand cleaves & releases EGFR EGFR EGFR_ligand->EGFR binds to PI3K PI3K EGFR->PI3K activates MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway activates Akt Akt PI3K->Akt activates BCL2 BCL2 (Anti-apoptotic) Akt->BCL2 increases expression BAX BAX (Pro-apoptotic) Akt->BAX decreases expression Cell_Proliferation Cell Proliferation & Survival MAPK_pathway->Cell_Proliferation Apoptosis Apoptosis BCL2->Apoptosis BAX->Apoptosis

Caption: G-1 mediated GPER signaling cascade.

Experimental Workflow for G-1 Dissolution and Cell Treatment

G1_Workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh 1. Weigh G-1 Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex store 4. Aliquot & Store at -20°C/-80°C vortex->store dilute 5. Dilute Stock in Culture Medium (Final DMSO ≤ 0.5%) store->dilute incubate 7. Add to Cells & Incubate dilute->incubate control 6. Prepare Vehicle Control (Medium + DMSO) control->incubate analyze 8. Analyze Experimental Readout incubate->analyze

Caption: Workflow for G-1 preparation and use.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a recombinant polypeptide growth factor that plays a crucial role in regulating cell proliferation, survival, and differentiation. It initiates intracellular signaling by binding to its specific cell surface receptor, a receptor tyrosine kinase (RTK). The activation of the G-1 receptor triggers a cascade of downstream signaling events, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately leads to the regulation of gene expression and critical cellular processes. Given its potent mitogenic and survival-promoting activities, G-1 is a critical supplement in the culture of various cell types.

These application notes provide a comprehensive guide for utilizing G-1 in cell culture, including recommended concentration ranges, detailed protocols for determining the optimal concentration for your specific cell type, and methods for analyzing its effects on cell signaling and proliferation.

Data Presentation: Recommended G-1 Concentration Ranges

The optimal concentration of G-1 is highly dependent on the cell type and the specific experimental objective (e.g., promoting proliferation vs. inducing differentiation). The following table provides empirically determined starting concentration ranges for various cell types. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.[1]

Cell Type Application Recommended Starting Concentration Range (ng/mL) Notes
Fibroblasts (e.g., NIH/3T3) Proliferation10 - 50Sensitive to G-1; higher concentrations may lead to receptor downregulation.
Epithelial Cells (e.g., MCF-10A) Proliferation, Maintenance5 - 20Often used in combination with other growth factors.
Endothelial Cells (e.g., HUVEC) Angiogenesis Assays, Proliferation10 - 100Higher concentrations may be required for robust angiogenic responses.
Mesenchymal Stem Cells (MSCs) Maintenance of Pluripotency, Proliferation10 - 20Essential for maintaining an undifferentiated state in some MSC populations.[2]
Induced Pluripotent Stem Cells (iPSCs) Differentiation50 - 100Can be used to direct differentiation towards specific lineages in a dose-dependent manner.
Neuronal Cells Survival and Differentiation20 - 50Promotes the survival of primary neurons and the differentiation of neural stem cells.[1]

Experimental Protocols

Determining the Optimal G-1 Concentration: A Dose-Response Experiment

To ensure reproducible and reliable experimental results, it is crucial to determine the optimal concentration of G-1 for your specific cell line. The following protocol describes a method for performing a dose-response curve using a colorimetric cell viability assay (e.g., MTT or WST-1).

Materials:

  • Your cell line of interest

  • Complete growth medium (containing serum, if required)

  • Serum-free basal medium

  • Recombinant G-1 (lyophilized)

  • Sterile, nuclease-free water or recommended reconstitution buffer

  • 96-well cell culture plates

  • MTT or WST-1 cell viability assay kit

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Cell Starvation (Optional but Recommended):

    • The following day, gently aspirate the complete growth medium.

    • Wash the cells once with 100 µL of serum-free basal medium.

    • Add 100 µL of serum-free basal medium to each well and incubate for 4-24 hours. This step helps to synchronize the cells and reduce the background signaling from serum-derived growth factors.

  • G-1 Treatment:

    • Prepare a serial dilution of G-1 in serum-free basal medium. A common starting range is from 0.1 ng/mL to 200 ng/mL.

    • Include a negative control (basal medium with no G-1) and a positive control (complete medium with serum).

    • Gently aspirate the starvation medium from the cells.

    • Add 100 µL of the various G-1 concentrations to the corresponding wells.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT or WST-1):

    • Follow the manufacturer's instructions for the chosen cell viability assay.

    • Typically, this involves adding the reagent to each well and incubating for a specified time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the negative control.

    • Plot the normalized cell viability against the log of the G-1 concentration to generate a dose-response curve. The optimal concentration will be the lowest concentration that gives the maximal effect.

Analysis of G-1-Mediated Cell Signaling via Western Blotting

This protocol outlines the steps to analyze the activation of the ERK1/2 signaling pathway, a key downstream target of G-1, using Western blotting.

Materials:

  • Your cell line of interest

  • 6-well cell culture plates

  • G-1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium as described previously.

    • Treat the cells with the predetermined optimal concentration of G-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Visualizations

G-1 Signaling Pathway

G1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 Receptor G-1 Receptor (RTK) G1->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription

Caption: Simplified G-1 signaling pathway.

Experimental Workflow for Optimal G-1 Concentration Determination

G1_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells starve_cells Serum-starve cells (optional but recommended) seed_cells->starve_cells treat_cells Treat with a serial dilution of G-1 starve_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, WST-1) incubate->viability_assay analyze_data Analyze data and plot dose-response curve viability_assay->analyze_data determine_optimal Determine optimal G-1 concentration analyze_data->determine_optimal end End determine_optimal->end

Caption: Workflow for determining the optimal G-1 concentration.

References

Application Note: Utilizing the Selective GPER1 Agonist G-1 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled estrogen receptor 1 (GPER1), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic responses to estrogen.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER1 is primarily localized to the endoplasmic reticulum and plasma membrane.[3][4] It is expressed in various cardiovascular tissues, including the heart, vasculature, and kidneys, where it plays a crucial role in regulating physiological functions.[1][5] GPER1 activation has been shown to elicit numerous beneficial cardiovascular effects, including vasodilation, reduction of blood pressure, and protection against myocardial injury, inflammation, and fibrosis.[5][6]

G-1 is a non-steroidal, selective GPER1 agonist developed in 2006.[5] It exhibits high binding affinity for GPER1 without binding to ERα or ERβ, making it an invaluable pharmacological tool to specifically investigate the function of GPER1.[5] Studies using G-1 have been instrumental in elucidating the signaling pathways and physiological roles of GPER1 in cardiovascular health and disease, positioning GPER1 as a promising therapeutic target.[6] This document provides an overview of the applications of G-1 in cardiovascular research, summarizes key quantitative findings, and offers detailed protocols for representative experiments.

Applications of G-1 in Cardiovascular Research

The selective activation of GPER1 by G-1 has been shown to mediate a wide range of cardioprotective effects:

  • Vasodilation and Blood Pressure Regulation: G-1 promotes vasodilation in various vascular beds, including coronary, carotid, and mesenteric arteries.[5][6] This effect contributes to an acute reduction in blood pressure.[5][7] The underlying mechanisms involve the production of nitric oxide (NO), modulation of the renin-angiotensin and endothelin-1 systems, and inhibition of the RhoA/Rho kinase pathway.[5][7]

  • Cardioprotection Against Ischemia-Reperfusion (I/R) Injury: G-1 treatment significantly reduces myocardial infarct size and improves heart function following an I/R event.[5][6] This protection is linked to the inhibition of mitochondrial permeability transition pore (mPTP) opening, reduction of oxidative stress, and suppression of inflammatory responses.[5][6]

  • Attenuation of Cardiac Hypertrophy and Remodeling: GPER1 activation by G-1 has been demonstrated to attenuate cardiomyocyte hypertrophy induced by stimuli like angiotensin II (Ang II) and endothelin-1 (ET-1).[8][9] It also mitigates salt-induced aortic and cardiac remodeling.[5][6]

  • Anti-inflammatory and Anti-fibrotic Effects: G-1 ameliorates the upregulation of pro-inflammatory mediators in endothelial cells and cardiac tissue.[5] In models of doxorubicin-induced cardiotoxicity, G-1 prevents the expression of pro-fibrotic and pro-inflammatory markers like CTGF, iNOS, and COX2.[10]

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: G-1 can inhibit the proliferation and migration of VSMCs, a key event in the development of atherosclerosis.[6][7]

Signaling Pathways Activated by G-1

G-1-mediated activation of GPER1 initiates several downstream signaling cascades that underpin its cardiovascular effects. As a G protein-coupled receptor, GPER1 can couple to both Gαs and Gαi/o proteins, leading to the modulation of second messengers like cAMP and intracellular calcium [Ca2+].[1][5] Key pathways include the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the PI3K/Akt and MAPK/ERK pathways.

GPER1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcomes Cardiovascular Effects G1 G-1 Agonist GPER1 GPER1 G1->GPER1 Binds G_alpha_s Gαs GPER1->G_alpha_s G_beta_gamma Gβγ GPER1->G_beta_gamma EGFR EGFR PI3K PI3K EGFR->PI3K Transactivation ERK ERK1/2 EGFR->ERK AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_s->AC Activates Src Src G_beta_gamma->Src Activates MMP MMP Src->MMP Activates HB_EGF pro-HB-EGF MMP->HB_EGF Cleaves HB_EGF->EGFR Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates (Activates) AntiApoptosis Anti-Apoptosis (Cell Survival) Akt->AntiApoptosis AntiHypertrophy Anti-Hypertrophy ERK->AntiHypertrophy Inhibits PKA PKA cAMP->PKA Activates Vaso Vasodilation PKA->Vaso NO Nitric Oxide (NO) eNOS->NO NO->Vaso

Caption: GPER1 signaling pathways activated by the agonist G-1.

Quantitative Data Summary

The following tables summarize quantitative data from studies using G-1 to investigate GPER1 function in various cardiovascular contexts.

Table 1: Effects of G-1 on Hemodynamic and Myocardial Parameters

ParameterModel SystemG-1 Concentration / DoseObserved EffectCitation(s)
Blood Pressure Male Sprague Dawley RatsAcute administrationAcute reduction in blood pressure[5]
Ovariectomized (OVX) mRen2.Lewis RatsChronic treatmentLowered blood pressure[1][7]
Vasodilation Porcine Coronary Arteries1-10 µMConcentration-dependent relaxation[6][7]
Rat Mesenteric Arteries1 nM - 10 µMConcentration-dependent relaxation (~80%)[11]
Myocardial Infarct Size Isolated Male Mouse Hearts (I/R)Acute treatmentSignificant reduction in infarct size[3]
Cardiac Hypertrophy Neonatal Rat Cardiomyocytes (ET-1 induced)10 nmol/LAbolished ET-1-induced increase in cell surface area[9]
Neonatal Rat Cardiomyocytes (Ang II induced)Not specifiedAttenuated Ang II-induced hypertrophy[8]
Apoptosis H9C2 Myocardial Cells (I/R)Not specifiedDecreased apoptosis, elevated Bcl-2, decreased Bax[3]

Table 2: Effects of G-1 on Cellular Signaling and Biomarkers

Cell Type / TissueStimulusG-1 ConcentrationKey OutcomeCitation(s)
H9C2 Myocardial Cells Ischemia-ReperfusionNot specifiedIncreased SOD and ATP levels; decreased TNF-α levels[3]
Neonatal Rat Cardiomyocytes Angiotensin IINot specifiedIncreased p-Akt, p-mTOR; inhibited increase in LC3II/LC3I ratio[8]
Human VSMCs SerumNot specifiedReduced proliferation[7]
AC16 Human Cardiomyocytes NoneNot specifiedSignificantly increased GCN5L1 protein abundance[12]
Rat Cardiac Homogenates Doxorubicin50 µg/kg/dayPrevented increase in p-c-jun, BAX, CTGF; rescued pERK and pAKT[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols synthesized from the literature and should be optimized for specific laboratory conditions.

Protocol 1: Ex Vivo Assessment of Vasodilation in Isolated Arteries

Objective: To determine the vasodilatory effect of G-1 on isolated arterial rings using wire myography.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) or other appropriate animal model.

  • Wire myograph system (e.g., DMT).

  • Dissection microscope, fine scissors, and forceps.

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

  • Phenylephrine (PE) for pre-constriction.

  • G-1 (stock solution in DMSO).

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation: Euthanize the rat via an approved method. Carefully excise the thoracic aorta or mesenteric arcade and place it in cold Krebs-Henseleit buffer.

  • Ring Mounting: Under a microscope, dissect 2 mm arterial rings, clearing them of adhering fat and connective tissue. Carefully mount the rings on the two wires of the myograph chamber.

  • Equilibration: Submerge the mounted rings in the myograph chambers containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas. Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.

  • Viability Check: To assess viability, contract the rings with a high concentration of KCl (e.g., 60 mM). To check endothelial integrity, pre-constrict with phenylephrine (PE, ~1-3 µM) to 80% of maximum contraction and then induce relaxation with acetylcholine (ACh, e.g., 10 µM). A robust relaxation confirms endothelial integrity. Wash the rings thoroughly.

  • G-1 Concentration-Response Curve: Pre-constrict the arterial rings with PE to a stable plateau. Once the contraction is stable, add G-1 cumulatively to the bath in increasing concentrations (e.g., 1 nM to 10 µM).[11]

  • Data Recording: Record the isometric tension throughout the experiment.

Data Analysis:

  • Express the relaxation response to G-1 as a percentage reversal of the PE-induced pre-constriction.

  • Plot the concentration-response curve and calculate the EC50 (concentration of G-1 that produces 50% of the maximal response).

Protocol 2: In Vitro Cardiomyocyte Hypertrophy Assay

Objective: To evaluate the ability of G-1 to attenuate agonist-induced cardiomyocyte hypertrophy.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or H9c2 cell line.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Hypertrophic agonist: Angiotensin II (Ang II) or Endothelin-1 (ET-1).

  • G-1 (stock solution in DMSO).

  • G-15 (GPER1 antagonist, for specificity control).

  • Phosphate-buffered saline (PBS).

  • Paraformaldehyde (PFA) for fixation.

  • Immunofluorescence staining reagents: anti-α-actinin antibody, fluorescently-labeled secondary antibody, DAPI.

  • RNA extraction kit and reagents for qRT-PCR (primers for ANP, BNP).

Procedure:

  • Cell Culture: Plate NRVMs or H9c2 cells and grow to ~70-80% confluency. For primary cells, serum-starve for 24 hours before treatment to reduce basal signaling.

  • Treatment: Pre-treat cells with G-1 (e.g., 10 nM) or G-1 + G-15 (e.g., 10 nM) for 30-60 minutes.[9] Then, add the hypertrophic agonist (e.g., 100 nM ET-1) and incubate for 48 hours.[9] Include vehicle control and agonist-only groups.

  • Assessment of Cell Size (Immunofluorescence):

    • Fix cells with 4% PFA.

    • Permeabilize with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% goat serum).

    • Incubate with primary antibody against α-actinin to delineate cell boundaries.

    • Incubate with a fluorescent secondary antibody and counterstain nuclei with DAPI.

    • Capture images using a fluorescence microscope.

  • Assessment of Hypertrophic Markers (qRT-PCR):

    • Lyse cells and extract total RNA.

    • Synthesize cDNA.

    • Perform qRT-PCR to measure the mRNA expression levels of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[8] Normalize to a housekeeping gene (e.g., GAPDH).

Data Analysis:

  • Cell Size: Using imaging software (e.g., ImageJ), measure the surface area of at least 100 cells per condition. Compare the average cell surface area between treatment groups.

  • Gene Expression: Calculate the relative fold change in ANP and BNP expression using the ΔΔCt method.

Protocol 3: Western Blot for Signaling Pathway Analysis

Objective: To determine the effect of G-1 on the activation (phosphorylation) of key signaling proteins like Akt and ERK.

Materials:

  • Cultured cardiomyocytes or heart tissue homogenates.

  • G-1 treatment as described in previous protocols.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer system (wet or semi-dry).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. For tissues, homogenize in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for the total form of the protein (e.g., total-Akt) or a housekeeping protein (e.g., GAPDH).

Data Analysis:

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

  • Express the results as a fold change relative to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cardioprotective effects of G-1.

Workflow start Hypothesis: G-1 protects against cardiac injury via GPER1 model Select Model (e.g., In Vivo I/R, Cell Culture Hypoxia) start->model groups Define Experimental Groups: 1. Sham/Vehicle 2. Injury + Vehicle 3. Injury + G-1 4. Injury + G-1 + G-15 (Antagonist) model->groups treatment Administer G-1 (Pre-treatment or Post-treatment) groups->treatment injury Induce Cardiac Injury (e.g., Ischemia-Reperfusion) treatment->injury endpoints Measure Functional & Molecular Endpoints injury->endpoints func FunctionalAssessment (Echocardiography, Infarct Size) molec Molecular Analysis (Western Blot, qPCR, Histology) analysis Data Analysis (Statistical Comparison) endpoints->analysis conclusion Conclusion: Confirm or Refute Hypothesis analysis->conclusion

Caption: General workflow for studying G-1's cardioprotective effects.

References

G-1 Treatment for Inducing Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), a receptor that has been identified as a potential therapeutic target in various cancers. Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER mediates rapid, non-genomic estrogenic signaling. Emerging evidence suggests that activation of GPER by its specific agonist, G-1, can lead to the inhibition of proliferation and induction of apoptosis in a range of cancer cell lines, including those of the breast and ovaries. This makes G-1 a compound of significant interest for cancer research and drug development.

The mechanism of G-1-induced apoptosis is multifaceted and can be cell-type dependent. In some cancer cells, G-1 treatment has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to apoptotic cell death. Key signaling cascades implicated in this process include the activation of the MAPK pathway and inhibition of the PI3K/AKT survival pathway.[1] More recent studies have also elucidated a GPER/YAP/p73-mediated pathway in breast cancer cells.[1] This document provides detailed application notes on the use of G-1 to induce apoptosis in cancer cells, including quantitative data on its efficacy and comprehensive protocols for key experimental assays.

Data Presentation: Efficacy of G-1 in Cancer Cell Lines

The following tables summarize the quantitative data on the effects of G-1 treatment on various cancer cell lines.

Table 1: G-1 IC50 Values for Cell Viability/Proliferation

Cell LineCancer TypeTreatment DurationIC50 Value (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer3 days0.1[2]
MDA-MB-468Triple-Negative Breast Cancer3 days0.3[2]

Table 2: G-1 Induced Apoptosis in Breast Cancer Cells

Cell LineG-1 ConcentrationTreatment DurationApoptosis AssayObserved EffectCitation
MDA-MB-23110 µMNot SpecifiedWestern BlotEnhanced apoptosis, increased levels of Caspase-6 and p53, decreased MCL-1[1]
MDA-MB-2311 µM3 daysNot SpecifiedPromoted caspase-3-mediated apoptosis[2]
MDA-MB-4681 µM3 daysNot SpecifiedPromoted caspase-3-mediated apoptosis[2]

Signaling Pathways and Experimental Workflow

G-1 Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by G-1 binding to GPER, leading to apoptosis in cancer cells.

G1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion G1 G-1 GPER GPER G1->GPER Binds to PI3K PI3K GPER->PI3K Inhibits MAPK MAPK (pERK) GPER->MAPK Activates YAP YAP GPER->YAP Activates AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Apoptosis p73 p73 YAP->p73 Binds to Bax Bax p73->Bax Increases expression Bax->Apoptosis

Caption: G-1 signaling pathway leading to apoptosis in cancer cells.

Experimental Workflow for Assessing G-1 Induced Apoptosis

This diagram outlines a typical experimental workflow to evaluate the apoptotic effects of G-1 on cancer cells.

Experimental_Workflow cluster_assays Apoptosis and Viability Assays start Start: Cancer Cell Culture treatment Treat cells with G-1 (various concentrations and time points) and appropriate controls (e.g., vehicle). start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability annexin Annexin V / PI Staining (Flow Cytometry) harvest->annexin caspase Caspase Activity Assay harvest->caspase tunel TUNEL Assay (DNA Fragmentation) harvest->tunel analysis Data Analysis: - Calculate IC50 - Quantify apoptotic cells - Measure caspase activity - Visualize DNA fragmentation viability->analysis annexin->analysis caspase->analysis tunel->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for studying G-1 induced apoptosis.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • G-1 stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium.[3]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[3]

  • Prepare serial dilutions of G-1 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the G-1 dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO in medium).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Protocol:

  • Induce apoptosis in your target cells by treating with G-1 for the desired time and concentration.

  • Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: Activated caspase-3 in apoptotic cells cleaves the substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). This cleavage releases the highly fluorescent AMC, which can be measured. The amount of AMC generated is proportional to the caspase-3 activity.[2]

Materials:

  • Treated and control cells

  • Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and Ac-DEVD-AMC substrate)

  • Chilled PBS

  • 96-well black plate with a clear bottom

  • Fluorometric microplate reader

Protocol:

  • Induce apoptosis with G-1 treatment.

  • Harvest approximately 1-2 x 10^6 cells and wash with PBS.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[2]

  • Incubate on ice for 10-30 minutes.[2]

  • Centrifuge at 12,000 rpm for 10-15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new chilled tube.

  • Determine the protein concentration of the lysate.

  • To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

  • Prepare the Reaction Mix: for each reaction, mix 50 µL of 2X Reaction Buffer with 1 µL of 1M DTT.

  • Add 50 µL of the Reaction Mix to each sample well.

  • Add 5 µL of the Ac-DEVD-AMC substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[2]

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[1] The incorporated labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.[1]

Materials:

  • Cells grown on coverslips or tissue sections

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Protocol (for cells on coverslips):

  • Treat cells with G-1 to induce apoptosis.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash twice with PBS.

  • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

  • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence.[1]

References

Application Notes and Protocols: G-1 Agonist in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a promising therapeutic target in various cancers. Its activation by the selective agonist G-1 has been shown to elicit anti-tumor effects, including the induction of apoptosis and cell cycle arrest. This has led to growing interest in combining G-1 with conventional chemotherapy to enhance treatment efficacy and overcome drug resistance. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for studying the synergistic effects of G-1 in combination with chemotherapeutic agents such as doxorubicin and temozolomide.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of G-1 as a single agent and in combination with chemotherapy on various cancer cell lines.

Table 1: In Vitro Efficacy of G-1 Agonist in Cancer Cell Lines

Cell LineCancer TypeIC50 of G-1 (µM)Duration of TreatmentReference
JurkatT-cell Acute Lymphoblastic Leukemia~124-48 hours[1]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia>124-48 hours[1]
LN229GlioblastomaNot specified72 hours (growth arrest at 1 µM)[2]
U251GlioblastomaNot specified72 hours (growth arrest at 1 µM)[2]
H295RAdrenocortical CarcinomaNot specified24 hours (cell cycle arrest at 1 µM)[3]
KGNOvarian Granulosa Cell Tumor>0.572 hours[4]
MDA-MB-231Breast CancerNot specified36 hours[4]
Jeko-1, Mino, Rec-1Mantle Cell LymphomaDose-dependent decrease in viable cells (0-5 µM)48 hours[3]

Table 2: Effects of G-1 Agonist on Cell Cycle Distribution

Cell LineCancer TypeG-1 Concentration (µM)Treatment DurationEffect on Cell CycleReference
LN229Glioblastoma124-72 hoursG2/M arrest[2]
U251Glioblastoma124-72 hoursG2/M arrest[2]
H295RAdrenocortical Carcinoma124 hoursG2 arrest[3]
Jeko-1, Rec-1Mantle Cell Lymphoma124 hoursG2/M arrest[3]
MinoMantle Cell Lymphoma0-524 hoursDose-dependent G2/M arrest[3]
JurkatT-cell Acute Lymphoblastic Leukemia0.5-1Not specifiedG2 accumulation[5]
MDA-MB-231Breast CancerNot specifiedNot specifiedM/G2 phase blockage[6]

Table 3: In Vivo Efficacy of G-1 Agonist in Xenograft Models

Cancer TypeCell LineChemotherapyG-1 Treatment RegimenOutcomeReference
Adrenocortical CarcinomaH295RNoneNot specifiedSignificant decrease in tumor volume and weight[3]
Mantle Cell LymphomaMinoNoneNot specifiedSignificant tumor growth inhibition[3]
Gastric CancerAGS, SNU-216NoneIntraperitoneal injectionDecreased tumor volume[7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of G-1, chemotherapy, and their combination on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • G-1 agonist (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, Temozolomide; stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of G-1 and the chemotherapeutic agent in culture medium.

  • Treat the cells with G-1 alone, chemotherapy alone, or the combination at various concentrations. Include a vehicle control (DMSO or other solvent).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values for each treatment and analyze the combination effect using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of G-1 and chemotherapy on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • G-1 agonist

  • Chemotherapeutic agent

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with G-1, chemotherapy, or their combination for the desired time (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software (e.g., ModFit LT, FlowJo).[3][5]

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by G-1 and chemotherapy.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • G-1 agonist

  • Chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with G-1, chemotherapy, or their combination for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of G-1 and chemotherapy on key signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • G-1 agonist

  • Chemotherapeutic agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, NF-κB p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with G-1, chemotherapy, or their combination for the appropriate time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of G-1 in combination with chemotherapy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • G-1 agonist

  • Chemotherapeutic agent

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups: vehicle control, G-1 alone, chemotherapy alone, and the combination of G-1 and chemotherapy.

  • Administer the treatments according to a predetermined schedule (e.g., daily, weekly). G-1 can be administered via intraperitoneal injection or oral gavage. Chemotherapy administration will depend on the specific drug.

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

GPER Signaling in Cancer Cells

Activation of GPER by its agonist G-1 can trigger a cascade of intracellular signaling events that impact cell proliferation, survival, and apoptosis. The diagram below illustrates the key pathways involved.

GPER_Signaling G1 G-1 Agonist GPER GPER G1->GPER Apoptosis Apoptosis G1->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest G1->Cell_Cycle_Arrest G_protein G Proteins (Gα, Gβγ) GPER->G_protein AC Adenylyl Cyclase G_protein->AC Src Src G_protein->Src IKK IKK G_protein->IKK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription (e.g., c-Fos) CREB->Gene_Transcription EGFR EGFR Src->EGFR transactivation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Inflammation Inflammation & Survival NFkB->Inflammation Chemotherapy Chemotherapy (Doxorubicin, Temozolomide) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest experimental_workflow start Start: Cancer Cell Culture treatment Treatment: - G-1 Agonist - Chemotherapy - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot data_analysis Data Analysis: - IC50 Determination - Combination Index (CI) - Statistical Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: - Synergistic, Additive, or Antagonistic Effect - Mechanism of Action data_analysis->conclusion logical_relationship G1 G-1 Agonist G1_effects Induces Apoptosis Cell Cycle Arrest Modulates Signaling Pathways G1->G1_effects Chemo Chemotherapy Chemo_effects Induces DNA Damage Inhibits Cell Division Chemo->Chemo_effects Synergy Synergistic Anti-Cancer Effect G1_effects->Synergy Chemo_effects->Synergy

References

Application Notes and Protocols for Measuring G-1 Efficacy in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a selective agonist of the G protein-coupled estrogen receptor (GPER), a transmembrane estrogen receptor that has emerged as a significant target in breast cancer research. Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER mediates rapid, non-genomic signaling cascades that can influence cell proliferation, survival, and migration. These application notes provide a comprehensive guide to measuring the efficacy of G-1 in various breast cancer cell lines, offering detailed protocols for key experiments and presenting data in a clear, comparative format.

Mechanism of Action of G-1

G-1 activates GPER, which is located on the cell membrane and the endoplasmic reticulum. This activation triggers a cascade of downstream signaling events, primarily through the transactivation of the epidermal growth factor receptor (EGFR). This leads to the subsequent activation of two major signaling pathways implicated in cancer progression: the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways can lead to diverse cellular responses, including both pro-proliferative and anti-proliferative effects, depending on the cellular context and the concentration of G-1.

Data Presentation

Table 1: G-1 IC50 Values in Human Breast Cancer Cell Lines
Cell LineReceptor StatusIC50 (µM)Citation
MCF-7 ER+, PR+, GPER+Not Consistently Reported
SK-BR-3 ER-, PR-, HER2+, GPER+Not Consistently Reported
MDA-MB-231 ER-, PR-, HER2-, GPER- (low)Not Consistently Reported

Note: The cytotoxic effects of G-1 can vary, and some studies suggest that G-1 may inhibit breast cancer cell growth at micromolar concentrations, while lower concentrations may have proliferative effects. The IC50 values are therefore highly dependent on the experimental conditions.

Table 2: Expected Effects of G-1 on Apoptosis and Cell Cycle in Breast Cancer Cell Lines
Cell LineAssayExpected Outcome with G-1 Treatment
MCF-7 ApoptosisInduction of apoptosis
Cell CyclePotential for G1 or G2/M phase arrest
MDA-MB-231 ApoptosisInduction of apoptosis
Cell CyclePotential for G0/G1 phase arrest

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of G-1 on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • G-1 (specific GPER agonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of G-1 in complete growth medium.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of G-1 (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Breast cancer cells

  • G-1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of G-1 for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Breast cancer cells

  • G-1

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with G-1 as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot Analysis of GPER Signaling

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways following G-1 treatment.

Materials:

  • Breast cancer cells

  • G-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GPER, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with an effective concentration of G-1 for a predetermined time (e.g., 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels.

Mandatory Visualizations

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_protein G Protein GPER->G_protein AC Adenylyl Cyclase G_protein->AC Src Src G_protein->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Proliferation/Apoptosis) CREB->Gene_Expression MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleavage HBEGF HB-EGF EGFR EGFR HBEGF->EGFR PI3K PI3K EGFR->PI3K MAPK_pathway RAS/RAF/MEK EGFR->MAPK_pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (Proliferation, Survival, Migration) Akt->Cellular_Response ERK ERK MAPK_pathway->ERK ERK->Cellular_Response

Caption: GPER signaling pathway activated by G-1.

Experimental_Workflow start Start: Breast Cancer Cell Culture (MCF-7, SK-BR-3, MDA-MB-231) treatment G-1 Treatment (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (p-Akt, p-ERK) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion: Efficacy of G-1 data_analysis->end

Caption: Experimental workflow for assessing G-1 efficacy.

G-1: A Novel Probe for Investigating Microtubule Dynamics via a GPER-Independent Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The small molecule G-1, a selective agonist for the G-protein coupled estrogen receptor (GPER), has emerged as a valuable tool for studying the intricate dynamics of the microtubule cytoskeleton. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing G-1 to investigate microtubule polymerization, stability, and its potential as a microtubule-targeting agent.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated by a host of microtubule-associated proteins (MAPs) and is a key target for many anti-cancer drugs.

G-1 (1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is widely recognized as a specific agonist of the G-protein coupled estrogen receptor (GPER). However, recent studies have unveiled a fascinating and distinct mechanism of action for this compound: the destabilization and depolymerization of microtubules, independent of its activity on GPER. This off-target effect presents a unique opportunity to probe microtubule dynamics and to explore G-1 as a lead compound for the development of novel cytoskeletal-targeting therapeutics.

Mechanism of Action: GPER-Independent Microtubule Destabilization

Research has demonstrated that G-1 can induce potent cytotoxic and cytostatic effects in various cancer cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL), by disrupting the microtubule network.[1][2] This activity leads to a G2/M phase cell cycle arrest and ultimately apoptosis.[1][2]

Crucially, the microtubule-destabilizing effects of G-1 are not mediated through the GPER signaling pathway. This has been experimentally verified by the inability of the GPER-specific antagonist, G-36, to rescue the cytotoxic effects of G-1.[1][2] This GPER-independent mechanism suggests that G-1 directly or indirectly interacts with tubulin or other components of the microtubule regulatory machinery. The precise molecular binding site of G-1 on tubulin and the exact mechanism of destabilization remain areas of active investigation. This makes G-1 an intriguing tool for dissecting novel aspects of microtubule regulation.

The observed phenotype of G-1-treated cells, characterized by a loss of the filamentous microtubule network, is reminiscent of the effects of well-known microtubule-destabilizing agents like vinca alkaloids and colchicine.[3] These agents typically function by binding to tubulin subunits, thereby preventing their assembly into microtubules.

Applications in Research and Drug Development

The unique properties of G-1 make it a versatile tool for a range of applications:

  • Studying Microtubule Dynamics: G-1 can be employed as a chemical probe to investigate the fundamental processes of microtubule polymerization and depolymerization in various cellular contexts.

  • High-Throughput Screening: Its potent microtubule-destabilizing activity at micromolar concentrations makes it suitable for use as a positive control in high-throughput screens designed to identify novel microtubule-targeting agents.

  • Cancer Research: The GPER-independent cytotoxic effects of G-1 on cancer cells highlight its potential as a scaffold for the development of new anticancer drugs that target the cytoskeleton.

  • Investigating GPER-Independent Signaling: The clear distinction between its GPER-agonist activity and its effects on microtubules allows for the dissection of GPER-dependent and -independent signaling pathways.

Quantitative Data

While specific quantitative data for the direct interaction of G-1 with tubulin and its effect on microtubule dynamic parameters are still emerging, the following table provides a comparative overview of the effects of well-characterized microtubule destabilizing agents. This data can serve as a benchmark for experiments designed to quantify the effects of G-1.

CompoundClassIC50 (Tubulin Polymerization)Effect on Microtubule DynamicsReference
Vincristine Vinca Alkaloid~ 1-5 µMInhibits tubulin polymerization, promotes microtubule disassembly.[3]
Vinblastine Vinca Alkaloid~ 1-3 µMInhibits tubulin polymerization, promotes microtubule disassembly.[3]
Colchicine Colchicine-site binder~ 1-10 µMInhibits tubulin polymerization by binding to tubulin dimers.[3]
Nocodazole Benzimidazole~ 0.1-1 µMInhibits tubulin polymerization, leads to microtubule depolymerization.[4]
G-1 GPER AgonistNot yet reportedCauses destabilization and depolymerization of microtubules.[1][2][1][2]

Experimental Protocols

Here, we provide detailed protocols for two key experiments to study the effects of G-1 on microtubule dynamics: an in vitro tubulin polymerization assay and a cell-based immunofluorescence assay.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of G-1 on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-1 compound

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole or Vinblastine (positive control for polymerization inhibition)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of G-1 in DMSO. Further dilute in General Tubulin Buffer to desired working concentrations.

    • Prepare stock solutions of paclitaxel and nocodazole/vinblastine in DMSO.

    • Prepare a polymerization buffer by adding GTP to General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Assay Setup:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • Polymerization Buffer

      • G-1 at various concentrations (or control compounds/vehicle)

      • Purified tubulin (final concentration typically 3-5 mg/mL)

    • The final volume in each well should be 100 µL.

  • Measurement of Polymerization:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • The increase in absorbance corresponds to the scattering of light by the newly formed microtubules and is a measure of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each condition.

    • Determine the effect of G-1 on the lag phase (nucleation), the rate of polymerization (Vmax), and the final plateau (steady-state polymer mass) compared to the vehicle control.

G1_Tubulin_Polymerization_Workflow Workflow for In Vitro Tubulin Polymerization Assay with G-1 cluster_prep Reagent Preparation cluster_assay Assay Setup (on ice) cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Mix Mix Reagents in 96-well Plate Tubulin->Mix G1_stock Prepare G-1 Stock Solution G1_stock->Mix Controls Prepare Control Compounds Controls->Mix Poly_Buffer Prepare Polymerization Buffer Poly_Buffer->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Read_Abs Read Absorbance (340 nm) Incubate->Read_Abs kinetic reads Plot Plot OD vs. Time Read_Abs->Plot Analyze Analyze Polymerization Kinetics Plot->Analyze

In Vitro Tubulin Polymerization Assay Workflow
Protocol 2: Immunofluorescence Staining of Microtubules in Cells

This protocol allows for the visualization of the microtubule network in cells treated with G-1.

Materials:

  • Cell line of interest (e.g., HeLa, A549, or a specific cancer cell line)

  • G-1 compound

  • Nocodazole (positive control for microtubule depolymerization)

  • Paclitaxel (positive control for microtubule stabilization)

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody (monoclonal or polyclonal)

  • Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.

    • Treat the cells with various concentrations of G-1, vehicle (DMSO), nocodazole, or paclitaxel for a predetermined time (e.g., 4, 8, or 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells gently with PBS.

    • Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.

    • Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei by incubating with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope. Capture images for analysis.

  • Analysis:

    • Qualitatively assess the changes in the microtubule network architecture in G-1-treated cells compared to controls. Look for signs of depolymerization, such as loss of filamentous structures and increased diffuse tubulin staining.

    • For a more quantitative analysis, software can be used to measure parameters such as microtubule density and length.

G1_Immunofluorescence_Workflow Workflow for Immunofluorescence Staining of Microtubules cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_imaging Imaging & Analysis Seed Seed Cells on Coverslips Treat Treat with G-1 and Controls Seed->Treat Fix Fixation Treat->Fix Permeabilize Permeabilization Fix->Permeabilize Block Blocking Permeabilize->Block Primary_Ab Primary Antibody (anti-tubulin) Block->Primary_Ab Secondary_Ab Secondary Antibody (fluorescent) Primary_Ab->Secondary_Ab DAPI DAPI Stain Secondary_Ab->DAPI Mount Mount Coverslips DAPI->Mount Image Fluorescence Microscopy Mount->Image Analyze Analyze Microtubule Network Image->Analyze

Immunofluorescence Staining Workflow

Signaling Pathway Diagram

The following diagram illustrates the proposed GPER-independent mechanism of G-1 on microtubule dynamics.

G1_Microtubule_Pathway Proposed GPER-Independent Mechanism of G-1 on Microtubules cluster_gper GPER Pathway (Not Involved) G1 G-1 Compound Tubulin α/β-Tubulin Dimers G1->Tubulin Direct or Indirect Interaction (?) Destabilization Destabilization & Depolymerization G1->Destabilization GPER GPER G1->GPER Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Destabilization->Microtubule GPER_pathway GPER-dependent Signaling GPER->GPER_pathway

G-1's GPER-Independent Effect on Microtubules

Conclusion

G-1 represents a novel and valuable tool for the cell biology and drug discovery communities. Its ability to induce microtubule depolymerization through a GPER-independent mechanism opens up new avenues for investigating the complex regulation of the cytoskeleton. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the utility of G-1 in their own experimental systems. Further research is warranted to elucidate the precise molecular target of G-1 within the microtubule network and to fully characterize its effects on the dynamic instability of these essential cellular polymers.

References

Application of G-1 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ) that mediate genomic effects over hours to days, GPER is a membrane-bound receptor that triggers rapid, non-genomic signaling cascades within seconds to minutes.[1][2] GPER is widely expressed in the central nervous system (CNS), including in neurons, microglia, and astrocytes, making it a key target for investigating the rapid effects of estrogens in the brain.[3] G-1, by selectively activating GPER without binding to classical ERs, serves as an invaluable pharmacological tool to dissect the specific roles of GPER signaling in various neurological processes and disease models.[2] This document provides an overview of the key applications of G-1 in neuroscience research, summarizes quantitative data from pivotal studies, and offers detailed experimental protocols.

Key Applications in Neuroscience

The application of G-1 in neuroscience research has primarily focused on its neuroprotective and anti-inflammatory properties, with growing interest in its role in cognitive functions.

  • Neuroprotection: G-1 has demonstrated significant neuroprotective effects across various models of neurological injury and disease. It has been shown to reduce neuronal apoptosis and improve functional outcomes in models of ischemic stroke, spinal cord injury, traumatic brain injury, and Parkinson's disease.[4][5][6][7]

  • Anti-Neuroinflammation: A key mechanism underlying G-1's neuroprotective effects is its potent anti-inflammatory activity. G-1 attenuates the activation of microglia, the primary immune cells of the brain, and suppresses the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8][9]

  • Cognition and Synaptic Plasticity: Emerging evidence suggests a role for GPER activation in cognitive processes. G-1 has been shown to improve spatial memory and social learning in animal models.[3] Mechanistically, G-1 can induce a form of long-term potentiation (LTP) and promote the synaptic insertion of AMPA receptors in the hippocampus, a brain region critical for learning and memory.[10]

Signaling Pathways and Mechanisms of Action

G-1 initiates a cascade of intracellular signaling events upon binding to GPER. These pathways are crucial for its observed effects in the CNS. The activation of GPER can be promiscuous, coupling to both Gαi/o and Gαs proteins, leading to cell-type-specific downstream effects.[3]

GPER-Mediated Neuroprotective and Anti-Inflammatory Signaling

Activation of GPER by G-1 in neurons and microglia triggers multiple signaling cascades that collectively contribute to neuroprotection and the suppression of neuroinflammation. Key pathways include the PI3K/Akt and MAPK/ERK cascades, which promote cell survival and inhibit apoptosis. In microglia, G-1 can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[5][9]

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Binds & Activates PLC PLC GPER->PLC PI3K PI3K GPER->PI3K ERK ERK GPER->ERK NFkB_Inhibition Inhibition of NF-κB Activation GPER->NFkB_Inhibition IP3 IP3 PLC->IP3 Ca_ER ER Ca²⁺ Store IP3->Ca_ER Ca_release Ca²⁺ Release Ca_ER->Ca_release Akt Akt PI3K->Akt Survival Cell Survival, Neuroprotection Akt->Survival ERK->Survival AntiInflammation ↓ Pro-inflammatory Gene Expression NFkB_Inhibition->AntiInflammation

Caption: GPER signaling pathways activated by G-1.

GPER-Mediated Synaptic Plasticity

In the hippocampus, G-1 has been shown to promote synaptic plasticity by increasing the surface expression of AMPA receptors, a key event in the induction of Long-Term Potentiation (LTP). This process is crucial for memory formation.

Synaptic_Plasticity G1 G-1 GPER Postsynaptic GPER G1->GPER Signaling Intracellular Signaling GPER->Signaling AMPA_insertion ↑ AMPA Receptor Surface Expression Signaling->AMPA_insertion LTP LTP Induction & Synaptic Strengthening AMPA_insertion->LTP

Caption: G-1 enhances synaptic plasticity via GPER.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of G-1 in various neuroscience models.

Table 1: Anti-Inflammatory Effects of G-1 on Microglia
Model SystemTreatmentCytokine MeasuredResultReference
BV2 Microglial CellsMPP+ (induces inflammation)TNF-αReduced release[7][8]
BV2 Microglial CellsMPP+IL-1βReduced release[7][8]
BV2 Microglial CellsLPS (induces inflammation)TNF-α mRNASignificant reduction[9]
BV2 Microglial CellsLPSIL-1β mRNASignificant reduction[9]
BV2 Microglial CellsLPSiNOS mRNASignificant reduction[9]
Table 2: Neuroprotective Effects of G-1 in Animal Models
Disease ModelAnimalTreatmentKey OutcomeResultReference
Parkinson's Disease (MPTP)MiceG-1 (12-day treatment)Tyrosine Hydroxylase+ CellsIncreased number[7][8]
Cerebral Ischemia/ReperfusionOvariectomized RatsG-1 (100 µg/kg)Cerebral Infarct VolumeSignificant reduction[4]
Cerebral Ischemia/ReperfusionOvariectomized RatsG-1 (100 µg/kg)Neuronal ApoptosisReduced frequency[4]
Spinal Cord InjuryMiceG-1Apoptotic Cell DeathPrevented[5]
Spinal Cord InjuryMiceG-1Motor Function RecoveryEnhanced[5]
Traumatic Brain InjuryRatsG-1Hippocampal CA1 Neuronal LossSignificantly reduced[6]

Experimental Protocols

Protocol 1: In Vitro Microglial Anti-Inflammatory Assay

This protocol is adapted from studies investigating the anti-inflammatory effects of G-1 on microglial cells.[9]

Objective: To assess the ability of G-1 to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • G-1 (selective GPER agonist)

  • G15 (selective GPER antagonist, for control experiments)

  • Lipopolysaccharide (LPS) from E. coli

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for TNF-α, IL-1β, iNOS, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium. Pre-treat the cells with G-1 (e.g., at 1 µM) or vehicle (DMSO) for 1 hour. For antagonist control groups, pre-treat with G15 (e.g., at 10 µM) for 30 minutes before adding G-1.

  • Stimulation: After pre-treatment, add LPS (e.g., at 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for a specified time (e.g., 6 hours for mRNA analysis).

  • RNA Extraction: After incubation, wash the cells with cold PBS and lyse them using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.

  • qRT-PCR: Synthesize cDNA from 1 µg of total RNA. Perform quantitative real-time PCR using SYBR Green master mix and specific primers for the genes of interest.

  • Data Analysis: Normalize the expression of target genes to the housekeeping gene. Calculate the relative fold change in expression using the 2-ΔΔCt method.

Protocol1_Workflow A Seed BV2 Cells in 6-well plates B Overnight Incubation A->B C Pre-treat with G-1 (or G15 then G-1) B->C D Stimulate with LPS (6 hours) C->D E Extract Total RNA D->E F cDNA Synthesis E->F G Perform qRT-PCR (TNF-α, IL-1β, iNOS) F->G H Analyze Gene Expression Data G->H

Caption: Workflow for in vitro microglial inflammation assay.

Protocol 2: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol is a generalized methodology based on studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.[7][8]

Objective: To evaluate the neuroprotective effect of G-1 against dopaminergic neurodegeneration in an MPTP-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • G-1

  • Vehicle (e.g., DMSO and saline)

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase [TH])

  • Microscope for imaging and stereology software

Procedure:

  • Animal Groups: Divide mice into experimental groups: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + G-1.

  • MPTP Induction: Induce parkinsonism by administering MPTP (e.g., 30 mg/kg, intraperitoneal injection) once a day for 5 consecutive days.

  • G-1 Treatment: Begin G-1 administration (e.g., daily subcutaneous injection) concurrently with or shortly after MPTP induction and continue for the duration of the study (e.g., 12 days).

  • Behavioral Testing (Optional): Perform motor function tests (e.g., rotarod, pole test) to assess functional recovery.

  • Tissue Processing: At the end of the treatment period, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Brain Extraction and Sectioning: Carefully dissect the brains, post-fix them overnight, and then cryoprotect in sucrose solutions. Section the substantia nigra pars compacta (SNc) region on a cryostat (e.g., 30 µm sections).

  • Immunohistochemistry: Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to label dopaminergic neurons.

  • Stereological Quantification: Use a stereology system to perform unbiased counting of TH-positive neurons in the SNc.

  • Data Analysis: Compare the number of TH-positive neurons between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Implications for Drug Development

The extensive preclinical data on G-1 highlights GPER as a promising therapeutic target for neurological disorders.[11] The challenges in neuroscience drug development are significant, often due to the complexity of the brain and difficulties in translating findings from animal models.[12][13] However, GPER offers a distinct advantage.

  • Target Specificity: G-1 demonstrates that specific activation of GPER can yield therapeutic benefits (neuroprotection, anti-inflammation) without engaging the classical estrogen receptors, thereby potentially avoiding the side effects associated with traditional hormone therapies (e.g., increased cancer risk).[4]

  • Multi-Modal Action: GPER activation modulates multiple relevant pathways simultaneously—it promotes neuronal survival while actively suppressing detrimental neuroinflammation. This dual action is highly desirable for treating complex neurodegenerative and neuroinflammatory diseases.

  • Broad Applicability: The neuroprotective and anti-inflammatory effects of G-1 have been demonstrated in a range of distinct CNS injury and disease models, suggesting that GPER agonists could have broad therapeutic potential across multiple neurological indications.[4][5][6][7]

Future drug development efforts could focus on developing novel GPER agonists with optimized pharmacokinetic and pharmacodynamic profiles for CNS penetration and efficacy. The use of G-1 in preclinical research provides a robust framework and a validated mechanism of action for advancing such next-generation GPER-targeted therapeutics.

References

Troubleshooting & Optimization

G-1 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the G-1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with the G protein-coupled estrogen receptor (GPER) agonist, G-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of G-1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

A1: G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM. It displays no activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1][2] G-1 activates GPER, leading to the initiation of various downstream signaling cascades.

Q2: What is the primary solvent for dissolving G-1?

A2: The recommended and most effective solvent for dissolving G-1 is dimethyl sulfoxide (DMSO).[1][3][4][5]

Q3: What is the maximum concentration of G-1 that can be dissolved in DMSO?

A3: G-1 is soluble in DMSO at concentrations up to 100 mM.[1] Other sources have reported solubilities of 82 mg/mL (approximately 199 mM) and 50 mg/mL (approximately 121 mM).[4][5] It is always recommended to consult the manufacturer's product datasheet for batch-specific solubility information.

Q4: Can I dissolve G-1 in other solvents like ethanol or water?

Q5: How should I store the G-1 stock solution?

A5: G-1 stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

G-1 Solubility Data

The following table summarizes the reported solubility of G-1 in the most commonly used solvent, DMSO.

SolventReported SolubilityMolar Concentration (approx.)Source(s)
DMSOup to 100 mM100 mM[1]
DMSO82 mg/mL199 mM[4]
DMSO50 mg/mL121 mM[5]

Troubleshooting Guide: G-1 Solubility Issues

This guide addresses the most common issue encountered when working with G-1: precipitation upon dilution of the DMSO stock solution into aqueous media for in vitro and in vivo experiments.

Problem: My G-1 precipitates out of solution when I dilute my DMSO stock with aqueous media (e.g., cell culture medium, saline).

This is a common problem due to the low aqueous solubility of G-1. The high concentration of G-1 in the DMSO stock becomes supersaturated when introduced into an aqueous environment, leading to precipitation.

Solution 1: Optimize the Final DMSO Concentration

For many in vitro cell culture experiments, a final DMSO concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to determine the optimal and non-toxic concentration for your specific cell line with a vehicle control experiment.

Solution 2: Employ a Co-solvent Formulation for In Vivo Studies

For in vivo experiments where the final DMSO concentration must be kept low to avoid toxicity, a co-solvent system is highly recommended. This involves using a mixture of solvents to improve the solubility and stability of G-1 in the final formulation. A commonly used co-solvent system includes PEG300 and a surfactant like Tween-80.

Experimental Protocols

Protocol 1: Preparation of a G-1 Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of G-1.

Materials:

  • G-1 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the G-1 powder to room temperature before opening the vial to prevent condensation.

  • Calculate the required amount of G-1 and DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of G-1 is 412.28 g/mol .

  • Add the calculated volume of DMSO to the vial containing the G-1 powder.

  • Vortex the solution vigorously until the G-1 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a G-1 Co-solvent Formulation for In Vivo Administration

This protocol provides a general method for preparing a G-1 formulation suitable for intraperitoneal (IP) or oral (PO) administration in animal models. Note: This is a general guideline, and the final formulation may need to be optimized for your specific application.

Materials:

  • G-1 stock solution in DMSO (e.g., 100 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure:

  • Start with your concentrated G-1 stock solution in DMSO.

  • In a sterile tube, add the required volume of the G-1 DMSO stock solution.

  • Add PEG300 to the tube. A common ratio to start with is 1:4 (DMSO stock:PEG300). Mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture. A common starting concentration is 5% of the total volume. Mix until the solution is clear.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired volume and concentration of G-1. The final solution should be a clear solution or a stable suspension.

Visualizations

GPER Signaling Pathway

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular G1 G-1 GPER GPER G1->GPER G_alpha GPER->G_alpha G_beta_gamma Gβγ GPER->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Src Src G_beta_gamma->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF HBEGF HB-EGF pro_HBEGF->HBEGF cleavage EGFR EGFR HBEGF->EGFR transactivation PI3K PI3K EGFR->PI3K MAPK_ERK MAPK/ERK EGFR->MAPK_ERK AKT Akt PI3K->AKT AKT->Gene_Transcription MAPK_ERK->Gene_Transcription

Caption: GPER signaling pathway activated by G-1.

Experimental Workflow for G-1 Solution Preparation

G1_Solution_Workflow cluster_invitro In Vitro Dilution cluster_invivo In Vivo Formulation start Start: G-1 Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution G-1 Stock Solution (e.g., 10-100 mM in DMSO) dissolve->stock_solution dilute_media Dilute in Aqueous Medium (e.g., Cell Culture Media) stock_solution->dilute_media add_peg Add PEG300 stock_solution->add_peg final_invitro Final In Vitro Solution (DMSO < 0.5%) dilute_media->final_invitro add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_invivo Final In Vivo Formulation add_saline->final_invivo

Caption: Workflow for preparing G-1 solutions.

Troubleshooting Logic for G-1 Precipitation

G1_Troubleshooting start Issue: G-1 Precipitates upon Aqueous Dilution is_invitro Is the experiment In Vitro? start->is_invitro is_invivo Is the experiment In Vivo? start->is_invivo solution_invitro1 Decrease final G-1 concentration is_invitro->solution_invitro1 Yes solution_invivo1 Use a co-solvent formulation (e.g., DMSO/PEG300/Tween-80/Saline) is_invivo->solution_invivo1 Yes solution_invitro2 Check final DMSO concentration (aim for <0.5%) solution_invitro1->solution_invitro2 solution_invitro3 Perform vehicle control to check for DMSO toxicity solution_invitro2->solution_invitro3 end Problem Resolved solution_invitro3->end solution_invivo2 Optimize co-solvent ratios solution_invivo1->solution_invivo2 solution_invivo3 Prepare fresh formulation before each use solution_invivo2->solution_invivo3 solution_invivo3->end

Caption: Troubleshooting G-1 precipitation issues.

References

Optimizing G-1 dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, for maximum therapeutic effect. The information is presented through troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

A1: G-1 is a potent and selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] It exhibits high affinity for GPER (Ki = 11 nM) and an EC50 of 2 nM. A key feature of G-1 is its selectivity; it does not bind to classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM. Its mechanism of action involves activating GPER, which is primarily located in the cell's plasma and endoplasmic reticulum membranes.[2] This activation triggers a variety of downstream signaling pathways, influencing cellular functions like proliferation, migration, and apoptosis.[1][3]

Q2: How should I prepare and store G-1 stock solutions?

A2: G-1 is soluble in DMSO, and a common stock solution concentration is 50 mg/mL (121.28 mM) or 100 mM.[1] To prepare the stock solution, dissolve the G-1 powder in high-quality, anhydrous DMSO. Sonication may be recommended to aid dissolution.[1] For storage, it is recommended to keep the powder at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 1 year.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is a typical concentration range for G-1 in in vitro experiments?

A3: The optimal concentration of G-1 for in vitro experiments is cell-type and assay-dependent. However, a general starting range is between 1 nM and 10 µM.[3] For example, G-1 has been shown to inhibit the migration of SKBr3 and MCF-7 cells with IC50 values of 0.7 nM and 1.6 nM, respectively. In other studies, concentrations up to 20 µM have been used to induce apoptosis or cell cycle arrest.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system and desired biological effect.

Q4: Are there any known off-target effects of G-1?

A4: While G-1 is highly selective for GPER over ERα and ERβ, some studies have reported potential GPER-independent effects, particularly at higher concentrations (in the micromolar range).[3] One study found that G-1 induced mitotic arrest and apoptosis in human vascular smooth muscle cells through a mechanism that was independent of GPER and the MAPK pathway.[3] Researchers should be aware of these potential off-target effects and use appropriate controls, such as GPER antagonists (e.g., G-15) or GPER-knockdown models, to verify that the observed effects are mediated by GPER.

Troubleshooting Guides

Issue 1: I am not observing the expected biological effect after treating my cells with G-1.

Possible Cause Troubleshooting Step
Degraded G-1 Compound Prepare fresh dilutions from a new aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the powder. Ensure proper storage conditions (-80°C for stock solutions) have been maintained.
Suboptimal Concentration Perform a dose-response curve (e.g., from 1 nM to 10 µM) to identify the optimal concentration for your cell type and assay. The effective concentration can vary significantly between different biological systems.
Low GPER Expression Verify the expression level of GPER in your cell line using techniques like qPCR, Western blot, or flow cytometry. If GPER expression is low or absent, the cells may be unresponsive to G-1. Consider using a cell line known to express GPER.
Incorrect Vehicle Control Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your G-1 treated samples. High concentrations of DMSO can be toxic to cells and mask the effects of the compound.
Assay Timing The time course of GPER activation and downstream signaling can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing your desired endpoint.[1]

Issue 2: I am observing high levels of cell death or unexpected results even at low concentrations of G-1.

Possible Cause Troubleshooting Step
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be cytotoxic. Ensure the final DMSO concentration in your culture medium is low (typically <0.1% - 0.5%) and that your vehicle control uses the same concentration.
GPER-Independent Effects At higher concentrations, G-1 may have off-target effects.[3] To confirm the observed effect is GPER-mediated, use a GPER-specific antagonist (like G-15) as a control. Pre-treating cells with the antagonist should block the effect of G-1. Alternatively, use siRNA to knock down GPER expression.
Contamination Ensure your G-1 stock solution, media, and cell cultures are free from contamination. Mycoplasma contamination, in particular, can alter cellular responses.
Cell Line Sensitivity Some cell lines may be particularly sensitive to GPER activation, which can lead to apoptosis or cell cycle arrest.[1][3] Review literature for your specific cell line or test a range of lower concentrations.

Data Summary and Experimental Protocols

G-1 Concentration and Solubility Data
ParameterValueSource
GPER Ki 11 nM
GPER EC50 2 nM
Solubility in DMSO ≥ 100 mM (41.23 mg/mL)
Recommended Stock Solution 50-100 mM in DMSO[1]
Typical In Vitro Range 1 nM - 10 µM[3]
Storage (Powder) -20°C (up to 3 years)[1]
Storage (In Solvent) -80°C (up to 1 year)[1]
Protocol: Dose-Response Analysis of G-1 on Cell Viability (MTT Assay)

This protocol outlines a method to determine the effect of G-1 on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).

1. Materials:

  • G-1 powder

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MCF-7 cells (or other cell line of interest)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.

  • G-1 Preparation: Prepare a 100 mM stock solution of G-1 in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 20 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the treatments.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared G-1 dilutions or vehicle control to the appropriate wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the G-1 concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

G-1/GPER Signaling Pathway

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Binds G_protein Gα / Gβγ GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Generates PIP2 PIP2 PLC->PIP2 Cleaves PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Gene_Expression Gene Expression (Proliferation, Migration) PKC->Gene_Expression Influences Ca_release->Gene_Expression Influences CREB->Gene_Expression Regulates Dose_Response_Workflow start Start prep_cells Prepare & Seed Cells (96-well plate) start->prep_cells incubate1 Incubate (24h) Allow cell attachment prep_cells->incubate1 add_g1 Treat Cells with G-1 & Vehicle Control incubate1->add_g1 prep_g1 Prepare G-1 Serial Dilutions (e.g., 1nM to 10µM) prep_g1->add_g1 incubate2 Incubate (48-72h) Treatment period add_g1->incubate2 assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate2->assay read Measure Signal (Absorbance/Luminescence) assay->read analyze Analyze Data (Normalize to control, Plot curve) read->analyze end Determine IC50 / EC50 analyze->end

References

G-1 Off-Target Effects: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with G-1 are inconsistent or contrary to expected GPER-mediated effects. What could be the cause?

A1: Inconsistent or unexpected results with G-1 can often be attributed to its off-target effects, which are particularly prominent at higher concentrations (≥1 µM).[1] While G-1 is a potent GPER agonist, it has been shown to exert biological effects independent of this receptor. A primary off-target mechanism is the disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis.[2][3]

To determine if your observations are due to off-target effects, consider the following troubleshooting steps:

  • Concentration Optimization: If you are using G-1 at concentrations of 1 µM or higher, consider performing a dose-response experiment to determine the lowest effective concentration that elicits your desired GPER-mediated effect.

  • Use of a GPER Antagonist: Pre-treatment of your cells with a selective GPER antagonist, such as G15 or G36, can help differentiate between GPER-dependent and -independent effects. If the antagonist fails to block the effects of G-1, it is likely an off-target phenomenon.[1]

  • GPER Knockdown: Employing siRNA or other gene-editing techniques to reduce GPER expression can also confirm if the observed effects of G-1 are independent of its primary target.[1]

Q2: I'm observing significant cytotoxicity and apoptosis in my cell line when treated with G-1, even in cells with low or no GPER expression. Why is this happening?

A2: The cytotoxicity of G-1 at micromolar concentrations is a well-documented off-target effect.[4] This is often due to G-1's ability to interfere with microtubule polymerization. By binding to tubulin, G-1 can disrupt the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2][5] This effect has been observed in various cancer cell lines, including those with negligible GPER expression.[1]

Another GPER-independent pathway that can contribute to G-1-induced apoptosis involves the production of reactive oxygen species (ROS). This increase in ROS can trigger a signaling cascade involving Early Growth Response 1 (Egr-1) and the pro-apoptotic protein BAX.[4]

Q3: What are the known off-target signaling pathways activated by G-1?

A3: Besides the intended GPER signaling, G-1 can activate at least two distinct off-target pathways:

  • Microtubule Disruption Pathway: G-1 can directly bind to tubulin, inhibiting its polymerization. This disruption of the microtubule network leads to the release and activation of Guanine Nucleotide Exchange Factor H1 (GEF-H1). Activated GEF-H1 then promotes the activation of the small GTPase RhoA. The GEF-H1/RhoA signaling pathway is a key mediator of cellular responses to microtubule disassembly.[6][7]

  • ROS-Mediated Apoptotic Pathway: G-1 can induce the production of ROS in a GPER-independent manner. This oxidative stress can lead to the activation of the transcription factor Egr-1, which in turn upregulates the expression of the pro-apoptotic protein BAX, ultimately triggering the mitochondrial apoptotic pathway.[4]

Quantitative Data on G-1 Activity

While G-1 is well-characterized as a GPER agonist, quantitative data on its off-target binding affinities are not as readily available in the public domain. The following table summarizes the known on-target activity of G-1. Researchers should be aware that the concentrations required to elicit off-target effects are generally in the low micromolar range (≥ 1 µM), which is significantly higher than its affinity for GPER.

TargetParameterValueReference
GPERKi11 nM[8]
GPEREC502 nM[8]
TubulinKd~130 nM (for tubulin binding to Gα subunits, not directly G-1)[4]
Microtubule DepolymerizationIC50Data not available

Note: The Kd value for tubulin is for its interaction with G protein alpha subunits and is provided for context regarding tubulin's role in cellular signaling; it is not a direct measure of G-1's binding affinity to tubulin.[4] The absence of a reported IC50 value for G-1-induced microtubule depolymerization highlights a gap in the current understanding of its off-target pharmacology.

Experimental Protocols

1. Assessing Microtubule Integrity

To investigate the effect of G-1 on microtubule structure, an immunofluorescence-based assay can be performed.

Objective: To visualize the microtubule network in cells treated with G-1 compared to control cells.

Materials:

  • Cell line of interest

  • G-1 compound

  • GPER antagonist (e.g., G36) (optional)

  • Microtubule-stabilizing agent (e.g., Paclitaxel) as a positive control for microtubule effects

  • Microtubule-destabilizing agent (e.g., Nocodazole) as a positive control for microtubule disruption

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of G-1 (e.g., 0.1 µM, 1 µM, 10 µM), a vehicle control (e.g., DMSO), and positive/negative controls for an appropriate time (e.g., 24 hours). If using a GPER antagonist, pre-incubate the cells with the antagonist for 1-2 hours before adding G-1.

  • Wash the cells twice with PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If using a paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization, such as fragmented or diffuse tubulin staining, in the G-1 treated cells compared to the well-organized filamentous network in control cells.

2. Cell Cycle Analysis by Flow Cytometry

To determine if G-1 is inducing cell cycle arrest, particularly in the G2/M phase.

Objective: To quantify the percentage of cells in different phases of the cell cycle after G-1 treatment.

Materials:

  • Cell line of interest

  • G-1 compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Trypsin-EDTA

  • Fixative (e.g., ice-cold 70% ethanol)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with desired concentrations of G-1 and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspend the cell pellet in a small volume of cold PBS.

  • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells with 4N DNA content is indicative of G2/M arrest.

3. KINOMEscan® Profiling (General Methodology)

To assess the potential off-target kinase interactions of G-1, a kinome-wide binding assay can be performed. The KINOMEscan® platform (DiscoverX) is a widely used method for this purpose.

Objective: To determine the binding affinity of G-1 against a large panel of human kinases.

Principle: The assay is based on a competitive binding displacement principle. A test compound (G-1) is incubated with a DNA-tagged kinase. This mixture is then added to a well containing an immobilized, broadly selective kinase inhibitor. If G-1 binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between G-1 and the kinase.

General Procedure (as performed by a service provider like Eurofins DiscoverX):

  • A solution of G-1 at a specified concentration (e.g., 1 µM or 10 µM) is prepared.

  • The G-1 solution is incubated with a panel of human kinases, each tagged with a unique DNA barcode.

  • The mixture is then applied to a ligand-coated solid support.

  • After an incubation period to allow for binding competition, unbound components are washed away.

  • The amount of each kinase remaining bound to the solid support is quantified by qPCR using the unique DNA tags.

  • The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of G-1 to the kinase. The data can be used to calculate dissociation constants (Kd) for high-affinity interactions.

Signaling Pathway and Workflow Diagrams

G1_Off_Target_Signaling cluster_microtubule Microtubule Disruption Pathway cluster_ros ROS-Mediated Apoptosis Pathway G1_high G-1 (≥1 µM) Tubulin Tubulin G1_high->Tubulin Binds to Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption Inhibits Polymerization GEF_H1 GEF-H1 Activation Microtubule_Disruption->GEF_H1 Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest RhoA RhoA Activation GEF_H1->RhoA Apoptosis1 Apoptosis Cell_Cycle_Arrest->Apoptosis1 G1_high2 G-1 (≥1 µM) ROS ↑ Reactive Oxygen Species (ROS) G1_high2->ROS Egr1 Egr-1 Activation ROS->Egr1 BAX BAX Upregulation Egr1->BAX Mitochondria Mitochondrial Dysfunction BAX->Mitochondria Apoptosis2 Apoptosis Mitochondria->Apoptosis2

Figure 1: G-1 Off-Target Signaling Pathways.

Troubleshooting_Workflow Start Unexpected/Inconsistent Results with G-1 Check_Concentration Is G-1 concentration ≥ 1 µM? Start->Check_Concentration High_Concentration High probability of off-target effects Check_Concentration->High_Concentration Yes Low_Concentration Off-target effects less likely, but still possible. Consider other experimental variables. Check_Concentration->Low_Concentration No Perform_Antagonist_Exp Perform experiment with GPER antagonist (G15/G36) High_Concentration->Perform_Antagonist_Exp Low_Concentration->Perform_Antagonist_Exp Effect_Blocked Effect is likely GPER-mediated Perform_Antagonist_Exp->Effect_Blocked Effect_Not_Blocked Effect is likely GPER-independent (Off-target) Perform_Antagonist_Exp->Effect_Not_Blocked Investigate_Off_Target Investigate specific off-target mechanisms Effect_Not_Blocked->Investigate_Off_Target Microtubule_Assay Assess microtubule integrity Investigate_Off_Target->Microtubule_Assay Cell_Cycle_Analysis Perform cell cycle analysis Investigate_Off_Target->Cell_Cycle_Analysis ROS_Measurement Measure intracellular ROS levels Investigate_Off_Target->ROS_Measurement

Figure 2: Troubleshooting Workflow for G-1 Experiments.

References

G-1 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of G-1, a potent and selective G protein-coupled estrogen receptor (GPER) agonist, under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a non-steroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM.[1][2][3] It does not exhibit binding activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1][2] G-1's mechanism of action involves binding to GPER, which is primarily located in the endoplasmic reticulum, and initiating a cascade of downstream signaling events.[1][2][4]

Q2: What are the recommended solvents for dissolving G-1?

G-1 is readily soluble in dimethyl sulfoxide (DMSO).[2][3] Stock solutions are typically prepared in DMSO at concentrations up to 100 mM.[2] It has poor solubility in aqueous solutions, and precipitation may occur when DMSO stock solutions are diluted with saline or aqueous buffers.[4]

Q3: What are the recommended storage conditions for G-1 stock solutions?

For long-term stability, it is recommended to store G-1 stock solutions in DMSO at -20°C for up to one year, or at -80°C for up to two years.[3]

Q4: Is G-1 stable in aqueous media for cell-based assays?

The stability of G-1 in aqueous media is limited due to its low solubility. When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution into the final culture medium immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. For in vivo studies, specialized formulations using co-solvents may be necessary to maintain solubility and stability.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Precipitation of G-1 upon dilution of DMSO stock in aqueous buffer. Low aqueous solubility of G-1.- Prepare fresh working solutions immediately before each experiment.- Ensure the final DMSO concentration in the aqueous solution is as low as possible (e.g., <0.1%).- Consider using a co-solvent system for in vivo applications, such as a mixture of PEG300, Tween 80, and water. A suggested formulation is to add a DMSO stock solution to PEG300, mix, add Tween 80, mix, and then add water. This solution should be used immediately.
Inconsistent experimental results. Degradation of G-1 in stock or working solutions.- Aliquot the DMSO stock solution upon receipt to avoid repeated freeze-thaw cycles.- Store stock solutions at the recommended temperature (-20°C or -80°C).- Always prepare fresh working solutions from the stock for each experiment.- Protect stock and working solutions from light, as the stability of G-1 to light has not been extensively characterized.
Loss of biological activity over time in long-term experiments. Instability of G-1 in culture medium at 37°C.- For experiments lasting several days, consider replenishing the culture medium with freshly prepared G-1 at regular intervals (e.g., every 24-48 hours).- Perform a time-course experiment to determine the functional stability of G-1 under your specific assay conditions.

Data Summary Tables

Table 1: G-1 Solubility and Stock Solution Stability

ParameterValueReference
Solubility in DMSO Up to 100 mM[2]
Aqueous Solubility Poor[4]
Stock Solution Storage (in DMSO) -20°C for up to 1 year-80°C for up to 2 years[3]

Experimental Protocols

Protocol 1: Preparation of G-1 Stock Solution
  • Objective: To prepare a concentrated stock solution of G-1 in DMSO.

  • Materials:

    • G-1 powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the G-1 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of G-1 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the G-1 is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing G-1 Stability in an Aqueous Buffer
  • Objective: To evaluate the stability of G-1 in a specific aqueous buffer over time and at different temperatures. This is a general guideline and should be adapted for specific analytical methods.

  • Materials:

    • G-1 DMSO stock solution

    • Experimental aqueous buffer (e.g., PBS, cell culture medium)

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • Temperature-controlled incubator or water bath

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Prepare a working solution of G-1 in the desired aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept to a minimum.

    • Divide the working solution into several aliquots for different time points and temperature conditions.

    • Store the aliquots at the desired temperatures (e.g., room temperature, 37°C).

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition.

    • Immediately analyze the samples by a validated stability-indicating analytical method, such as reverse-phase HPLC.

    • Quantify the peak area of the intact G-1 and any new peaks that may correspond to degradation products.

    • Calculate the percentage of G-1 remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of G-1 remaining versus time for each temperature to determine the degradation kinetics.

Visualizations

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER G_alpha GPER->G_alpha G_beta_gamma Gβγ GPER->G_beta_gamma EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK AC Adenylyl Cyclase G_alpha->AC Src Src G_beta_gamma->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MMPs MMPs Src->MMPs MMPs->EGFR Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression MAPK->Gene_Expression CREB->Gene_Expression

Caption: GPER Signaling Pathway Activated by G-1.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare G-1 Stock in DMSO Prep_Working Dilute Stock into Aqueous Buffer Prep_Stock->Prep_Working Incubate_T1 Incubate at Temperature 1 Prep_Working->Incubate_T1 Incubate_T2 Incubate at Temperature 2 Prep_Working->Incubate_T2 Timepoints Collect Aliquots at Different Timepoints Incubate_T1->Timepoints Incubate_T2->Timepoints Analysis Analyze by HPLC Timepoints->Analysis Data Calculate % G-1 Remaining Analysis->Data

Caption: Workflow for G-1 Stability Assessment.

References

Technical Support Center: Troubleshooting G-1 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the GPER agonist, G-1.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It binds to GPER to initiate downstream signaling cascades, independent of the classical nuclear estrogen receptors (ERα and ERβ).

Q2: How should I prepare and store G-1 stock solutions?

  • Solvent: G-1 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental cultures.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[4] A product data sheet suggests that in solvent, G-1 is stable for up to 2 years at -80°C and 1 year at -20°C.

Q3: What is the recommended final concentration of DMSO in cell culture medium?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at 0.1% or lower.[2][4][5] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the G-1 treated groups.[6][7]

Q4: Is G-1 stable in cell culture medium?

The stability of G-1 in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum.[8][9] It is recommended to prepare fresh working solutions of G-1 in culture medium for each experiment from a frozen DMSO stock. Avoid prolonged storage of G-1 in aqueous solutions.

Troubleshooting Guides

Issue 1: Inconsistent or No G-1 Effect on Cell Viability/Proliferation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Improper G-1 Storage or Handling - Ensure G-1 stock solutions were stored correctly at -20°C or -80°C in aliquots. - Avoid multiple freeze-thaw cycles. - Prepare fresh dilutions in media for each experiment.
Incorrect G-1 Concentration - Verify calculations for stock solution and final working concentrations. - Perform a dose-response experiment to determine the optimal concentration for your cell line.
Cell Line Insensitivity - Confirm that your cell line expresses GPER. This can be done via qPCR, Western blot, or immunofluorescence. - Research literature for G-1 effects on your specific cell line.
Vehicle (DMSO) Effects - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. - Test the effect of a range of DMSO concentrations on your cells to determine the maximum tolerated level without affecting viability.
Assay Readout Issues - For colorimetric assays (e.g., MTT, XTT), ensure cell number is within the linear range of the assay. - For fluorescence-based assays, check for potential interference from G-1 or the vehicle.
Suboptimal Cell Culture Conditions - Maintain consistent cell passage numbers, as cellular responses can change with prolonged culturing. - Ensure consistent seeding density and even cell distribution in multi-well plates.
Issue 2: High Variability in Cell Migration or Invasion Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Scratch/Wound Creation (Wound Healing Assay) - Use a consistent tool (e.g., p200 pipette tip) and technique to create uniform scratches. - Consider using an automated scratch tool for higher reproducibility.[10][11]
Cell Proliferation Confounding Migration - Use serum-free or low-serum medium during the migration phase to minimize cell division.[12] - Alternatively, use a proliferation inhibitor like Mitomycin C, but ensure it doesn't otherwise affect cell motility.
Uneven Cell Seeding (Transwell Assay) - Ensure a single-cell suspension before seeding into the upper chamber to avoid cell clumps.[13] - Allow cells to settle evenly before incubation.
Issues with Chemoattractant - If using a chemoattractant in the lower chamber, optimize its concentration. - Ensure a stable gradient is maintained throughout the experiment.
Inconsistent Staining and Imaging - Use a consistent staining and washing protocol. - Capture images from multiple, pre-defined fields of view for each well or membrane.
G-1 Instability - Prepare fresh G-1 dilutions in the assay medium immediately before starting the experiment.
Issue 3: No or Weak Signal in Calcium Mobilization Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Low GPER Expression - Confirm GPER expression in your cell line. - Consider using a cell line known to have a robust GPER-mediated calcium response.
Suboptimal Dye Loading - Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature.[14][15][16] - Ensure cells are washed properly after loading to remove extracellular dye.
Incorrect Assay Buffer - Use a buffer that maintains physiological pH and calcium levels.
G-1 Concentration Not Optimal - Perform a dose-response curve to determine the EC50 for G-1-induced calcium mobilization in your system.
Instrumentation Settings - Optimize the settings on the fluorescence plate reader or microscope for excitation and emission wavelengths of your chosen dye.[14][15]
Cell Health - Ensure cells are healthy and not over-confluent, which can dampen signaling responses.

Quantitative Data Summary

The following tables summarize reported quantitative data for G-1. Note that values can vary depending on the cell line and experimental conditions.

Table 1: G-1 Inhibitory Concentration (IC50) and Binding Affinity (Ki)

CompoundParameterCell LineValueReference
G-1IC50MCF71.6 nMMedChemExpress
G-1IC50A54920 µM (at 72h)MedChemExpress
G-1KiGPR3011 nMMedChemExpress

Experimental Protocols

Cell Proliferation/Viability Assay (e.g., CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[12]

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle-only control.

  • Incubation: Replace the culture medium with the G-1 containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.[12]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

Wound Healing Migration Assay
  • Cell Seeding: Seed cells in a 6-well plate and grow them to full confluency.[12]

  • Scratch Creation: Create a uniform scratch across the cell monolayer using a sterile 200 µL pipette tip.[12]

  • Washing: Gently wash the wells with serum-free medium to remove detached cells.[11]

  • G-1 Treatment: Add serum-free or low-serum medium containing different concentrations of G-1 or vehicle control to the respective wells.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope.

  • Analysis: Quantify the closure of the scratch by measuring the remaining gap area using software like ImageJ.[12][17]

Transwell Migration Assay
  • Cell Preparation: Culture cells to sub-confluency, then serum-starve them for several hours before the assay.

  • Chamber Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium (as a chemoattractant) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing G-1 or vehicle control and seed them into the upper chamber of the Transwell inserts.[12]

  • Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C to allow for cell migration.[12]

  • Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.[12][13]

  • Analysis: Count the number of stained, migrated cells in several fields of view under a microscope.

Intracellular Calcium Mobilization Assay
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.[15]

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C.[14][15]

  • Washing: Gently wash the cells to remove excess dye.

  • G-1 Addition: Use a fluorescence plate reader with an integrated liquid handling system to add G-1 at various concentrations to the wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye over time.[14][15][18]

Visualizations

GPER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER G_protein G Proteins (Gα, Gβγ) GPER->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates Src Src Family Kinases G_protein->Src Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MMPs MMPs Src->MMPs Activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Transactivates ERK ERK EGFR->ERK Transactivates Akt Akt PI3K->Akt IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release

Caption: G-1 activated GPER signaling pathways.

Troubleshooting_Workflow start Start: Inconsistent/No G-1 Effect check_reagents Check G-1 Stock & Working Solutions start->check_reagents check_protocol Review Experimental Protocol & Calculations start->check_protocol check_cells Verify Cell Health & GPER Expression start->check_cells reagent_issue Issue Found: Prepare Fresh Reagents check_reagents->reagent_issue Problem? protocol_issue Issue Found: Correct Protocol check_protocol->protocol_issue Problem? cell_issue Issue Found: Use New Cell Stock/ Confirm GPER check_cells->cell_issue Problem? no_issue_found No Obvious Issues Found reagent_issue->no_issue_found No rerun_exp Re-run Experiment reagent_issue->rerun_exp Yes protocol_issue->no_issue_found No protocol_issue->rerun_exp Yes cell_issue->no_issue_found No cell_issue->rerun_exp Yes optimize_params Systematically Optimize Parameters: - G-1 Concentration - Incubation Time - Cell Density no_issue_found->optimize_params run_controls Run Comprehensive Controls: - Vehicle Control - Positive Control - Negative Control optimize_params->run_controls run_controls->rerun_exp end Problem Solved rerun_exp->end

Caption: Logical workflow for troubleshooting G-1 experiments.

References

How to prevent G-1 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of G-1, a selective G-protein coupled estrogen receptor (GPER) agonist, to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a non-steroidal, potent, and selective agonist for the G-protein coupled estrogen receptor (GPER), with a Ki of approximately 11 nM.[1][2] It does not bind to the classical estrogen receptors, ERα and ERβ, at concentrations up to 1 µM, making it a valuable tool for studying GPER-specific signaling pathways.[1][2]

Q2: What are the recommended solvents for dissolving G-1?

G-1 is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.[1][2]

SolventSolubility
Dimethyl sulfoxide (DMSO)≥ 20 mg/mL
N,N-Dimethylformamide (DMF)≥ 30 mg/mL
Ethanol~1 mg/mL
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL

For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium.

Q3: What are the recommended storage conditions for G-1?

To ensure the stability of G-1, it should be stored under the following conditions:

  • Solid Form: Store at -20°C for long-term storage (stable for at least 4 years).[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years).[3]

Q4: Is G-1 sensitive to light?

Troubleshooting Guide: G-1 Degradation in Solution

This guide addresses common issues related to the degradation of G-1 in experimental settings.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. G-1 may have degraded in the stock solution or working solution.1. Verify Storage Conditions: Ensure that the solid G-1 and its stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. 3. Prepare Fresh Working Solutions: Prepare working solutions fresh for each experiment from a properly stored stock solution. Do not store dilute aqueous solutions for extended periods. 4. Check Solvent Quality: Use high-purity, anhydrous solvents to prepare stock solutions. Water content in DMSO can affect the stability of some compounds.
Precipitate formation in the working solution. The concentration of G-1 in the aqueous working solution may exceed its solubility limit.1. Check Solubility Limits: Be mindful of the lower solubility of G-1 in aqueous solutions compared to organic solvents.[1] 2. Use a Suitable Co-solvent: If a higher concentration in an aqueous medium is required, consider using a co-solvent system, such as a small percentage of DMSO, if compatible with your experimental setup. Ensure the final solvent concentration is not toxic to your cells or system.
Loss of biological activity over time in a multi-day experiment. G-1 may be unstable in the experimental medium at 37°C.1. Replenish G-1: In long-term cell culture experiments, consider replenishing the medium with freshly diluted G-1 every 24-48 hours. 2. Conduct a Time-Course Experiment: Perform a pilot experiment to determine the stability of G-1 in your specific experimental medium under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM G-1 Stock Solution in DMSO

Materials:

  • G-1 (Molecular Weight: 412.3 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing G-1: Accurately weigh out 4.12 mg of G-1 powder using a calibrated analytical balance.

  • Dissolving in DMSO: Add the weighed G-1 to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

  • Solubilization: Vortex the solution until the G-1 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use, sterile vials (e.g., 20 µL aliquots).

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quantification of G-1 using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method for G-1 quantification. Method optimization and validation are required for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1 mL/min.

  • Detection: G-1 has absorbance maxima at approximately 242 nm and 329 nm, so a UV detector set to one of these wavelengths should be suitable.[1]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of G-1 standards of known concentrations in the mobile phase or a compatible solvent (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Sample Preparation: Dilute the sample containing G-1 to a concentration that falls within the range of the standard curve.

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area for G-1 at its characteristic retention time. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample and determine the peak area for G-1.

  • Quantification: Use the calibration curve to determine the concentration of G-1 in the sample.

Visualizations

G1_Degradation_Pathway G1 G-1 Hydrolysis Hydrolysis (e.g., in aqueous buffer) G1->Hydrolysis H₂O Oxidation Oxidation (e.g., exposure to air/light) G1->Oxidation O₂ / hv Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

A potential degradation pathway for G-1.

G1_Stability_Workflow cluster_prep 1. Solution Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep_Stock Prepare G-1 Stock (e.g., 10 mM in DMSO) Prep_Working Dilute to Working Concentration in Experimental Buffer Prep_Stock->Prep_Working Incubate_T Incubate at Different Temperatures (e.g., 4°C, RT, 37°C) Incubate_pH Incubate at Different pH values Incubate_Light Expose to Light Time_Points Collect Samples at Different Time Points Incubate_T->Time_Points Incubate_pH->Time_Points Incubate_Light->Time_Points HPLC_Analysis Analyze by HPLC-UV Time_Points->HPLC_Analysis Quantify Quantify Remaining G-1 HPLC_Analysis->Quantify

Workflow for assessing G-1 stability.

G1_Troubleshooting Start Inconsistent/No Activity of G-1 Check_Storage Were stock solutions stored at -20°C/-80°C and protected from light? Start->Check_Storage Check_FT Were stock solutions subjected to multiple freeze-thaw cycles? Check_Storage->Check_FT Yes Solution_Storage Store G-1 and stocks properly. Check_Storage->Solution_Storage No Check_Solubility Is there precipitate in the working solution? Check_FT->Check_Solubility No Solution_Aliquot Aliquot stock solutions. Check_FT->Solution_Aliquot Yes Check_Age Was the working solution prepared fresh? Check_Solubility->Check_Age No Solution_Solubility Lower concentration or use a co-solvent. Check_Solubility->Solution_Solubility Yes Solution_Fresh Prepare fresh working solutions. Check_Age->Solution_Fresh No Success Problem Resolved Check_Age->Success Yes Solution_Storage->Success Solution_Aliquot->Success Solution_Solubility->Success Solution_Fresh->Success

Troubleshooting decision tree for G-1 degradation.

References

Technical Support Center: Interpreting Unexpected Results with G-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for G-1 treatment. This resource is designed for researchers, scientists, and drug development professionals who are using G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: My cell viability assay shows decreased viability at low G-1 concentrations, but this effect is not observed at higher concentrations. Why is this happening?

This is a common observation and can be attributed to the complex and sometimes opposing signaling pathways activated by G-1, as well as potential off-target effects at higher concentrations.

Possible Explanations:

  • Biphasic Dose-Response: G-1 can induce a biphasic response where low concentrations activate specific signaling pathways leading to cell cycle arrest or apoptosis, while higher concentrations may trigger opposing signals or off-target effects that mask the initial observation.

  • Receptor Downregulation: Prolonged exposure to high concentrations of an agonist like G-1 can lead to the downregulation and internalization of GPER, reducing the cellular response.

  • Off-Target Effects: At higher concentrations, G-1 has been reported to have off-target effects, such as disruption of microtubule polymerization, which can confound viability assay results.[1][2]

Troubleshooting Steps:

  • Comprehensive Dose-Response Curve: Perform a wider range dose-response experiment with more data points at the lower concentrations to accurately determine the optimal concentration for your desired effect.

  • Time-Course Experiment: Investigate the kinetics of the cellular response to G-1 at different time points to distinguish between early and late effects.

  • GPER Antagonist Control: Use a GPER-selective antagonist, such as G-15 or G-36, to confirm that the observed effect at low concentrations is GPER-dependent.[1][3] If the antagonist reverses the effect, it suggests a GPER-mediated mechanism.

  • Alternative Viability Assays: Employ multiple types of viability assays that measure different cellular parameters (e.g., metabolic activity (MTT), membrane integrity (trypan blue), and ATP content) to confirm the results.

FAQ 2: G-1 treatment is supposed to inhibit proliferation in my cancer cell line, but I am seeing an increase in cell numbers. What could be the reason for this discrepancy?

The effect of G-1 on cell proliferation is highly context-dependent and can vary significantly between different cell types and experimental conditions. While G-1 often exhibits anti-proliferative effects, pro-proliferative responses have also been documented.[4]

Possible Explanations:

  • Cell-Type Specific Signaling: The downstream signaling pathways activated by GPER can differ between cell lines, leading to opposite effects on proliferation.[5]

  • Crosstalk with Other Pathways: GPER signaling can interact with other signaling pathways active in your specific cell line, such as the epidermal growth factor receptor (EGFR) pathway, which can influence the ultimate cellular response.[6][7]

  • Expression Levels of GPER: The level of GPER expression in your cells can determine the magnitude and even the direction of the response to G-1.

Troubleshooting Steps:

  • Verify GPER Expression: Confirm the expression of GPER in your cell line at both the mRNA and protein level.

  • Use GPER Knockdown/Knockout Models: If available, use GPER knockdown or knockout cell lines to definitively determine if the pro-proliferative effect is mediated by GPER.

  • Analyze Downstream Signaling: Investigate the activation of key signaling molecules downstream of GPER, such as ERK, AKT, and cAMP, to understand the specific pathways being activated in your cells.[5][6]

  • Review Literature for Your Cell Line: Scour the scientific literature for studies that have used G-1 in your specific cell line or a similar one to see if comparable results have been reported.

FAQ 3: I am observing conflicting results between my cell migration and cell viability assays after G-1 treatment. How can I interpret this?

It is not uncommon to observe divergent effects of a compound on different cellular processes. G-1 can, for instance, inhibit cell migration at concentrations that do not significantly affect cell viability.

Possible Explanations:

  • Distinct Signaling Pathways: The signaling pathways that regulate cell migration and cell viability can be distinct. G-1 may be selectively modulating the pathways involved in cell movement without inducing cell death.

  • Cytoskeletal Effects: G-1's known off-target effect on microtubule dynamics can directly impact cell migration, which is a process heavily reliant on a functional cytoskeleton, without necessarily causing immediate cell death.[1][2]

Troubleshooting Steps:

  • Concentration-Response for Each Assay: Perform separate dose-response curves for both the migration and viability assays to determine the specific IC50 or EC50 for each process.

  • GPER Antagonist in Both Assays: Use a GPER antagonist in both assays to determine if the effects on migration and viability are GPER-dependent.

  • Visualize the Cytoskeleton: Use immunofluorescence to stain for cytoskeletal components like tubulin and actin to visually assess any changes in cytoskeletal organization after G-1 treatment.

  • Time-Lapse Microscopy: Employ time-lapse microscopy to directly observe the effect of G-1 on cell movement and morphology in real-time.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

This guide provides a structured approach to troubleshooting unexpected outcomes in cell viability assays following G-1 treatment.

Observed Issue Potential Cause Suggested Action
No effect on cell viability Low GPER expression; Insufficient G-1 concentration or incubation time; Rapid G-1 degradation.Verify GPER expression; Perform a dose-response and time-course study; Check the stability of G-1 in your culture medium.
Increased cell viability Pro-proliferative signaling in the specific cell line.[4]Confirm GPER expression; Use a GPER antagonist to verify the effect is GPER-mediated; Analyze downstream pro-survival signaling pathways (e.g., AKT).
High variability between replicates Uneven cell seeding; Edge effects in the plate; G-1 precipitation at high concentrations.Optimize cell seeding protocol; Avoid using outer wells of the plate; Check the solubility of G-1 in your media and prepare fresh solutions.
Discrepancy between different viability assays Assays measure different cellular parameters (metabolic activity vs. membrane integrity).Use at least two different types of viability assays to confirm results; Consider an assay that directly measures apoptosis (e.g., caspase activity).
Guide 2: Inconsistent Migration/Invasion Assay Results

This guide addresses common issues encountered when assessing the effect of G-1 on cell migration and invasion.

Observed Issue Potential Cause Suggested Action
No effect on cell migration Cell line may not be migratory; Insufficient G-1 concentration or treatment time.Use a positive control to confirm migratory capacity; Perform a dose-response and time-course study for the migration assay.
Increased cell migration Context-dependent pro-migratory signaling.Verify GPER expression; Use a GPER antagonist; Analyze signaling pathways associated with migration (e.g., Rho GTPases).
High background in invasion assay Matrigel layer is too thin or has holes; Cells are detaching and falling through.Optimize Matrigel coating procedure; Ensure cells are well-adhered before starting the assay.

Experimental Protocols

Protocol 1: General G-1 Treatment for Cell Culture
  • Preparation of G-1 Stock Solution: Dissolve G-1 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%) before treatment.

  • G-1 Treatment: Dilute the G-1 stock solution in complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Incubation: Incubate the cells with G-1 for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, migration assay).

Protocol 2: MTT Cell Viability Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of G-1 concentrations as described in Protocol 1. Include vehicle control and untreated control wells.

  • MTT Reagent Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Visualizations

GPER Signaling Pathways

The activation of GPER by G-1 can trigger a complex network of downstream signaling pathways. The following diagram illustrates the major pathways involved.

Caption: GPER signaling network activated by G-1.

Experimental Workflow for Investigating Unexpected G-1 Effects

This diagram outlines a logical workflow for troubleshooting unexpected results from G-1 treatment.

G1_Troubleshooting_Workflow A Unexpected Result with G-1 Treatment B Verify Experimental Parameters (Concentration, Time, Cell Density) A->B C Perform Comprehensive Dose-Response and Time-Course B->C D Use GPER Antagonist (G-15/G-36) to Confirm GPER Dependence C->D E Effect Reversed? D->E F GPER-Mediated Effect E->F Yes G Potential Off-Target Effect E->G No H Analyze Downstream Signaling Pathways (Western Blot, qPCR) F->H I Investigate Off-Target Mechanisms (e.g., Microtubule Disruption) G->I J Refine Hypothesis and Experimental Design H->J I->J

References

G-1 toxicity and how to mitigate it in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and mitigate G-1 toxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary target?

G-1 is a non-steroidal, high-affinity agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30.[1] It was developed to study GPER-mediated estrogen responses separately from those mediated by the classical nuclear estrogen receptors (ERα and ERβ), as it does not bind to them at concentrations up to 10 μM.[1][2]

Q2: Is the observed cytotoxicity in my experiments always due to GPER activation by G-1?

Not necessarily. Several studies have shown that G-1 can induce cytotoxic effects through mechanisms independent of GPER.[1][3] These are often referred to as "off-target" effects.[3][4]

Q3: What are the known off-target effects of G-1 that can cause toxicity?

The primary off-target mechanism of G-1-induced toxicity is the disruption of the microtubule network.[3] G-1 has been shown to cause destabilization and depolymerization of microtubules in various cancer cell lines, leading to cell cycle arrest and apoptosis.[3][5]

Q4: At what concentrations does G-1 typically become toxic?

The toxic concentration of G-1 is cell-type specific. For example, in Jurkat T-ALL cells, toxicity is observed at concentrations ≥0.5 µM, with the highest effect at 1 µM.[3] In other cell lines, different concentrations may be applicable. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q5: How can I differentiate between GPER-mediated effects and off-target toxicity?

To distinguish between on-target and off-target effects, you can use a GPER-specific antagonist like G-36. Pre-incubating your cells with G-36 before adding G-1 can block GPER-mediated signaling. If the observed effect (e.g., cytotoxicity) persists in the presence of G-36, it is likely due to an off-target mechanism.[3]

Troubleshooting Guide: G-1 Induced Cytotoxicity

This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity in your experiments involving G-1.

Problem: High levels of cell death observed after G-1 treatment.

Step 1: Determine the Cytotoxic Concentration.

  • Action: Perform a dose-response experiment to determine the IC50 value of G-1 in your specific cell line.

  • Rationale: The cytotoxic concentration of G-1 varies significantly between cell types. Establishing a baseline for your model is a critical first step.

Step 2: Characterize the Type of Cell Death.

  • Action: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining followed by flow cytometry).

  • Rationale: G-1 is known to induce apoptosis.[5][6] Understanding the mechanism of cell death can provide insights into whether it is a programmed response or a result of acute toxicity.

Step 3: Investigate GPER-Independence.

  • Action: Pre-treat cells with a GPER antagonist (e.g., G-36) before adding G-1.

  • Rationale: If the antagonist does not rescue the cells from G-1-induced death, the toxicity is likely GPER-independent and caused by off-target effects.[3]

Step 4: Assess Microtubule Disruption.

  • Action: Visualize the microtubule network using immunofluorescence staining for α-tubulin in G-1 treated and control cells.

  • Rationale: G-1 is known to disrupt microtubules.[3] Observing this effect can confirm it as a potential cause of toxicity.

Step 5: Mitigate Off-Target Toxicity.

  • Action:

    • Lower G-1 Concentration: Use the lowest effective concentration of G-1 that still elicits the desired GPER-mediated response.

    • Time-Course Experiment: Reduce the incubation time with G-1. Off-target effects may be more pronounced with longer exposure.

    • Alternative GPER Agonists: Consider screening other GPER agonists that may have a different off-target profile.

Data Presentation

Table 1: G-1 Cytotoxicity in Various Cell Lines

Cell LineCell TypeAssayToxic ConcentrationReference
JurkatT-cell LeukemiaResazurin-based metabolic assay≥0.5 µM[3]
CCRF-CEMT-cell LeukemiaTrypan blue exclusionSlightly less sensitive than Jurkat[3]
OVCAR3Ovarian CancerNot specified1 µM (reduced cell migration)[5]
SKOV3Ovarian CancerNot specified1 µM (reduced cell migration)[5]
KGNOvarian Granulosa TumorNot specified2 µM (suppressed proliferation)[1]
MCF-7Breast CancerNot specifiedG1 induced ER stress leading to cell death[6]

Experimental Protocols

Protocol 1: Assessing G-1 Cytotoxicity using a Resazurin-Based Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • G-1 Treatment: Prepare serial dilutions of G-1 (e.g., 0.05–10 μM) in complete growth medium. Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Normalize the fluorescence data of treated samples to the vehicle-treated control to determine cell viability.

Protocol 2: Differentiating On-Target vs. Off-Target Effects with a GPER Antagonist

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Antagonist Pre-treatment: Pre-incubate the cells with a GPER antagonist, such as 10 µM G-36, for 30 minutes.[3]

  • G-1 Treatment: Add G-1 at the desired concentration to the wells already containing the antagonist and incubate for the chosen duration.

  • Viability Assay: Perform a cell viability assay as described in Protocol 1.

  • Analysis: Compare the viability of cells treated with G-1 alone to those pre-treated with G-36. No change in viability suggests an off-target effect.

Visualizations

G1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Binds Microtubules Microtubules G1->Microtubules Disrupts (Off-target) ER Endoplasmic Reticulum G1->ER Induces Stress (On-target) G_protein G-Protein GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Phosphorylates CellCycleArrest G2/M Arrest ERK->CellCycleArrest Microtubules->CellCycleArrest Ca2_release Ca²⁺ Release ER->Ca2_release Apoptosis Apoptosis Ca2_release->Apoptosis CellCycleArrest->Apoptosis

Caption: G-1 signaling pathways, including on-target and off-target effects.

Troubleshooting_Workflow Start High Cell Death with G-1 DoseResponse Perform Dose-Response (Determine IC50) Start->DoseResponse CellDeathAssay Characterize Cell Death (Apoptosis vs. Necrosis) DoseResponse->CellDeathAssay GPER_Independence Test GPER Independence (Use G-36 Antagonist) CellDeathAssay->GPER_Independence Decision Is Toxicity GPER-Independent? GPER_Independence->Decision CheckMicrotubules Assess Microtubule Integrity Mitigation Mitigate Toxicity: - Lower G-1 Dose - Reduce Incubation Time - Consider Alternatives CheckMicrotubules->Mitigation Decision->CheckMicrotubules Yes Decision->Mitigation No

Caption: Troubleshooting workflow for G-1 induced cytotoxicity.

References

Technical Support Center: Improving the Bioavailability of G-1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GPER-selective agonist, G-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo use of G-1, a potent but poorly water-soluble compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you design and execute successful in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with G-1 in a research setting.

Q1: My G-1 is precipitating out of solution during preparation or upon injection. How can I prevent this?

A1: G-1 has low aqueous solubility, and precipitation is a common issue. Here are several strategies to prevent it:

  • Proper Solvent Selection: G-1 is soluble in organic solvents like DMSO.[1] For in vivo use, it's crucial to use a vehicle that maintains G-1's solubility when diluted in an aqueous environment or injected into physiological systems.

  • Co-solvents: Employing a co-solvent system can significantly improve solubility. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Use of Excipients:

    • Cyclodextrins: Encapsulating G-1 within cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance its aqueous solubility.[1]

    • Lipid-based formulations: Formulating G-1 in oils, such as corn oil, can also be an effective strategy for maintaining solubility.[1]

  • Sonication and Heating: Gentle heating and/or sonication can aid in the initial dissolution of G-1 in the chosen vehicle. However, be cautious with temperature to avoid degradation.[1]

  • pH Adjustment: While not extensively documented for G-1, adjusting the pH of the vehicle might influence the solubility of some compounds. This should be approached with caution as it can affect the stability and activity of the compound.

Q2: What is the best route of administration for G-1 in my animal model?

A2: The optimal route of administration depends on the specific research question and experimental design.

  • Subcutaneous (s.c.) Injection: This is a common and effective route for delivering G-1 and can provide sustained release. A vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been successfully used.[1]

  • Oral Gavage: While convenient, the oral bioavailability of G-1 is expected to be low due to its poor solubility. Formulations using corn oil or cyclodextrins may improve oral absorption.[1]

  • Intraperitoneal (i.p.) Injection: This route is also feasible, but care must be taken to ensure the formulation is non-irritating to the peritoneum.

  • Intravenous (i.v.) Injection: This route provides 100% bioavailability but may be challenging due to the risk of precipitation in the bloodstream. A well-solubilized formulation is critical.

Q3: I am not observing the expected biological effects of G-1 in my in vivo study. What could be the reason?

A3: Several factors could contribute to a lack of efficacy:

  • Poor Bioavailability: As discussed, the formulation and route of administration significantly impact the amount of G-1 that reaches the systemic circulation. Consider optimizing your delivery strategy.

  • Compound Stability: Ensure that your G-1 stock solution and prepared formulations are stored correctly (typically at -20°C for stock solutions) and are not subjected to repeated freeze-thaw cycles. The stability of G-1 in your chosen vehicle should also be considered.

  • Dosing: The dose of G-1 may be insufficient to elicit a response. Review the literature for effective dose ranges in similar models.

  • Metabolism: G-1 may be rapidly metabolized in your animal model. Pharmacokinetic studies can help determine the half-life of the compound.

  • Target Engagement: Confirm that G-1 is reaching the target tissue and engaging with the GPER receptor.

Data Presentation: G-1 Formulation Properties

The following table summarizes key physicochemical properties of G-1.

PropertyValueSource
Molecular Weight 412.28 g/mol
Formula C₂₁H₁₈BrNO₃
Solubility DMSO: ≥ 2.5 mg/mL[1]
10% DMSO / 90% Corn Oil: ≥ 2.5 mg/mL[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline: ≥ 2.5 mg/mL[1]
10% DMSO / 90% (20% SBE-β-CD in Saline): 2.5 mg/mL (suspended)[1]

Note: Quantitative in vivo bioavailability data for different G-1 formulations is limited in the public domain. Researchers are encouraged to perform pharmacokinetic studies to determine the optimal formulation for their specific experimental needs.

Experimental Protocols

Here are detailed methodologies for preparing common G-1 formulations.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation (for Subcutaneous Injection)

  • Prepare a stock solution of G-1 in DMSO. For example, dissolve G-1 in DMSO to a concentration of 25 mg/mL.

  • In a sterile microcentrifuge tube, add the components in the following order, vortexing after each addition:

    • 10% of the final volume with the G-1 in DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with sterile saline.

  • Vortex the final mixture thoroughly until a clear and homogenous solution is obtained.

  • If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]

  • This formulation should yield a clear solution with a G-1 concentration of ≥ 2.5 mg/mL. [1]

Protocol 2: Corn Oil Formulation (for Oral Gavage)

  • Prepare a stock solution of G-1 in DMSO. For example, dissolve G-1 in DMSO to a concentration of 25 mg/mL.

  • In a sterile microcentrifuge tube, add 10% of the final volume with the G-1 in DMSO stock solution.

  • Add 90% of the final volume with corn oil.

  • Vortex the mixture thoroughly until a clear and homogenous solution is obtained.

  • This formulation should yield a clear solution with a G-1 concentration of ≥ 2.5 mg/mL. [1]

Protocol 3: Sulfobutylether-β-cyclodextrin (SBE-β-CD) Formulation (for Injection)

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a stock solution of G-1 in DMSO. For example, dissolve G-1 in DMSO to a concentration of 25 mg/mL.

  • In a sterile microcentrifuge tube, add 10% of the final volume with the G-1 in DMSO stock solution.

  • Add 90% of the final volume with the 20% SBE-β-CD solution.

  • Vortex the mixture vigorously. This will likely result in a suspended solution.

  • Use ultrasonic treatment to aid in the formation of the inclusion complex and improve the suspension.[1]

  • This protocol aims for a G-1 concentration of 2.5 mg/mL. [1]

Mandatory Visualization

GPER Signaling Pathway Activated by G-1

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_alpha GPER->G_alpha activates G_betagamma Gβγ GPER->G_betagamma releases AC Adenylyl Cyclase G_alpha->AC activates PLC PLC G_alpha->PLC activates Src Src G_betagamma->Src activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 EGFR EGFR PI3K PI3K EGFR->PI3K activates ERK ERK EGFR->ERK activates PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ IP3->Ca2 release from ER MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR activates Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene regulates ERK->CREB CREB->Gene

Caption: GPER signaling cascade initiated by G-1.

Experimental Workflow: Preparation of G-1 Formulations

G1_Formulation_Workflow cluster_formulations Formulation Options start Start: G-1 Powder dissolve_dmso Dissolve G-1 in DMSO (Stock Solution) start->dissolve_dmso form_sc Subcutaneous Formulation: Add PEG300, Tween-80, Saline dissolve_dmso->form_sc form_oral Oral Formulation: Add Corn Oil dissolve_dmso->form_oral form_cyclo Cyclodextrin Formulation: Add SBE-β-CD Solution dissolve_dmso->form_cyclo vortex Vortex Thoroughly form_sc->vortex form_oral->vortex form_cyclo->vortex ultrasonicate Ultrasonicate (if needed) vortex->ultrasonicate if precipitation occurs end_sc Ready for s.c. Injection vortex->end_sc end_oral Ready for Oral Gavage vortex->end_oral end_cyclo Ready for Injection ultrasonicate->end_cyclo

Caption: Workflow for preparing G-1 formulations.

References

Technical Support Center: Synthesis of (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this class of compounds?

A1: The most common and efficient method for synthesizing the tetracyclic core of this compound is a three-component [4+2] cycloaddition, which is a variation of the Pictet-Spengler reaction.[1][2][3] This involves the reaction of an aniline derivative, an aldehyde, and a dienophile, often catalyzed by a Lewis acid.

Q2: What are the recommended starting materials for the synthesis?

A2: Based on established protocols for analogous compounds, the recommended starting materials are:

  • 4-isopropylaniline (for the 8-propan-2-yl substituent)

  • 6-bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde)

  • Freshly cracked cyclopentadiene

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in an anhydrous solvent such as acetonitrile or dichloromethane at temperatures ranging from 0 °C to room temperature.[1] A Lewis acid catalyst, for instance, Scandium(III) triflate (Sc(OTf)₃), is often employed to promote the reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots on a TLC plate.

Q5: What are the common purification methods for the final product?

A5: The crude product is typically purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.[1]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Solution
Degraded Starting Materials Ensure the purity of 4-isopropylaniline and 6-bromopiperonal. 6-bromopiperonal can be sensitive to light and air. Use freshly cracked cyclopentadiene as it readily dimerizes.
Inactive Catalyst Use a fresh batch of the Lewis acid catalyst. Ensure anhydrous conditions as moisture can deactivate the catalyst.
Incorrect Reaction Temperature While some reactions proceed at room temperature, others may require cooling to 0 °C to minimize side reactions.[1] Experiment with temperature optimization.
Insufficient Reaction Time Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time.
Problem 2: Formation of Multiple Products (Low Diastereoselectivity)

Possible Causes & Solutions

CauseRecommended Solution
Reaction Conditions The diastereoselectivity of the reaction can be influenced by the choice of catalyst and solvent. Scandium(III) triflate has been shown to give high endo:exo selectivity.[1]
Temperature Running the reaction at lower temperatures (e.g., 0 °C) can often improve diastereoselectivity.[1]
Purification Challenges The diastereomers can sometimes be difficult to separate. Careful column chromatography with a shallow solvent gradient may be required.
Problem 3: Difficulty in Purifying the Product

Possible Causes & Solutions

CauseRecommended Solution
Streaking on TLC The basic nitrogen in the quinoline core can interact strongly with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Co-eluting Impurities If impurities are difficult to remove by column chromatography, consider recrystallization from a suitable solvent system or preparative HPLC.
Product Instability Some tetrahydroquinoline derivatives can be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in the dark.

Experimental Protocols

Method A: One-Pot Three-Component Synthesis [1]

This method involves the direct reaction of the aniline, aldehyde, and dienophile in the presence of a catalyst.

  • To a solution of 4-isopropylaniline (1.0 mmol) and 6-bromopiperonal (1.0 mmol) in anhydrous acetonitrile (5 mL) is added Scandium(III) triflate (0.1 mmol).

  • The mixture is stirred for 10-15 minutes at room temperature.

  • Freshly cracked cyclopentadiene (5.0 mmol) is then added, and the reaction is stirred for an additional 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.

Method B: Two-Step Synthesis via Imine Intermediate [1]

This method involves the pre-formation of the imine before the cycloaddition.

  • Step 1: Imine Formation

    • 4-isopropylaniline (1.0 mmol) and 6-bromopiperonal (1.0 mmol) are dissolved in dichloromethane (5 mL).

    • The mixture is stirred at room temperature for 1-2 hours until the formation of the imine is complete (monitored by TLC).

    • The solvent is removed under reduced pressure to yield the crude imine.

  • Step 2: Cycloaddition

    • The crude imine is redissolved in dichloromethane (5 mL).

    • The solution is cooled to 0 °C, and cyclopentadiene (5.0 mmol) is added, followed by Scandium(III) triflate (0.1 mmol).

    • The reaction is stirred at 0 °C for 4 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Methods for an Analogous Compound [1]

MethodReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
A p-aminoacetophenone, 6-bromopiperonal, cyclopentadieneSc(OTf)₃Acetonitrile2329598:02
B Pre-formed imine, cyclopentadieneSc(OTf)₃Dichloromethane049598:02

Visualizations

experimental_workflow cluster_method_a Method A: One-Pot Synthesis cluster_method_b Method B: Two-Step Synthesis A_Start Starting Materials: - 4-isopropylaniline - 6-bromopiperonal - Sc(OTf)3 - Acetonitrile A_React Mix and Stir (10-15 min) A_Start->A_React A_Add_CP Add Cyclopentadiene A_React->A_Add_CP A_React2 Stir (2-4h) A_Add_CP->A_React2 A_Purify Purification (Column Chromatography) A_React2->A_Purify A_Product Final Product A_Purify->A_Product B_Start Starting Materials: - 4-isopropylaniline - 6-bromopiperonal - Dichloromethane B_Imine Imine Formation (1-2h) B_Start->B_Imine B_Evap1 Solvent Evaporation B_Imine->B_Evap1 B_Redissolve Redissolve in DCM B_Evap1->B_Redissolve B_Add_CP_Cat Add Cyclopentadiene and Sc(OTf)3 at 0°C B_Redissolve->B_Add_CP_Cat B_React Stir (4h) B_Add_CP_Cat->B_React B_Purify Purification (Column Chromatography) B_React->B_Purify B_Product Final Product B_Purify->B_Product

Caption: Synthetic workflows for the target compound.

troubleshooting_logic Start Low or No Product? Check_SM Check Starting Material Purity Start->Check_SM Yes Multiple_Prod Multiple Products? Start->Multiple_Prod No Check_Cat Check Catalyst Activity Check_SM->Check_Cat Check_Cond Optimize Reaction Conditions Check_Cat->Check_Cond Check_Cond->Multiple_Prod Failure Consult Further Literature Check_Cond->Failure Adjust_Temp Lower Reaction Temperature Multiple_Prod->Adjust_Temp Yes Purification_Issue Purification Difficulty? Multiple_Prod->Purification_Issue No Change_Cat Consider Different Catalyst Adjust_Temp->Change_Cat Change_Cat->Purification_Issue Change_Cat->Failure Add_Amine Add Triethylamine to Eluent Purification_Issue->Add_Amine Yes Success Successful Synthesis Purification_Issue->Success No Recrystallize Recrystallize or use Prep-HPLC Add_Amine->Recrystallize Recrystallize->Success Recrystallize->Failure

Caption: Troubleshooting decision tree for the synthesis.

References

Validation & Comparative

A Comparative Guide to G-1 Efficacy and Other GPER Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other notable GPER agonists. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their efficacy, supported by experimental data and methodologies.

Data Presentation: A Comparative Analysis of GPER Agonist Efficacy

The following table summarizes the binding affinities (Ki) and potencies (EC50) of various GPER agonists. This quantitative data allows for a direct comparison of their efficacy at the GPER.

AgonistKi (nM)EC50 (nM)SelectivityNotes
G-1 11[1][2]2[1]Selective for GPER over ERα and ERβ (Ki > 10,000 nM)[2]Racemic mixture.
LNS8801 Not explicitly stated, but described as having low nanomolar binding affinity.[3][4]Not explicitly stated.Highly selective for GPER.[5]The active S-enantiomer of G-1.[3][4] Anti-tumor efficacy observed at a peak plasma exposure of 4.8 nM.[4]
Tamoxifen In the 100s (10-7 M range)[2]Not explicitly stated.Also an antagonist of nuclear estrogen receptors (ERα/ERβ).A Selective Estrogen Receptor Modulator (SERM) that acts as a GPER agonist.
Fulvestrant Not explicitly stated.Not explicitly stated.A selective estrogen receptor downregulator (SERD) and antagonist of ERα/ERβ.Also functions as a GPER agonist.[6]

Experimental Protocols: Methodologies for Assessing GPER Agonist Efficacy

Detailed experimental protocols are crucial for the accurate assessment and comparison of GPER agonist efficacy. Below are methodologies for key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for GPER by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a GPER agonist.

Materials:

  • Membrane preparations from cells expressing GPER.

  • Radioligand (e.g., [³H]-Estradiol).

  • Test compounds (G-1 and other GPER agonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubate the GPER-containing membrane preparations with a fixed concentration of the radioligand.

  • Add increasing concentrations of the unlabeled test compound to the incubation mixture.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the ability of a GPER agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GPER signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.

Objective: To determine the potency (EC50) of a GPER agonist in stimulating cAMP production.

Materials:

  • Cells expressing GPER.

  • Test compounds (G-1 and other GPER agonists).

  • cAMP assay kit (e.g., HTRF-based kit).

  • Cell culture medium.

  • Plate reader capable of HTRF measurements.

Procedure:

  • Seed the GPER-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add increasing concentrations of the test compound to the cells.

  • Incubate for a specified time at room temperature.

  • Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubate for 1 hour at room temperature to allow for the competitive binding reaction to occur.

  • Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Plot the HTRF signal against the concentration of the test compound.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Cell Proliferation Assay (CCK-8)

This assay assesses the effect of GPER agonists on cell viability and proliferation. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Objective: To evaluate the effect of GPER agonists on cell proliferation.

Materials:

  • Cancer cell lines of interest.

  • Test compounds (G-1 and other GPER agonists).

  • CCK-8 reagent.

  • Cell culture medium.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a suitable density.

  • After cell attachment, treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add the CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Plot the cell viability against the concentration of the test compound to determine the effect on cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GPER signaling pathway and a typical experimental workflow for evaluating GPER agonists.

GPER_Signaling_Pathway G1 G-1 / Agonist GPER GPER G1->GPER Binds to G_protein Gα / Gβγ GPER->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PI3K PI3K G_protein->PI3K Src Src G_protein->Src cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival EGFR EGFR (transactivation) Src->EGFR MAPK MAPK/ERK Pathway EGFR->MAPK Proliferation_Migration Proliferation & Migration MAPK->Proliferation_Migration

GPER Signaling Pathway

Experimental_Workflow Start Start: Select GPER Agonists Binding_Assay Competitive Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50) Start->Functional_Assay Cell_Based_Assay Cell Proliferation Assay (Assess biological effect) Start->Cell_Based_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Experimental Workflow

References

G-1 Versus Tamoxifen in Estrogen Receptor-Positive Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the G protein-coupled estrogen receptor (GPER) agonist, G-1, and the selective estrogen receptor modulator (SERM), tamoxifen, in the context of estrogen receptor-positive (ER+) breast cancer. This analysis is based on available preclinical data, focusing on their mechanisms of action, efficacy in inhibiting cancer cell growth, and the experimental methodologies used to evaluate these effects.

At a Glance: G-1 vs. Tamoxifen

FeatureG-1Tamoxifen
Primary Target G protein-coupled estrogen receptor (GPER)Estrogen Receptor (ERα/ERβ)
Mechanism of Action GPER AgonistSelective Estrogen Receptor Modulator (SERM)
Role in ER+ Breast Cancer Potential therapeutic, especially in tamoxifen-resistant casesStandard-of-care endocrine therapy
Cellular Localization of Target Cell membrane, endoplasmic reticulumPrimarily nucleus, some in cytoplasm and cell membrane

Mechanism of Action and Signaling Pathways

G-1 and tamoxifen exert their effects on ER+ breast cancer cells through distinct primary targets and signaling pathways.

G-1: As a specific agonist for GPER, G-1 activates downstream signaling cascades independent of the classical nuclear estrogen receptors. Upon binding to GPER, G-1 can stimulate various pathways, including the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), and the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the mitogen-activated protein kinase (MAPK) signaling axis.[1] GPER activation has also been linked to the induction of apoptosis in breast cancer cells through a GPER/YAP/p73-mediated pathway.[2]

Tamoxifen: Tamoxifen acts as a SERM, competitively binding to the estrogen receptors (ERα and ERβ).[3][4] In breast tissue, it functions as an ER antagonist, blocking the proliferative effects of estrogen.[3][4] However, in other tissues, such as the endometrium and bone, it can act as a partial ER agonist.[3][4] The binding of tamoxifen to ER leads to a conformational change in the receptor, inhibiting the transcription of estrogen-responsive genes that are crucial for tumor growth.[5] Interestingly, tamoxifen can also act as a GPER agonist, a mechanism that may contribute to tamoxifen resistance.[1]

Signaling Pathway Diagrams

G1_Signaling G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC EGFR EGFR GPER->EGFR transactivation YAP_p73 YAP/p73 Pathway GPER->YAP_p73 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription (Apoptosis) CREB->Gene_Transcription MAPK MAPK Pathway EGFR->MAPK Proliferation_Survival Cell Proliferation & Survival MAPK->Proliferation_Survival Apoptosis Apoptosis YAP_p73->Apoptosis Tamoxifen_Signaling Tamoxifen Tamoxifen ER Estrogen Receptor (ERα/ERβ) Tamoxifen->ER antagonist in breast GPER GPER Tamoxifen->GPER agonist activity ERE Estrogen Response Element ER->ERE dimerization & nuclear translocation Estrogen Estrogen Estrogen->ER Gene_Transcription_Block Blocked Gene Transcription (Inhibition of Proliferation) ERE->Gene_Transcription_Block GPER_Signaling GPER-mediated Signaling GPER->GPER_Signaling Resistance Potential Tamoxifen Resistance GPER_Signaling->Resistance Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture ER+ Breast Cancer Cell Lines (MCF-7, T47D) Treatment_Invitro Treat with G-1 or Tamoxifen (various concentrations) Cell_Culture->Treatment_Invitro MTT_Assay MTT Assay Treatment_Invitro->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Xenograft Establish ER+ Breast Cancer Xenografts in Mice IC50->Xenograft Inform dose selection Treatment_Invivo Treat with G-1 or Tamoxifen Xenograft->Treatment_Invivo Tumor_Measurement Measure Tumor Volume Treatment_Invivo->Tumor_Measurement Efficacy Assess Anti-Tumor Efficacy Tumor_Measurement->Efficacy

References

Validating G-1's On-Target Effects on GPER1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled estrogen receptor 1 (GPER1) agonist, G-1, with alternative methods for studying GPER1 activation. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows to aid in the accurate assessment of G-1's on-target effects.

Unraveling the On-Target and Off-Target Effects of G-1

G-1 is a widely used GPER1-selective agonist, instrumental in elucidating the receptor's role in various physiological and pathological processes. However, a growing body of evidence highlights its potential for off-target effects, particularly at higher concentrations. Understanding and validating the on-target actions of G-1 is therefore critical for the correct interpretation of experimental results.

Off-target effects of G-1 have been observed in multiple cancer cell models, where it can induce apoptosis and inhibit proliferation independently of GPER1.[1][2] One of the well-documented off-target mechanisms is the disruption of microtubule structures.[1][3] These GPER1-independent effects are typically observed at micromolar concentrations of G-1, whereas its on-target GPER1-mediated actions often occur in the nanomolar range.[3]

Quantitative Comparison of G-1's Effects

To facilitate a clear comparison, the following table summarizes the quantitative data on the on-target and potential off-target effects of G-1 from various studies.

Parameter G-1 Concentration Cell Line Effect Validation of On-Target Effect Reference
Binding Affinity (Kd) 11 nMGPER-transfected COS7 cellsHigh-affinity binding to GPERMinimal binding to ERα/ERβ (Ki > 10 μM)[1]
Calcium Mobilization (EC50) 2 nMGPER-GFP-transfected COS7 cellsIntracellular calcium mobilizationCompared to E2-induced mobilization[1]
Cell Viability (IC50) 1.06 μMOV90 (Ovarian Cancer)Attenuated cell proliferation-[4]
Cell Viability (IC50) 6.95 μMOVCAR420 (Ovarian Cancer)Attenuated cell proliferation-[4]
Cell Viability (IC50) 2.58 μMFT190 (Fallopian Tube)Attenuated cell proliferation-[4]
Microtubule Disruption 1-10 μMHuman Vascular Smooth Muscle CellsMitosis inhibition and apoptosisGPER-independent[3]
DNA Synthesis Inhibition 2-3 μMMicrovascular Endothelial Cells, HUVECsReduced DNA synthesisNon-receptor-dependent[3]

Validating On-Target GPER1 Activation: Experimental Protocols

To rigorously confirm that the observed effects of G-1 are mediated by GPER1, the following experimental approaches are recommended:

Pharmacological Inhibition with GPER1 Antagonists

The use of selective GPER1 antagonists, such as G-15 and G-36, is a cornerstone of validating G-1's on-target effects. Pre-treatment of cells with these antagonists should block the effects induced by G-1 if they are indeed GPER1-mediated. G-36 is reported to have higher selectivity for GPER1 compared to G-15.[5]

Experimental Protocol: Antagonist Competition Assay

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate the cells with a GPER1 antagonist (e.g., G-36 at 1-10 µM) for 30-60 minutes.

  • G-1 Stimulation: Add G-1 at the desired concentration to the antagonist-containing media and incubate for the appropriate duration depending on the endpoint being measured (e.g., minutes for signaling events, hours to days for proliferation or apoptosis).

  • Endpoint Analysis: Measure the desired outcome (e.g., calcium flux, ERK phosphorylation, cell viability) and compare the results to cells treated with G-1 alone. A significant reduction in the G-1-induced effect in the presence of the antagonist indicates a GPER1-mediated mechanism.

Genetic Knockdown of GPER1

Utilizing RNA interference (siRNA) to specifically knockdown GPER1 expression is a powerful tool to confirm the on-target effects of G-1. If the cellular response to G-1 is diminished or abolished in GPER1-depleted cells, it strongly supports a GPER1-dependent mechanism.

Experimental Protocol: GPER1 siRNA Knockdown

  • siRNA Transfection: Transfect cells with a validated GPER1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm GPER1 knockdown by Western blotting or qRT-PCR.

  • G-1 Treatment: Treat the remaining GPER1-knockdown and control cells with G-1 at the desired concentration.

  • Functional Assay: Perform the relevant functional assay to assess the cellular response to G-1. A lack of response in the GPER1-knockdown cells compared to the control cells validates the on-target effect.

GPER1 Signaling Pathway and Validation Workflow

To visually represent the processes involved in G-1's action and its validation, the following diagrams have been generated using the DOT language.

GPER1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER1 GPER1 G1->GPER1 Binds G_alpha Gαs GPER1->G_alpha G_betagamma Gβγ GPER1->G_betagamma Ca Ca²⁺ Mobilization GPER1->Ca Induces AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces EGFR EGFR ERK ERK1/2 EGFR->ERK Activates G_alpha->AC Activates G_betagamma->EGFR Transactivates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: GPER1 Signaling Pathway Activated by G-1.

G1_Validation_Workflow cluster_validation Validation Steps start Hypothesized G-1 Effect treat_g1 Treat Cells with G-1 start->treat_g1 observe Observe Cellular Response treat_g1->observe antagonist Pre-treat with GPER1 Antagonist (G-36) observe->antagonist If response observed knockdown Knockdown GPER1 (siRNA) observe->knockdown If response observed antagonist_observe Observe Response antagonist->antagonist_observe knockdown_observe Observe Response knockdown->knockdown_observe conclusion_on On-Target Effect Confirmed antagonist_observe->conclusion_on Response Blocked conclusion_off Potential Off-Target Effect antagonist_observe->conclusion_off Response Persists knockdown_observe->conclusion_on Response Abolished knockdown_observe->conclusion_off Response Persists

Caption: Experimental Workflow for Validating G-1's On-Target Effects.

Alternatives to G-1 for Studying GPER1

While G-1 remains a valuable tool, the potential for off-target effects has prompted the search for alternative GPER1 agonists. Some of these include:

  • GPER-L1 and GPER-L2: These are tricyclic tetrahydroquinolines that have been shown to bind exclusively to GPER1 without significant binding to the classical estrogen receptor (ERα) at concentrations above 100 μM.[2]

  • N-thiazol-2-yl-1H-indole-2-carboxamide derivatives: This series of compounds has been identified as GPER1 agonists and has shown similar effects on breast cancer cell proliferation as G-1.[2]

When considering these alternatives, it is crucial to evaluate their selectivity and potential for off-target effects with the same rigor applied to G-1.

Conclusion

Validating the on-target effects of G-1 on GPER1 is essential for accurate and reproducible research. By employing a combination of dose-response studies, pharmacological inhibition with selective antagonists like G-36, and genetic knockdown of GPER1, researchers can confidently attribute the observed cellular responses to GPER1 activation. This guide provides the necessary framework, including quantitative data and detailed protocols, to assist in the robust design and interpretation of experiments involving G-1 and the study of GPER1 signaling.

References

G-1: A Comparative Analysis of its Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist, G-1, and its cross-reactivity with other relevant receptors, particularly the classical estrogen receptors (ERα and ERβ). The information presented is supported by experimental data to aid researchers in interpreting their findings and designing future studies.

Data Presentation: G-1 Binding Affinity

The selectivity of G-1 for GPER over classical estrogen receptors is a critical aspect of its utility as a research tool. The following table summarizes the binding affinities of G-1 for these receptors, providing a quantitative measure of its selectivity.

CompoundReceptorBinding Affinity (Kd/Ki)Reference
G-1 GPERKd = 11 nM[1]
ERαKi > 10 µM[1]
ERβKi > 10 µM[1]

Key Finding: The data clearly demonstrates that G-1 is a high-affinity and selective agonist for GPER, with significantly lower affinity for both ERα and ERβ. This selectivity is essential for elucidating the specific signaling pathways and physiological functions mediated by GPER.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (in this case, G-1) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of G-1 for GPER, ERα, and ERβ.

Materials:

  • HEK293T cells transiently transfected with human GPER, ERα, or ERβ.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

  • Radioligand: [³H]-Estradiol.

  • Unlabeled G-1.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Harvest transfected HEK293T cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane preparations (20-40 µg of protein), a fixed concentration of [³H]-Estradiol, and increasing concentrations of unlabeled G-1.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add a high concentration of unlabeled estradiol in addition to the radioligand and membranes.

    • Incubate the plate at room temperature for 1-2 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of G-1 to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of G-1 that inhibits 50% of radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of G-1 to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the GPER signaling pathway.

Objective: To determine the potency (EC₅₀) of G-1 in activating GPER-mediated cAMP production.

Materials:

  • Cells expressing GPER (e.g., SKBR3 breast cancer cells).

  • Cell culture medium.

  • G-1.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well plates.

Procedure:

  • Cell Culture and Plating:

    • Culture GPER-expressing cells to ~80% confluency.

    • Seed the cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 30 minutes.

    • Add increasing concentrations of G-1 or forskolin to the wells.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA or fluorescence).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of G-1 to generate a dose-response curve.

    • Determine the EC₅₀ value, which is the concentration of G-1 that produces 50% of the maximal response.

Tubulin Polymerization Assay (for Off-Target Effects)

At high concentrations (in the micromolar range), G-1 has been reported to exert effects independent of GPER, including the inhibition of tubulin polymerization. This assay can be used to investigate these off-target effects.

Objective: To determine if G-1 affects tubulin polymerization.

Materials:

  • Purified tubulin protein.

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution.

  • G-1.

  • Paclitaxel (a known tubulin polymerization promoter, positive control).

  • Vinblastine (a known tubulin polymerization inhibitor, positive control).

  • Fluorescence plate reader.

  • 384-well plates.

Procedure:

  • Assay Preparation:

    • Prepare a 5x concentrated solution of G-1, paclitaxel, and vinblastine in the polymerization buffer.

    • Pre-warm the 384-well plate and the fluorescence plate reader to 37°C.

  • Reaction Mixture:

    • In each well, add 2 µl of the compound solution (G-1 or controls).

    • Prepare a tubulin solution in polymerization buffer containing GTP.

    • Initiate the polymerization by adding 10 µl of the tubulin solution to each well.

  • Measurement:

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

    • Measure the increase in fluorescence (indicating tubulin polymerization) every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Compare the polymerization curve of G-1-treated samples to the control (vehicle), paclitaxel, and vinblastine curves to determine if G-1 has an inhibitory or promoting effect on tubulin polymerization.

Mandatory Visualization

GPER Signaling Pathway

The activation of GPER by G-1 initiates a cascade of intracellular signaling events. This diagram illustrates the major pathways involved.

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER G_alpha Gαs GPER->G_alpha Src Src GPER->Src AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP G_alpha->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK ERK PI3K PI3K Akt Akt PI3K->Akt MMP MMP Src->MMP HB_EGF pro-HB-EGF MMP->HB_EGF cleavage EGFR EGFR HB_EGF->EGFR activation EGFR->ERK EGFR->PI3K Gene Gene Transcription CREB->Gene Binding_Assay_Workflow start Start prep Prepare Membranes (GPER, ERα, ERβ) start->prep incubate Incubate Membranes with [³H]-Estradiol & G-1 prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ & Kᵢ Calculation) count->analyze end End analyze->end G1_Selectivity G1 G-1 GPER GPER G1->GPER High Affinity (Agonist) ERa ERα G1->ERa Low Affinity (Negligible Binding) ERb ERβ G1->ERb Low Affinity (Negligible Binding)

References

G-1 as an Alternative to Traditional Estrogen Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, and traditional estrogen therapies, primarily focusing on 17β-estradiol. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and pathway visualizations.

Introduction: The Need for Selective Estrogen Receptor Modulation

Traditional estrogen therapy, while effective for conditions like menopausal symptoms, carries risks associated with the activation of nuclear estrogen receptors (ERα and ERβ), including potential carcinogenic effects in certain tissues. G-1 is a nonsteroidal, high-affinity agonist that selectively activates the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] This selectivity offers a potential therapeutic advantage by mediating rapid, non-genomic estrogenic effects while avoiding the genomic pathways associated with classical ERα/β activation. G-1 has demonstrated potential anti-inflammatory, anti-tumor, and neuroprotective activities in preclinical models, positioning it as a compelling alternative for targeted therapeutic applications.[1]

Mechanism of Action: GPER vs. Nuclear Estrogen Receptors

The primary distinction between G-1 and traditional estrogens like 17β-estradiol lies in their receptor targets.

  • G-1: Specifically binds to and activates GPER, a seven-transmembrane receptor primarily located in the cell membrane and endoplasmic reticulum.[2][3] It displays minimal to no binding activity at the classical nuclear receptors ERα and ERβ.[2] Its actions are therefore mediated by rapid intracellular signaling cascades.

  • 17β-estradiol (E2): Acts as an agonist for both GPER and the nuclear receptors ERα and ERβ.[4] Its binding to ERα/β leads to receptor dimerization, translocation to the nucleus, and modulation of gene transcription—the "genomic" pathway. Its binding to GPER initiates the rapid "non-genomic" signaling pathways.[4]

This fundamental difference in receptor activation is the basis for G-1's distinct biological profile compared to traditional estrogens.

Quantitative Data Presentation

The following tables summarize key quantitative parameters comparing G-1 and 17β-estradiol (E2).

Table 1: Comparative Receptor Binding Affinity

This table compares the binding affinities (Kd/Ki) of G-1 and E2 for GPER and the classical nuclear estrogen receptors, ERα and ERβ. Lower values indicate higher affinity.

CompoundReceptorBinding Affinity (nM)Reference
G-1 GPERKi = 11, Kd = 11[2]
ERα / ERβKi > 10,000[2]
17β-estradiol (E2) GPERKd = 2.3 - 3.3, Ki ≈ 6[4]
ERα / ERβKd = 0.1 - 1.0[4]

Table 2: Comparative Agonist & Antagonist Potency

This table presents the potency of G-1 as a GPER agonist (EC50) and its inhibitory concentration (IC50) in a cell migration assay.

CompoundParameterValue (nM)Cell Line / ContextReference
G-1 EC50 (GPER activation)2Not Specified
IC50 (Inhibition of migration)0.7SKBr3 (Breast Cancer)
IC50 (Inhibition of migration)1.6MCF-7 (Breast Cancer)

Table 3: Comparative Effects on Cancer Cell Proliferation and Apoptosis

This table provides a qualitative summary of the differential effects of G-1 and E2 on key cellular processes in ER-negative breast cancer and glioblastoma cell lines.

Cell LineTreatmentEffect on ProliferationEffect on ApoptosisKey Protein ChangesReference
MDA-MB-231 E2 IncreasedSignificantly Reduced↓ Cyclin B1, ↓ p21, ↓ Caspase-6, ↓ p53[5]
(Breast Cancer)G-1 SuppressedSignificantly Enhanced↑ Cyclin B1, ↑ p21[5]
C6 Glioblastoma E2 + G-1 Increased-↑ Ki67 Immunopositivity[6][7]
G-1 Increased-↑ Ki67 Immunopositivity[6][7]
G15 (Antagonist) ReducedIncreased↓ Ki67, ↑ Caspase-3[6][7]

Signaling Pathways and Experimental Workflows

GPER Signaling Pathway

Activation of GPER by G-1 initiates a cascade of intracellular signaling events independent of nuclear receptor activity. The binding of G-1 leads to the activation of heterotrimeric G-proteins, which in turn can trigger multiple downstream pathways. Key pathways include the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[4][5] These pathways ultimately regulate cellular processes such as proliferation, survival, and migration.

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_Protein Gα/βγ GPER->G_Protein activates EGFR EGFR RAF RAF EGFR->RAF SRC Src G_Protein->SRC PI3K PI3K G_Protein->PI3K activates MMP MMP SRC->MMP activates MMP->EGFR transactivates Akt Akt PI3K->Akt Transcription Modulation of Gene Transcription Akt->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

GPER signaling pathway activated by G-1.
Experimental Workflow: Comparing G-1 and Estradiol

A typical experimental workflow to compare the effects of G-1 and traditional estrogen (E2) on cancer cell viability and signaling involves several key stages. The process begins with cell culture, followed by treatment with the respective compounds. Subsequent functional assays, such as the MTT assay, are used to measure cell viability, while molecular assays like Western blotting are employed to probe the activation state of key signaling proteins.

experimental_workflow cluster_assays 3. Downstream Assays start Start: Select Cell Line (e.g., ER-negative, GPER-positive) culture 1. Cell Culture & Seeding (Plate cells in 96-well & 6-well plates) start->culture treatment 2. Treatment Application (Add Vehicle, G-1, or Estradiol) culture->treatment mtt_assay A. Cell Viability Assay (MTT) (Incubate, add MTT, solubilize, read absorbance) treatment->mtt_assay protein_extraction B. Protein Extraction (Lyse cells from 6-well plates) treatment->protein_extraction data_analysis 5. Data Analysis & Comparison (Calculate % viability, quantify protein bands) mtt_assay->data_analysis western_blot 4. Western Blot Analysis (SDS-PAGE, Transfer, Antibody Incubation, Imaging) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion: Compare signaling activation and effect on cell viability data_analysis->conclusion

Workflow for comparing G-1 and Estradiol.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity following treatment with G-1 or estradiol. The assay quantifies the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[8]

Materials:

  • Cell culture medium (e.g., DMEM)

  • MTT labeling reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours (or until cells adhere and reach desired confluency) at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Remove the medium and add fresh medium containing the desired concentrations of G-1, estradiol, or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot for MAPK/ERK Pathway Activation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins, such as ERK, to determine pathway activation in response to G-1 or estradiol treatment.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: Following treatment in 6-well plates, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1-2 hours at room temperature in blocking buffer to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG, diluted 1:3000) for 1 hour at room temperature.[10]

  • Detection: After further washes, apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative activation of the pathway.

References

A Comparative Analysis of G-1 and Fulvestrant in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the G protein-coupled estrogen receptor (GPER) agonist, G-1, and the selective estrogen receptor degrader (SERD), fulvestrant, in various cancer models. The information is intended to assist researchers in understanding the distinct and overlapping mechanisms of these two compounds and to inform the design of future preclinical and clinical studies.

Executive Summary

G-1 and fulvestrant are two therapeutic agents that modulate estrogen signaling pathways, which are critical in the progression of several cancers, most notably breast cancer. While both compounds ultimately impact estrogen-mediated cellular processes, they do so through distinct molecular targets and mechanisms. G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), initiating a cascade of downstream signaling events. In contrast, fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to and promoting the degradation of the estrogen receptor alpha (ERα). This guide synthesizes available data to compare their effects on cancer cell proliferation, apoptosis, and in vivo tumor growth, alongside a detailed look at their respective signaling pathways and the experimental protocols used to generate this data.

Comparative Efficacy in Cancer Models

The following tables summarize the available quantitative data on the efficacy of G-1 and fulvestrant in preclinical cancer models. It is important to note that the data presented here are compiled from separate studies, as direct head-to-head comparative studies are limited. The MCF-7 human breast cancer cell line, which is ERα-positive and expresses GPER, is used as a primary model for comparison due to its widespread use in studies of both compounds.

Table 1: In Vitro Efficacy - Cell Proliferation (MCF-7 Cells)
CompoundAssayEndpointConcentrationResultCitation
G-1 Not specifiedIC501.1 µMInhibition of cell growth[1]
Fulvestrant Not specifiedIC500.29 nMInhibition of cell growth[2][3][4]
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Breast Cancer Xenograft Models
CompoundCancer ModelTreatmentTumor Growth InhibitionCitation
G-1 MDA-MB-231 xenograft5.0 mg/kg daily for 2 weeksSignificant reduction in tumor volume and weight[5]
Fulvestrant Tamoxifen-resistant xenograft25, 50, 100, or 200 mg/kg weekly for 4 weeksSignificant inhibition of tumor growth at all doses[3]
Fulvestrant MCF-7 xenograft5 mg single injectionComplete blockage of tumor growth for at least 4 weeks[3]

Mechanisms of Action and Signaling Pathways

G-1 and fulvestrant exert their anticancer effects through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

G-1 Signaling Pathway

G-1 acts as a selective agonist for GPER, a seven-transmembrane receptor. Activation of GPER by G-1 initiates a variety of rapid, non-genomic signaling cascades.

G1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins GPER->G_protein AC Adenylyl Cyclase (AC) G_protein->AC Src Src G_protein->Src PLC Phospholipase C (PLC) G_protein->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB EGFR EGFR (transactivation) Src->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK (ERK) EGFR->MAPK Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., c-fos, CTGF) Akt->Gene_Expression MAPK->Gene_Expression IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) PLC->PKC Ca2 Ca2+ Mobilization IP3->Ca2 CREB->Gene_Expression Proliferation Inhibition of Proliferation Gene_Expression->Proliferation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

G-1 mediated GPER signaling cascade.
Fulvestrant Mechanism of Action

Fulvestrant is a pure anti-estrogen that binds to the estrogen receptor α (ERα), leading to its degradation and thereby blocking both genomic and non-genomic estrogen signaling.

Fulvestrant_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa binds Proteasome Proteasome ERa->Proteasome degradation ERa_dimer ERα Dimer ERa->ERa_dimer dimerization Fulvestrant Fulvestrant Fulvestrant->ERa binds & blocks dimerization ERE Estrogen Response Element (ERE) ERa_dimer->ERE binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Proliferation_Inhibition Inhibition of Proliferation Gene_Transcription->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Gene_Transcription->Apoptosis_Induction

Fulvestrant's mechanism of ERα degradation.

Comparative Effects on Apoptosis and Cell Cycle

Apoptosis

Both G-1 and fulvestrant have been shown to induce apoptosis in cancer cells.

  • G-1: Studies have indicated that G-1 can induce apoptosis through the activation of endoplasmic reticulum (ER) stress signaling pathways.

  • Fulvestrant: Fulvestrant-induced apoptosis is a consequence of ERα degradation, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.[6]

Cell Cycle

G-1 and fulvestrant both impact the cell cycle, leading to an arrest at different phases.

  • G-1: In some cancer cell lines, G-1 has been shown to cause a G2/M phase cell cycle arrest.[1]

  • Fulvestrant: Fulvestrant typically induces a G0/G1 phase arrest in ER-positive breast cancer cells, which is a direct consequence of blocking estrogen-mediated progression through the G1 phase.[2]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the studies cited in this guide.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation. Cells are incubated with the MTT reagent, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The absorbance of the dissolved formazan is then measured.

  • Crystal Violet Staining: This method is used to determine the relative cell density by staining the DNA of adherent cells. After treatment, cells are fixed and stained with crystal violet, and the dye is then solubilized for spectrophotometric quantification.

  • Thymidine Incorporation Assay: This assay measures DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine, into the DNA of proliferating cells.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the cell cycle distribution, cells are fixed and stained with PI, which stoichiometrically binds to DNA. The DNA content of individual cells is then measured by flow cytometry. Cells in the G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2/M phase have a 4n DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Studies
  • Tumor Implantation: Human cancer cells (e.g., MCF-7, MDA-MB-231) are injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).

  • Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. G-1 is typically administered via intraperitoneal or subcutaneous injection, while fulvestrant is administered via intramuscular or subcutaneous injection.

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (Length × Width²) / 2.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers.

The following diagram illustrates a general workflow for a xenograft study.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (G-1 or Fulvestrant) randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->measurement Repeated Measures endpoint Endpoint Analysis (Tumor Weight, IHC) measurement->endpoint end End endpoint->end

References

Head-to-Head Comparison: G-1 and G-15 in GPER Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the selective GPER agonist G-1 and antagonist G-15 for researchers and drug development professionals.

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of estrogen signaling, distinct from the classical nuclear estrogen receptors (ERα and ERβ). Its involvement in a myriad of physiological and pathological processes, including cancer, has spurred the development of selective ligands to dissect its functions. Among the most widely utilized tools are G-1, a potent and selective GPER agonist, and G-15, a high-affinity GPER antagonist. This guide provides a detailed head-to-head comparison of these two compounds, summarizing their performance with supporting experimental data, outlining key experimental protocols, and visualizing their interplay in cellular signaling.

Quantitative Performance Analysis

The following tables summarize the key quantitative parameters for G-1 and G-15, providing a clear comparison of their binding affinities and functional potencies across various assays.

Table 1: Binding Affinity and Potency of G-1 (GPER Agonist)

ParameterValueCell Line/SystemReference
Ki11 nMGPR30[1][2]
EC50 (Calcium Mobilization)2 nMCOS-7 cells expressing GFP-tagged GPR30[1]
IC50 (Migration Inhibition)0.7 nMSKBr3 cells[1]
IC50 (Migration Inhibition)1.6 nMMCF-7 cells[1]

Table 2: Binding Affinity and Potency of G-15 (GPER Antagonist)

ParameterValueCell Line/SystemReference
Ki20 nMGPER/GPR30[3]
IC50 (Calcium Mobilization Inhibition)~185 nMIn vitro[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently employed in the study of G-1 and G-15.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., G-1 or G-15) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing GPER.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled GPER ligand (e.g., [¹²⁵I]-G-1) and varying concentrations of the unlabeled competitor (G-1 or G-15).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT or CCK-8)

These colorimetric assays are used to assess the effect of G-1 and G-15 on cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of G-1, G-15, or a combination of both for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a specified time to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC50 values.

Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect changes in the expression levels of key cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases) following treatment with G-1 or G-15.

Protocol Outline:

  • Cell Lysis: Treat cells with G-1 or G-15 for the desired time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, Cyclin E, PCNA).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor effects of G-1 and G-15 in a living organism.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size.

  • Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, G-1, G-15, or a combination). Administer the treatments via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a specified dose and frequency.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GPER signaling pathway and a typical experimental workflow for studying the effects of G-1 and G-15.

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Activates G_alpha GPER->G_alpha Activates G15 G-15 G15->GPER Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Activates G_beta_gamma Gβγ ERK ERK G_beta_gamma->ERK Activates PKA PKA cAMP->PKA Activates PKA->ERK Inhibits NFkB_IkappaB NF-κB-IκB PKA->NFkB_IkappaB Inhibits IκB Kinase pERK p-ERK ERK->pERK Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) pERK->Gene_Expression Regulates NFkB NF-κB NFkB_IkappaB->NFkB Releases NFkB->Gene_Expression Regulates

Caption: GPER signaling pathway activated by G-1 and inhibited by G-15.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Breast, Ovarian) Treatment Treat with G-1 and/or G-15 Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT, CCK-8) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (FACS, Caspase Activity) Treatment->Apoptosis_Assay Western_Blot Western Blot (Cell Cycle, Apoptosis Markers) Treatment->Western_Blot Migration_Assay Cell Migration Assay (Transwell) Treatment->Migration_Assay Xenograft_Model Xenograft Mouse Model Proliferation_Assay->Xenograft_Model Inform Apoptosis_Assay->Xenograft_Model Inform In_Vivo_Treatment Administer G-1 and/or G-15 Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume & Weight Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki-67, Cleaved Caspase-3) Tumor_Measurement->IHC

Caption: Experimental workflow for G-1 and G-15 studies.

References

Comparison of In Vitro and In Vivo Effects of GPER Agonist G-1

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the designation "G-1 compound" can refer to several different molecules in scientific literature. To provide a precise and relevant comparison, it is crucial to identify the specific G-1 compound of interest.

For the purpose of this guide, we will focus on the well-researched GPER agonist G-1 , a selective agonist for the G protein-coupled estrogen receptor (GPER). This compound is a valuable tool for studying GPER signaling and has been investigated for its potential therapeutic effects in various diseases, particularly cancer.

This guide provides a comparative overview of the reported effects of the GPER agonist G-1 in both laboratory (in vitro) and whole-organism (in vivo) studies. Understanding the translation of effects from a controlled cellular environment to a complex biological system is critical for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from representative studies, highlighting the differential effects of G-1 in in vitro and in vivo models.

Table 1: Effects of G-1 on Cancer Cell Proliferation

ParameterIn VitroIn Vivo
Cell Lines/Model Ovarian cancer cells (Caov3, Caov4)[1]Ovarian cancer xenograft model[2]
G-1 Concentration/Dose 1 µM[1]Not specified
Effect on Proliferation Inhibition of cell proliferation[1]Inhibition of tumor growth[2]
Key Findings G-1 treatment for 24 hours significantly reduced the proliferation of Caov3 and Caov4 ovarian cancer cells. This effect was reversed by co-treatment with the GPER antagonist G-15.[1]G-1 treatment significantly inhibited the growth of ovarian cancer cell xenografts.[2]

Table 2: G-1 Effects on Cell Cycle and Related Proteins

ParameterIn VitroIn Vivo
Cell Lines/Model Liver cancer cells (SK-Hep-1)[2]SK-Hep-1 xenograft model[2]
G-1 Concentration/Dose Not specifiedNot specified
Effect on Cell Cycle G2-M phase cell cycle arrest[2]Not explicitly stated, but consistent with anti-proliferative effects
Effect on Key Proteins - Increased p53 and p21- Decreased cell cycle-related factors[2]- Increased p53 protein expression- Increased E-cadherin- Decreased vimentin and PCNA[2]
Key Findings G-1 induced cell cycle arrest at the G2-M phase in SK-Hep-1 liver cancer cells, accompanied by an increase in tumor suppressor proteins p53 and p21.[2]In a xenograft model using SK-Hep-1 cells, G-1 treatment led to increased expression of the tumor suppressor p53 and the cell adhesion molecule E-cadherin, while decreasing markers of proliferation (PCNA) and epithelial-mesenchymal transition (vimentin).[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of G-1.

In Vitro Cell Proliferation Assay (BrdU Assay)[1]
  • Cell Culture: Ovarian cancer cell lines (Caov3 and Caov4) were cultured in appropriate media.

  • Treatment: Cells were treated with 1 µM G-1, 1 µM of the GPER antagonist G-15, a combination of 1 µM G-1 and 1 µM G-15, or vehicle control for 24 hours.

  • BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, was added to the cell cultures. Proliferating cells incorporate BrdU into their DNA.

  • Detection: An anti-BrdU antibody conjugated to an enzyme was used to detect the incorporated BrdU. A substrate for the enzyme was then added, and the resulting colorimetric change was measured using a spectrophotometer at 450 nm. The absorbance is proportional to the amount of cell proliferation.

In Vivo Tumor Xenograft Model[2]
  • Animal Model: An SK-Hep-1 xenograft model was established, likely in immunodeficient mice.

  • Tumor Cell Implantation: A specific number of SK-Hep-1 liver cancer cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a certain size, the mice were treated with G-1 (dose and administration route not specified in the provided abstract). A control group received a vehicle.

  • Tumor Growth Measurement: Tumor volume was measured at regular intervals throughout the study.

  • Tissue Analysis: At the end of the study, tumors were excised, and protein expression levels of p53, E-cadherin, vimentin, and PCNA were analyzed, likely via immunohistochemistry or western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by G-1 and a typical experimental workflow for evaluating its effects.

GPER_Signaling_Pathway G1 G-1 Compound GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC EGFR EGFR Transactivation GPER->EGFR PI3K PI3K/Akt Pathway GPER->PI3K p53 p53 Upregulation GPER->p53 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellCycleArrest G2-M Cell Cycle Arrest PKA->CellCycleArrest ERK ERK Activation EGFR->ERK ERK->CellCycleArrest Apoptosis Apoptosis PI3K->Apoptosis p21 p21 Upregulation p53->p21 p21->CellCycleArrest

Caption: GPER signaling pathway activated by G-1.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture G1_Treatment_vitro G-1 Treatment CellCulture->G1_Treatment_vitro Proliferation_Assay Proliferation Assay (e.g., BrdU) G1_Treatment_vitro->Proliferation_Assay CellCycle_Analysis Cell Cycle Analysis (Flow Cytometry) G1_Treatment_vitro->CellCycle_Analysis Protein_Analysis_vitro Protein Expression (Western Blot) G1_Treatment_vitro->Protein_Analysis_vitro Data_Analysis Data Analysis & Comparison Protein_Analysis_vitro->Data_Analysis Animal_Model Xenograft Animal Model G1_Treatment_vivo G-1 Administration Animal_Model->G1_Treatment_vivo Tumor_Measurement Tumor Growth Measurement G1_Treatment_vivo->Tumor_Measurement Tissue_Analysis_vivo Immunohistochemistry of Tumors G1_Treatment_vivo->Tissue_Analysis_vivo Tissue_Analysis_vivo->Data_Analysis

Caption: Workflow for G-1 evaluation.

References

G-1 vs. Estradiol: A Comparative Guide to Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the G protein-coupled estrogen receptor 1 (GPER) agonist G-1 and the endogenous estrogen, 17β-estradiol (estradiol), on gene expression. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

Estradiol, the primary female sex hormone, exerts its effects through both classical nuclear estrogen receptors (ERα and ERβ) and the more recently identified G protein-coupled estrogen receptor (GPER). These interactions trigger a cascade of signaling events that ultimately regulate the expression of a wide array of genes, influencing cellular processes such as proliferation, differentiation, and apoptosis. G-1 is a selective agonist for GPER, allowing for the specific interrogation of GPER-mediated signaling pathways independent of nuclear ER activation. Understanding the distinct and overlapping gene regulatory networks activated by G-1 and estradiol is crucial for dissecting their physiological and pathological roles, particularly in the context of hormone-responsive cancers and other endocrine-related diseases.

Signaling Pathways and Gene Regulation

Estradiol and G-1 initiate distinct signaling cascades that converge on the regulation of gene expression.

Estradiol Signaling Pathways

Estradiol can regulate gene expression through two main pathways:

  • Genomic Pathway: This "classical" pathway involves the binding of estradiol to nuclear ERα or ERβ. Upon ligand binding, the receptors dimerize, translocate to the nucleus, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly modulating their transcription. Estradiol can also indirectly regulate genes that lack EREs by interacting with other transcription factors, a process known as transcriptional cross-talk.[1]

  • Non-Genomic Pathway: Estradiol can also initiate rapid signaling events from membrane-associated ERs and GPER.[1] This leads to the activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which in turn can phosphorylate and activate other transcription factors to modulate gene expression.[2]

Estradiol Signaling Pathways Estradiol Estradiol ER_nuclear Nuclear ERα/ERβ Estradiol->ER_nuclear Genomic ER_membrane Membrane ER Estradiol->ER_membrane Non-Genomic GPER GPER Estradiol->GPER Non-Genomic Dimerization Dimerization & Nuclear Translocation ER_nuclear->Dimerization Kinase_Cascades Kinase Cascades (MAPK/ERK, PI3K/Akt) ER_membrane->Kinase_Cascades GPER->Kinase_Cascades ERE ERE Binding Dimerization->ERE TF_crosstalk Transcription Factor Cross-talk Dimerization->TF_crosstalk Gene_Expression Gene Expression ERE->Gene_Expression TF_crosstalk->Gene_Expression Transcription_Factors Other Transcription Factors Kinase_Cascades->Transcription_Factors Transcription_Factors->Gene_Expression

Estradiol's dual signaling pathways for gene regulation.
G-1 Signaling Pathway

G-1 specifically activates GPER, a G protein-coupled receptor. This interaction does not directly involve DNA binding but instead initiates a rapid, non-genomic signaling cascade. Key steps include:

  • GPER Activation: G-1 binds to and activates GPER located on the cell membrane or intracellularly.

  • G-protein Signaling: Activated GPER couples to heterotrimeric G proteins, leading to the dissociation of Gα and Gβγ subunits.

  • Downstream Effectors: These subunits activate downstream effector enzymes such as adenylyl cyclase and phospholipase C, leading to the generation of second messengers like cAMP and IP3/DAG.

  • Kinase Activation: These second messengers activate protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the MAPK/ERK and PI3K/Akt pathways.

  • Transcription Factor Modulation: The activated kinases phosphorylate and modulate the activity of various transcription factors, which then translocate to the nucleus to regulate the expression of target genes.

G-1 Signaling Pathway G1 G-1 GPER_active Activated GPER G1->GPER_active G_protein G-protein Activation GPER_active->G_protein Second_Messengers Second Messengers (cAMP, IP3/DAG) G_protein->Second_Messengers EGFR_transactivation EGFR Transactivation G_protein->EGFR_transactivation Kinases Kinase Activation (PKA, PKC, ERK, Akt) Second_Messengers->Kinases EGFR_transactivation->Kinases Transcription_Factors_G1 Transcription Factors Kinases->Transcription_Factors_G1 Gene_Expression_G1 Gene Expression Transcription_Factors_G1->Gene_Expression_G1

G-1's non-genomic signaling pathway via GPER.

Comparative Analysis of Gene Expression

While comprehensive, direct comparative transcriptomic data (RNA-seq or microarray) for G-1 versus estradiol is limited in the public domain, studies on their individual effects on key target genes provide valuable insights into their distinct and overlapping regulatory functions.

Gene TargetEstradiol EffectG-1 EffectPrimary Signaling Pathway(s)Reference(s)
c-fos InductionInductionEstradiol: Genomic (ER/Sp1) & Non-Genomic (MAPK/ERK) G-1: Non-Genomic (GPER/EGFR/MAPK)[3]
Cyclin D1 InductionInductionEstradiol: Genomic (ERE-independent, AP-1) & Non-Genomic (Src/PI3K) G-1: Non-Genomic (GPER-mediated pathways)[4][5]
Progesterone Receptor (PR) InductionNo significant inductionEstradiol: Genomic (ERE-dependent)[6]

Experimental Protocols

The following provides a generalized workflow for a comparative analysis of gene expression using RNA sequencing (RNA-seq).

Experimental Workflow: Comparative RNA-seq Analysis

RNA_Seq_Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing & Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, Ishikawa) Treatment Treatment Groups: - Vehicle Control - Estradiol - G-1 Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_QC RNA Quality Control (e.g., RIN assessment) RNA_Extraction->RNA_QC Library_Prep RNA-seq Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data Quality Control (e.g., FastQC) Sequencing->Data_QC Alignment Read Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Generalized workflow for comparative RNA-seq analysis.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant cell line expressing ERα, ERβ, and GPER (e.g., MCF-7 breast cancer cells, Ishikawa endometrial cancer cells).

  • Culture Conditions: Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours to deplete endogenous steroids.

  • Treatment: Treat cells with vehicle (e.g., DMSO), a physiological concentration of 17β-estradiol (e.g., 10 nM), or G-1 (e.g., 100 nM) for a specified time course (e.g., 6, 12, 24 hours).

2. RNA Extraction and Quality Control:

  • Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. RNA-seq Library Preparation and Sequencing:

  • Library Preparation: Prepare RNA-seq libraries from total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

4. Data Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Quantify gene expression levels (e.g., as counts or transcripts per million) using tools like featureCounts or Salmon.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between treatment groups and the vehicle control using packages such as DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Perform pathway and gene ontology analysis on the lists of differentially expressed genes using tools like GSEA or DAVID to identify enriched biological processes and pathways.

Conclusion

G-1 and estradiol regulate gene expression through distinct primary signaling mechanisms. Estradiol utilizes both direct genomic (ERE-mediated) and rapid non-genomic pathways, leading to the regulation of a broad spectrum of genes. In contrast, G-1 acts exclusively through the GPER-mediated non-genomic pathway, resulting in a more specific gene expression profile. While both can induce the expression of certain genes involved in cell proliferation, such as c-fos and cyclin D1, their effects on other estrogen-responsive genes, like the progesterone receptor, are divergent. This differential gene regulation underscores the distinct roles of nuclear ERs and GPER in mediating estrogenic responses and highlights the potential of G-1 as a tool to specifically modulate GPER signaling for therapeutic purposes. Further direct comparative transcriptomic studies are needed to fully elucidate the global gene expression signatures of these two important signaling molecules.

References

Safety Operating Guide

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel handling (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline must adhere to stringent safety and disposal protocols due to its classification as a brominated heterocyclic organic compound. As with any research chemical where a specific Safety Data Sheet (SDS) may not be readily available, a cautious approach based on the chemical class is paramount. This guide provides essential procedural information for the safe handling and disposal of this compound, in line with general principles for halogenated organic waste.

Core Principle: Segregation and Labeling of Halogenated Waste

The fundamental principle for the disposal of (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its strict segregation as a halogenated organic waste.[1] Halogenated compounds, which include substances containing bromine, chlorine, fluorine, or iodine, are typically considered hazardous and require specific disposal methods, such as incineration at a regulated facility.[1] Co-mingling halogenated and non-halogenated waste streams should be strictly avoided, as this necessitates treating the entire mixture as hazardous, leading to significantly higher disposal costs.[2]

Immediate Operational Plan: Waste Collection and Storage

  • Designated Waste Container : All waste materials contaminated with (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and vials), must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the compound, and an indication that it contains halogenated organic material.

  • Secure Storage : The waste container should be kept securely closed in a designated satellite accumulation area within the laboratory, such as a fume hood, to prevent the release of any potential vapors.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the proper disposal of this research chemical. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

  • Personal Protective Equipment (PPE) : Before handling the chemical or its waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation : At the point of generation, meticulously separate all materials contaminated with the brominated compound from other waste streams.

  • Container Management : Do not overfill the hazardous waste container; it is generally recommended to fill to no more than three-quarters full.[3]

  • EHS Notification : Once the waste container is nearing its capacity, contact your institution's EHS department to arrange for a scheduled pickup.

  • Documentation : Maintain accurate records of the waste generated, including the chemical name and approximate quantity, as required by your institution and local regulations.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the provided search results, the following table summarizes the key characteristics of halogenated organic waste relevant to its disposal.

ParameterGuideline/RegulationSource
Waste Classification Halogenated Organic Waste[1]
Primary Disposal Method Incineration in a regulated hazardous waste incinerator[1]
Regulatory Framework Environmental Protection Agency (EPA)[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

A Start: Generation of Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Halogenated Waste from Non-Halogenated Waste B->C D Place in Labeled 'Halogenated Waste' Container C->D E Store Container in Designated Satellite Accumulation Area D->E F Container Approaching Full? E->F G Continue Waste Collection F->G No H Contact Institutional EHS for Waste Pickup F->H Yes G->D I EHS Transports for Regulated Incineration H->I J End: Proper Disposal I->J

Caption: Disposal workflow for the brominated research chemical.

References

Personal protective equipment for handling (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling the research compound (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, a close analog of the GPER agonist G-1. As the toxicological properties of this specific compound have not been fully investigated, it is imperative to handle it with the utmost care, adhering to the principle of "as low as reasonably practicable" (ALARP) exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. The information is summarized from safety data sheets for the closely related compound G-1 (CAS 881639-98-1).

PPE CategorySpecification
Eye and Face Protection Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).
Skin Protection Wear impervious clothing, such as a lab coat, to prevent skin contact.
Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are not sufficient to minimize exposure.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to ensure the safety of laboratory personnel and the environment.

Handling Protocol:

  • Engineering Controls: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood. Laboratory areas must be equipped with a safety shower and an eyewash station.

  • Procedural Steps:

    • Avoid the formation of dust and aerosols.

    • Do not breathe vapors, mist, dust, or gas.

    • Prevent contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

Disposal Plan:

  • Waste Collection: Collect all waste material in a suitable, labeled container.

  • Disposal Route: Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations.

  • Environmental Precautions: Do not allow the product to enter drains or sewer systems.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this chemical in a laboratory setting.

G1_Handling_Workflow Chemical Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste per Regulations G->H I Doff PPE H->I

Chemical handling and disposal workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.